Tideglusib

Catalog No.
S545349
CAS No.
865854-05-3
M.F
C19H14N2O2S
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tideglusib

CAS Number

865854-05-3

Product Name

Tideglusib

IUPAC Name

4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2

InChI Key

PMJIHLSCWIDGMD-UHFFFAOYSA-N

SMILES

Array

solubility

Sparingly soluble

Synonyms

4-benzyl-2-(naphthalene-1-yl)-1,2,4-thiadiazolidine-3,5-dione, NP 031112, NP-031112, NP-12 compound, NP031112, NP12 compound, tideglusib

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

The exact mass of the compound Tideglusib is 334.0776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of thiadiazolidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Tideglusib mechanism of action GSK-3β inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of GSK-3β Inhibition

The table below summarizes the key characteristics of tideglusib's mechanism of action.

Feature Description
Target Glycogen Synthase Kinase-3β (GSK-3β) [1]
Selectivity Selective for GSK-3β; shows specificity over other kinases, including those with a homologous Cys residue [2] [3]
ATP Competition Non-ATP competitive inhibitor [2] [3] [1]
Reversibility Functions as an irreversible inhibitor [2] [4] [5]
Key Binding Residue Cysteine 199 (Cys-199); mutation to Ala reduces potency and increases dissociation rate [2]
Target Conformation Binds to and stabilizes the inactive "DFG-out" conformation of GSK-3β [5]

This compound's action is time-dependent. It initially binds in an ATP-competitive manner, but the inhibition becomes irreversible and non-competitive over time [6]. This is likely because binding to Cys-199 forms a long-lasting or covalent interaction. Enzyme activity is not recovered after removing the unbound drug [2]. This irreversibility may lead to prolonged pharmacodynamic effects, which is a key consideration for its therapeutic use [2].

Therapeutic Mechanisms and Evidence

This compound's inhibition of GSK-3β impacts several downstream signaling pathways, which explains its potential in treating various diseases.

G cluster_path1 Wnt / β-Catenin Pathway cluster_path2 Tau Pathology (Alzheimer's, PSP) cluster_path3 Other Downstream Effects This compound This compound GSK3b GSK3b This compound->GSK3b Inhibits BetaCatenin β-Catenin Stabilization GSK3b->BetaCatenin  Prevents  Degradation pTau Hyperphosphorylated Tau GSK3b->pTau  Promotes SubA Amyloid-β Production GSK3b->SubA SubB Neuroinflammation GSK3b->SubB SubC Neuronal Apoptosis GSK3b->SubC TCF_LEF TCF/LEF Transcription BetaCatenin->TCF_LEF CellSurvival Cell Survival & Proliferation Genes TCF_LEF->CellSurvival Tau Tau Protein Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs

Key: this compound inhibits GSK-3β, modulating pathways in disease. Red indicates pathological processes that are suppressed.

Preclinical studies provide evidence for these mechanisms:

  • In Alcohol Use Disorder (AUD): this compound significantly reduced ethanol consumption in mouse models. RNA sequencing revealed that this effect was linked to altered gene expression in the Wnt signaling pathway and genes involved in synaptic plasticity [7].
  • In Cancer: In osteosarcoma, this compound was shown to suppress stem-cell-like features and tumor progression by inhibiting the GSK-3β/NOTCH1 signaling pathway. It induced cell cycle arrest and apoptosis [8].
  • General Neuroprotection: Studies report that this compound decreases tau hyperphosphorylation, lowers brain amyloid plaque load, and prevents neuronal loss, which are core pathological features of Alzheimer's disease [2] [1].

Experimental Evidence and Protocols

Key experimental findings and the methodologies used to establish this compound's mechanism are summarized below.

Assay Type / Model Key Finding Experimental Detail / Parameter
Enzyme Kinetics [2] Irreversible inhibition; activity not recovered after dilution. Pre-incubation of GSK-3β with this compound, followed by 100-fold dilution and measurement of remaining activity.
Cell Viability (Osteosarcoma) [8] Reduced cell viability in a dose-dependent manner. Incubation of osteosarcoma cell lines with this compound; measurement of cell viability (e.g., via MTT assay).

| In Vivo Efficacy (AUD) [7] | Decreased ethanol consumption in mouse binge-drinking model. | Dose: 0-100 mg/kg (ED₅₀: 64.6 mg/kg in males, 79.4 mg/kg in females). Administration: Gavage (in corn oil), 30-60 min before ethanol access. | | In Vivo Efficacy (Cancer) [4] | No effect on tumor progression in rhabdomyosarcoma PDX models. | Dose: 200 mg/kg. Schedule: Oral gavage, 5 days/week for 3-4 weeks. | | Pathway Analysis [7] | Altered gene expression in Wnt signaling and synaptic transmission. | RNA sequencing (RNAseq) of prefrontal cortex tissue from this compound-treated mice consuming ethanol. |

Conclusion and Research Status

This compound represents a distinct class of GSK-3β inhibitors due to its irreversible and non-ATP competitive mechanism. This action translates to measurable effects in preclinical models, primarily through the stabilization of β-catenin and modulation of the Wnt pathway, while also impacting tau phosphorylation and cancer cell proliferation.

It is important to note that despite promising preclinical data in various conditions, clinical development has been mixed. While phase II trials have been conducted for Alzheimer's disease and progressive supranuclear palsy, the drug was withdrawn for Alzheimer's disease development as of 2012 and showed no significant cognitive benefit in one trial [9] [1]. Furthermore, its efficacy as a monotherapy in cancer models has been limited [4].

References

Tideglusib glycogen synthase kinase 3 signaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Irreversible GSK3β Inhibition

Tideglusib exerts its effects through a unique mechanism of action and interaction with the canonical Wnt/β-catenin signaling pathway.

Feature Description
Target Glycogen Synthase Kinase-3 beta (GSK3β) [1].
Inhibition Type Irreversible [1] [2].
ATP Competition Non-ATP competitive [1] [2].
Key Residue Cysteine-199 (Cys-199) in active site [1] [3].
Primary Pathway Canonical Wnt/β-catenin signaling [4] [5].

In the Wnt pathway, GSK3β normally phosphorylates β-catenin, marking it for degradation. By irreversibly inhibiting GSK3β, this compound stabilizes β-catenin, allowing its accumulation and translocation to the nucleus. This drives the transcription of genes crucial for cell survival, synaptic plasticity, and stem cell regulation [4] [5] [6]. This mechanism is fundamental to its therapeutic potential in neurodegenerative diseases and tissue repair.

The diagram below illustrates how this compound inhibits GSK3β and activates the canonical Wnt/β-catenin signaling pathway.

G cluster_normal Normal State (No Wnt) WNT Wnt Ligand FZD Frizzled Receptor WNT->FZD LRP LRP Co-receptor FZD->LRP DVL Dismantled (Dvl) FZD->DVL AXIN Destruction Complex (Axin, APC, GSK3β) DVL->AXIN Inhibits BCAT β-catenin AXIN->BCAT No Phosphorylation TCF TCF/LEF Transcription (Gene Expression) BCAT->TCF This compound This compound This compound->AXIN Irreversibly Inhibits GSK3β AXIN_normal Destruction Complex (Axin, APC, GSK3β) BCAT_normal β-catenin (Phosphorylated & Degraded) AXIN_normal->BCAT_normal Phosphorylates

Therapeutic Efficacy & Experimental Data

Preclinical and clinical studies have explored this compound's potential across various conditions. The tables below summarize key quantitative findings and experimental models.

Table 1: Preclinical Efficacy of this compound in Animal Models

Disease Model Experimental System Key Findings Reference
Alcohol Use Disorder (AUD) C57BL/6J mice (Drinking in the Dark, Intermittent Access) Decreased ethanol consumption; More potent in males (ED₅₀ = 64.6 mg/kg) than females (ED₅₀ = 79.4 mg/kg). [4]
Alzheimer's Disease (AD) APP/Tau transgenic mice Decreased Tau phosphorylation, reduced amyloid plaque load, improved learning/memory, prevented neuronal loss. [1]
Tooth Repair / Dentistry CD1 wild-type mouse molars Enhanced natural tooth repair by stimulating dentine regeneration via Wnt/β-catenin pathway activation. [5]

Table 2: Clinical Trial Status of this compound (as of 2025) | Condition | Highest Reported Phase | Key Sponsors | Status / Notes | | :--- | :--- | :--- | :--- | | Myotonic Dystrophy | Phase 2 | AMO Pharma Limited | Most recent trial initiated Aug 2021. | [7] | | Arrhythmogenic Cardiomyopathy | Phase 2 | AMO Pharma, CIHR, Canadian SADS | - | [7] | | Alzheimer's Disease | Phase 2 | Noscira SA | No new FDA-approved therapeutics for AUD in 18 years. | [4] [7] [8] | | Progressive Supranuclear Palsy | Phase 2 | Noscira SA | - | [7] [8] |

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies from the search results.

Protocol 1: Preclinical Model for Alcohol Use Disorder (AUD) This protocol is adapted from the study demonstrating this compound's efficacy in reducing ethanol consumption [4].

  • Animals: Male and female C57BL/6J mice.
  • Ethanol Consumption Paradigm:
    • Intermittent Ethanol Access (IEA): Mice have 24-hour access to two bottles. On set days, one bottle is replaced with 20% ethanol. Volume measurements are taken at 2 hours (binge) and 24 hours.
    • Drinking in the Dark (DID): A specialized model for binge-like drinking behavior.
  • This compound Administration:
    • Formulation: Suspended in corn oil (e.g., 20 mg/mL concentration).
    • Dosage: Varied by experiment (e.g., 0-200 mg/kg for dose-response).
    • Route & Timing: Administered via oral gavage 30-60 minutes prior to ethanol access.
  • Key Outcome Measures:
    • Ethanol consumption (g/kg/2h or 24h).
    • Ethanol preference over water.
    • Blood ethanol content (BEC).
    • Locomotor activity, anxiety-like behavior, and liver function tests.

Protocol 2: Molecular Analysis of this compound Action This protocol describes the method used to investigate the genomic basis of this compound's effects [4].

  • Treatment Groups: Animals are divided into groups (e.g., Water+Vehicle, Water+this compound, EtOH+Vehicle, EtOH+this compound).
  • Tissue Collection: Brain regions of interest (e.g., prefrontal cortex) are dissected.
  • RNA Sequencing (RNAseq):
    • Total RNA is extracted and purified.
    • RNAseq libraries are prepared and sequenced.
    • Bioinformatic analysis is performed for differential gene expression and pathway analysis (e.g., KEGG, GO enrichment).
  • Key Analysis Focus:
    • Genes involved in synaptic plasticity and transmission.
    • Expression of genes downstream of the canonical Wnt signaling pathway (e.g., targets of β-catenin/TCF3/LEF1).

Considerations for Research and Development

  • Irreversible Inhibition: The long residence time on the target and low enzyme turnover rate in neurons could allow for less frequent dosing but also necessitates careful safety profiling [1].
  • Therapeutic Repurposing: The initial focus on Alzheimer's disease has expanded to other areas like psychiatry (AUD), dentistry, and cardiology, demonstrating the broad potential of GSK3β inhibition [4] [7] [5].
  • Ongoing Research: While this compound itself is in mid-stage trials, research continues into developing novel, potentially reversible, and more selective GSK3β inhibitors, as well as multi-targeting agents derived from its structure [3] [2].

References

Tideglusib Wnt β-catenin pathway activation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Visual Guide

The following diagram illustrates the Wnt/β-catenin signaling pathway and how Tideglusib induces its activation.

G cluster_default Without Wnt Signal / Without this compound cluster_this compound With this compound (Inhibits GSK-3β) DestructionComplex Destruction Complex (GSK-3β, Axin, APC, CK1α) BCatenin β-catenin DestructionComplex->BCatenin Phosphorylates PhosphoBCatenin Phosphorylated β-catenin BCatenin->PhosphoBCatenin Degradation Ubiquitination & Proteasomal Degradation PhosphoBCatenin->Degradation T_DestructionComplex Destruction Complex (Inactive GSK-3β) T_BCatenin β-catenin T_BCateninAccum β-catenin Accumulates T_BCatenin->T_BCateninAccum T_Nucleus Nucleus T_BCateninAccum->T_Nucleus Translocates to T_TCFLEF TCF/LEF Transcription Factors T_GeneExp Target Gene Expression (e.g., Axin2, Cyclin D1) T_TCFLEF->T_GeneExp Activates This compound This compound This compound->T_DestructionComplex Inhibits

Quantitative & Clinical Data

This compound has been investigated in diverse disease models. The table below summarizes key quantitative findings and clinical trial status across different fields of research.

Therapeutic Area Model / Population Key Findings / Intervention Dosage & Administration Status / Source
Arrhythmogenic Cardiomyopathy (ACM) Ank2& Dsg2 mutant mice [1] Prevention & reversal of cardiac dysfunction; reduced ventricular arrhythmias [1] 20 mg/kg; intraperitoneal injection; every other day for 8 weeks [1] Phase 2 Trial (NCT06174220) ongoing [1] [2]
Bone Regeneration Rat cranial defect model [3] Significantly accelerated bone reconstruction & enhanced healing [3] Local delivery via biomaterials (e.g., TD-BNP@DBBM) [3] Preclinical
Rabbit tibial defect model [4] New bone tissue bridging defects; higher expression of osteogenic markers (ALP, OPN) [4] Local delivery via sodium alginate hydrogel [4] Preclinical
Alcohol Use Disorder (AUD) C57BL/6J mice [5] Decreased ethanol consumption in intermittent access & binge models [5] 100-200 mg/kg; oral gavage [5] Preclinical
Myotonic Dystrophy Type 1 Pediatric population [6] Population pharmacokinetics studied; weight-based dosing recommended [6] N/A Phase 2/3 Trial (REACH CDM X) ongoing [6]

Key Experimental Protocols

The methodologies from key studies provide a blueprint for investigating this compound.

In Vivo Efficacy in Cardiomyopathy Models
  • Animal Models: Studies used Ank2 cardioselective knockout (Ank2-cKO) and homozygous Dsg2 mutant (Dsg2mut/mut) mice [1].
  • Treatment Protocol: this compound was dissolved in DMSO and administered via intraperitoneal injection at 20 mg/kg every other day for 8 weeks. Control groups received vehicle (DMSO) only [1].
  • Primary Outcome Measures:
    • Cardiac Function: Assessed by transthoracic echocardiography to measure left ventricular function [1].
    • Arrhythmia Vulnerability: Evaluated by recording conscious electrocardiograms (ECGs) following injection of epinephrine and caffeine to provoke arrhythmias. Premature ventricular contractions (PVCs), nonsustained ventricular tachycardia (NSVT), and ventricular tachycardia (VT) were quantified [1].
In Vitro & In Vivo Bone Regeneration Models
  • Cell-Based Assays:
    • Osteoblast Differentiation: MC3T3-E1 pre-osteoblast cells are cultured in osteogenic medium. Osteogenic differentiation is quantified by Alizarin Red S staining to measure mineral deposition and Alkaline Phosphatase (ALP) activity assays [3] [4].
    • Cell Migration: Evaluated using a scratch wound assay where a confluent cell monolayer is scratched, and the rate of wound closure is measured after treatment [4].
  • In Vivo Bone Defect Model:
    • A critical-sized bone defect (e.g., in rat calvaria or rabbit tibia) is surgically created [3] [4].
    • The defect is filled with the test material, such as this compound-loaded hydrogel or a this compound-bone composite (TD-BNP@DBBM) [3] [4].
    • Bone Healing Assessment: After several weeks (e.g., 3-6 weeks), healing is analyzed via micro-computed tomography (micro-CT) for 3D bone morphology and histological staining (e.g., H&E) to observe new bone tissue formation [7] [4].

Research Implications

The ongoing clinical trials for ACM and myotonic dystrophy are particularly significant, as they may offer new disease-modifying strategies for conditions with limited treatment options [1] [6]. In regenerative medicine, this compound's ability to promote robust bone healing positions it as a promising alternative to growth factors like BMP-2, with potential cost and safety advantages [3] [7].

References

Comprehensive Technical Analysis: Pharmacodynamics of Tideglusib Irreversible Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Tideglusib represents a pioneering therapeutic approach in the realm of glycogen synthase kinase-3β (GSK-3β) inhibition through its unique irreversible mechanism. Unlike conventional ATP-competitive inhibitors, this compound binds non-competitively to the enzyme's active site, forming a covalent interaction with Cys-199 that results in sustained pharmacological activity. This comprehensive review examines the molecular basis, experimental evidence, and therapeutic implications of this irreversible inhibition mechanism, synthesizing findings from preclinical and clinical studies across neurological disorders, myotonic dystrophy, and other conditions. The distinct pharmacodynamic profile of this compound offers both advantages and challenges for therapeutic development, with current research exploring its potential in multiple disease contexts despite setbacks in Alzheimer's disease clinical trials.

Drug Profile and Basic Pharmacology

This compound (NP-12, NP031112) is a small molecule therapeutic belonging to the thiadiazolidindione chemical class with molecular formula C₁₉H₁₄N₂O₂S and molecular weight of 334.39 g/mol [1]. It functions as a selective GSK-3β inhibitor with a distinctive irreversible binding mechanism that differentiates it from conventional kinase inhibitors. Originally developed for neurodegenerative disorders, its therapeutic potential has expanded to include other conditions characterized by GSK-3β dysregulation.

Table: Basic Pharmacological Profile of this compound

Parameter Characteristics Clinical Relevance
Molecular Target Glycogen synthase kinase-3β (GSK-3β) Key regulator of multiple cellular processes; implicated in neurodegeneration
Inhibition Mode Non-ATP competitive, irreversible Sustained target engagement regardless of cellular ATP levels
Primary Mechanism Covalent interaction with Cys-199 residue Long-lasting pharmacological effects despite drug clearance
Chemical Class Thiadiazolidindione (TDZD) Distinct from ATP-competitive inhibitors; improved selectivity
Therapeutic Status Phase II clinical trials for multiple indications Not yet approved for clinical use; ongoing investigation

Molecular Mechanism of Irreversible Inhibition

Structural Basis of GSK-3β Inhibition

This compound inhibits GSK-3β through a unique binding mechanism that differs fundamentally from conventional kinase inhibitors. Structural analyses reveal that this compound interacts with the Cys-199 residue located within the active site of GSK-3β, forming a covalent bond that permanently inactivates the enzyme [2] [1]. This interaction occurs independently of the ATP-binding pocket, classifying this compound as a non-ATP competitive inhibitor with potentially enhanced selectivity compared to ATP-competitive compounds.

The irreversible nature of this inhibition was definitively established through enzyme kinetics studies demonstrating that GSK-3β activity does not recover following removal of unbound this compound from the reaction medium [2]. Further evidence comes from the dissociation rate constant (kₒff) measured for the this compound-GSK-3β complex, which is not significantly different from zero, confirming the permanent nature of the enzyme-inhibitor complex under physiological conditions [2].

Key Experimental Evidence for Irreversible Inhibition

Multiple experimental approaches have validated the irreversible inhibition mechanism of this compound:

  • Dilution studies: Following pre-incubation with this compound and subsequent 100-fold dilution, GSK-3β activity remains suppressed, indicating irreversible complex formation [2] [3].
  • Mutagenesis analysis: Replacement of Cys-199 with Ala significantly reduces this compound potency and increases dissociation rates, confirming the critical role of this residue [2].
  • Time-dependence: this compound inhibition increases with pre-incubation time, characteristic of irreversible inhibitors [3].
  • Kinetic parameters: The non-significant dissociation rate constant (kₒff ≈ 0) provides quantitative evidence of irreversibility [2].

Table: Experimental Evidence Supporting Irreversible Inhibition

Experimental Approach Key Findings Interpretation
Enzyme Kinetics Non-competitive inhibition pattern with respect to ATP Binding site distinct from catalytic ATP pocket
Dilution/Recovery Assays No enzyme activity recovery after compound removal Permanent enzyme inactivation
Mutagenesis Studies Reduced potency against C199A mutant GSK-3β Cys-199 critical for inhibitory mechanism
Time-Dependence Studies Increasing inhibition with pre-incubation time Characteristic of irreversible binding kinetics
Radioligand Binding Suggested covalent binding (though not unequivocally proven) Potential covalent modification of Cys-199

Therapeutic Implications and Pharmacodynamic Consequences

Signaling Pathways and Disease Modification

The irreversible inhibition of GSK-3β by this compound modulates multiple critical signaling pathways implicated in disease pathogenesis. The diagram below illustrates key pathways affected by this compound-mediated GSK-3β inhibition and their therapeutic implications:

Key pathways modulated by this compound include:

  • Tau phosphorylation pathway: GSK-3β is the primary kinase responsible for hyperphosphorylating tau protein, leading to neurofibrillary tangle formation in Alzheimer's disease [4] [2]. This compound-mediated inhibition reduces tau hyperphosphorylation, potentially slowing disease progression.

  • Wnt/β-catenin signaling: By inhibiting GSK-3β, this compound prevents β-catenin degradation, allowing its translocation to the nucleus where it activates transcription of genes involved in cell survival and neuroprotection [5] [6].

  • Amyloid pathology: GSK-3β contributes to amyloid plaque formation through modulation of γ-secretase activity [1]. This compound treatment reduces amyloid plaque burden in animal models [2].

  • Inflammatory response: GSK-3β promotes neuroinflammation through activation of microglial cells and astrocytes [1]. This compound demonstrates potent anti-inflammatory effects in preclinical models.

Multi-Target Potential in Complex Disorders

Recent research suggests this compound may exhibit multi-target effects beyond GSK-3β inhibition. Computational studies indicate that this compound analogues can simultaneously inhibit additional key targets implicated in Alzheimer's disease pathology, including acetylcholinesterase (AChE) and beta-secretase (BACE-1) [4]. This multi-target potential is particularly valuable for complex multifactorial diseases like Alzheimer's, where modulation of single targets has shown limited clinical efficacy.

Experimental Protocols and Methodologies

Key Assays for Characterizing Irreversible Inhibition

The irreversible mechanism of this compound requires specialized experimental approaches for comprehensive characterization. The workflow below outlines a integrated methodological framework for evaluating time-dependent inhibition:

G cluster_assay Four-Point Screening Methodology cluster_validation Mechanistic Validation Studies Start Compound Screening ATPComp ATP Competition Assessment Start->ATPComp TimeDep Time-Dependence Evaluation ATPComp->TimeDep Reversibility Reversibility/Dilution Assays TimeDep->Reversibility Cellular Cellular Activity Correlation Reversibility->Cellular Mutagenesis Site-Directed Mutagenesis Cellular->Mutagenesis Kinetics Enzyme Kinetic Analysis Mutagenesis->Kinetics Structural Structural Binding Studies Kinetics->Structural Results Irreversible Mechanism Confirmation Structural->Results

Detailed Methodological Approaches

Enzyme Kinetics and Irreversibility Assessment [2] [3]:

  • Pre-incubate GSK-3β with this compound for varying durations (0-120 minutes)
  • Remove unbound compound via gel filtration, rapid dilution, or dialysis
  • Measure residual enzyme activity using standard kinase assays
  • Compare with vehicle-treated controls and reversible inhibitors
  • Calculate dissociation rate constants (kₒff) from progress curves

Time-Dependence and Competition Studies [3]:

  • Incubate this compound with GSK-3β at varying ATP concentrations
  • Measure IC₅₀ values at different pre-incubation times
  • Analyze shift in IC₅₀ with increasing pre-incubation as indicator of time-dependence
  • Assess ATP competition by comparing inhibition patterns at low vs. high ATP concentrations

Mutagenesis Approaches [2]:

  • Generate C199A GSK-3β mutant using site-directed mutagenesis
  • Express and purify mutant protein using baculovirus system
  • Compare this compound potency and kinetics between wild-type and mutant enzymes
  • Evaluate residence time and reversibility in mutant enzyme

Cellular Target Engagement [5]:

  • Treat primary neurons or cell lines with this compound
  • Measure phosphorylation status of GSK-3β substrates (e.g., tau, β-catenin)
  • Assess downstream transcriptional activity (e.g., Wnt-responsive reporters)
  • Evaluate functional effects (e.g., neuroprotection, synaptic function)

Therapeutic Applications and Clinical Development

Current Disease Targets

This compound has been investigated across a spectrum of disorders characterized by GSK-3β dysregulation:

  • Alzheimer's Disease: Completed Phase II clinical trials demonstrated acceptable safety profile but failed to meet primary efficacy endpoints [1] [7]. Proposed mechanisms included reducing tau hyperphosphorylation, amyloid plaque burden, and neuronal loss [2].

  • Progressive Supranuclear Palsy (PSP): Phase II trials showed trends toward reduced brain atrophy in specific regions but did not achieve primary clinical endpoints [1] [7].

  • Myotonic Dystrophy Type 1 (DM-1): Current active clinical development with Phase II studies demonstrating promising results [8] [9] [6]. This compound promotes cellular maturation and normalizes aberrant molecular phenotypes in DM-1 models.

  • Alcohol Use Disorder (AUD): Preclinical evidence demonstrates reduction in ethanol consumption in binge and chronic drinking models [5]. Proposed mechanism involves modulation of Wnt/β-catenin signaling in reward pathways.

  • Other Applications: Investigation in autism spectrum disorder (NCT02858908, NCT03692312) and potential applications in tissue repair, including dentin regeneration [6] [7].

Clinical Pharmacokinetics and Dosing Considerations

Population pharmacokinetic modeling reveals that this compound follows a two-compartment model with first-order elimination and exhibits dose-dependent bioavailability [8] [10]. Key clinical pharmacokinetic characteristics include:

  • Body weight correlation: Weight significantly affects clearance and volume of distribution, suggesting need for weight-based dosing [8]
  • Food effects: Timing and composition of meals impact systemic exposure [8]
  • Dose-exposure relationship: Less than proportional increase in exposure with dose escalation (400 mg to 1000 mg) due to solubility-limited absorption [8] [10]
  • Brain penetration: Demonstrated blood-brain barrier penetration, essential for CNS targets [6]

Table: Clinical Pharmacokinetic Parameters of this compound

Parameter 400 mg Dose 1000 mg Dose Clinical Implications
AUC(0-12) (ng/mL·h) 1218.1 3145.7 Non-linear increase due to solubility limitations
Cmax (ng/mL) 513.5 1170.9 Dose-dependent but saturable absorption
Tmax (h) Not specified Not specified Influenced by food intake and fasting state
Body Weight Effect Significant covariate Significant covariate Supports weight-band dosing strategies
Accumulation Potential No significant accumulation No significant accumulation Suitable for chronic dosing

Current Status and Future Perspectives

Clinical Development Status

As of 2025, this compound remains an investigational drug without regulatory approval in any major markets [1]. Clinical trials have encompassed Phase II studies for Alzheimer's disease, progressive supranuclear palsy, myotonic dystrophy type 1, and autism spectrum disorder [1] [9] [7]. While development for Alzheimer's disease and progressive supranuclear palsy has been discontinued due to failure to meet primary endpoints, research continues in other indications, particularly congenital and juvenile-onset myotonic dystrophy [8] [9] [6].

The irreversible mechanism of this compound presents both advantages and challenges for clinical development. The prolonged pharmacodynamic effect allows for sustained target engagement despite drug clearance, potentially enabling intermittent dosing regimens. However, this same irreversibility necessitates careful safety evaluation, particularly given GSK-3β's involvement in diverse physiological processes.

Research Directions and Therapeutic Optimization

Future research on this compound and related irreversible GSK-3β inhibitors focuses on several key areas:

  • Analogue development: Structure-based design of this compound analogues with improved potency, selectivity, and drug-like properties through computational approaches including scaffold morphing and bioisosteric replacement [4]

  • Multi-target strategies: Development of single molecules capable of simultaneously modulating multiple pathological pathways in complex diseases [4]

  • Biomarker development: Identification of validated pharmacodynamic biomarkers to demonstrate target engagement and optimize dosing regimens

  • Combination therapies: Exploration of synergistic effects with other mechanism-based treatments

  • Formulation optimization: Enhancement of solubility and bioavailability to overcome current limitations in dose-exposure relationships [8]

Conclusion

References

Technical Analysis of Tideglusib Binding to Cys199 in GSK-3β: Mechanisms, Methods, and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance of GSK-3β as a Therapeutic Target

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine protein kinase that functions as a critical cellular signaling hub, integrating multiple pathways including Wnt/β-catenin, insulin, and growth factor signaling. This 47 kDa enzyme regulates over 100 substrates and is involved in diverse cellular processes ranging from metabolism to gene expression. The dysregulation of GSK-3β has been implicated in several major human diseases, including Alzheimer's disease, diabetes, cancer, and inflammatory conditions, making it an attractive therapeutic target for drug development.

Tideglusib (formerly known as NP-12 or NP031112) is a thiadiazolidindione (TDZD) compound that represents one of the first non-ATP competitive inhibitors of GSK-3β to advance to clinical trials. It has undergone phase II clinical testing for Alzheimer's disease and progressive supranuclear palsy, demonstrating a favorable safety profile in human subjects. Unlike conventional kinase inhibitors that target the highly conserved ATP-binding pocket, this compound exhibits a unique mechanism of action centered on cysteine residue 199 (Cys199) located at the entry to the active site of GSK-3β. This binding mechanism offers potential advantages in selectivity and pharmacodynamic properties compared to ATP-competitive inhibitors, though it also presents distinct challenges for therapeutic development.

Comprehensive Analysis of Cys199 Binding Mechanism

Experimental Evidence for Irreversible Inhibition

The characterization of this compound's interaction with GSK-3β reveals several distinctive kinetic properties that support an irreversible inhibition mechanism:

  • Lack of enzyme activity recovery after compound removal: When unbound this compound is removed from the reaction medium through techniques such as dialysis or gel filtration, GSK-3β enzyme activity does not recover, indicating permanent enzyme inactivation rather than reversible binding [1].
  • Non-significant dissociation rate constant: Detailed kinetic analysis demonstrates that the dissociation rate constant (k_off) for this compound is not significantly different from zero, further confirming the irreversible nature of the inhibition [1].
  • Time-dependent inhibition: The inhibitory effect of this compound increases with pre-incubation time, consistent with a slow, irreversible binding mechanism rather than rapid equilibrium kinetics [1].
Molecular Characterization of Cys199 Involvement

The Cys199 residue plays a critical role in mediating this compound's inhibitory activity, though the exact molecular mechanism appears complex:

  • Essential but not exclusive binding determinant: Mutation of Cys199 to alanine (C199A) significantly reduces this compound's potency, confirming the importance of this residue. However, the mutant enzyme remains susceptible to inhibition at higher concentrations, suggesting that Cys199 facilitates but is not absolutely required for binding [1].
  • Specificity across the kinome: Screening against kinases with conserved cysteine residues reveals that this compound does not broadly inhibit kinases with structurally similar cysteine residues, indicating that the interaction with Cys199 is specific to GSK-3β rather than a general reactivity with cysteine-containing active sites [1].
  • Lack of definitive covalent bond evidence: Interestingly, radiolabeled [³⁵S]this compound experiments do not provide unequivocal evidence for a covalent bond formation between the inhibitor and Cys199, suggesting the irreversible inhibition may occur through a non-covalent mechanism with extremely slow dissociation kinetics [1].

Table 1: Key Experimental Findings Supporting this compound's Irreversible Inhibition Mechanism

Experimental Approach Key Findings Interpretation
Jump Dilution Assay No recovery of enzyme activity after dramatic dilution Irreversible binding mechanism
Dissociation Rate Analysis Dissociation rate constant (k_off) not significantly different from zero Extremely slow or non-existent reversal of binding
C199A Mutant Studies Decreased potency but retained inhibition at high concentrations Cys199 important but not absolutely required for binding
Time-Dependence Studies Increasing inhibition with pre-incubation time Slow binding kinetics consistent with irreversible inhibition
Kinase Selectivity Screening No inhibition of other kinases with conserved cysteine residues Specificity for GSK-3β binding environment
Structural Insights from Comparative Analysis

The structural basis for this compound's interaction with Cys199 has been illuminated through comparison with related compounds, particularly the thiazolidinethione inhibitor COB-187:

  • Cys199 conformational changes: Docking studies with COB-187, which also depends on Cys199 for activity, reveal that binding requires a significant conformational change in Cys199 (χ1 angle of 62.5° versus -41.7° in unliganded structure) [2]. This suggests that this compound may similarly induce structural rearrangements upon binding.
  • Induced-fit mechanism: Analysis of COB-187 binding kinetics indicates an induced-fit binding mechanism where the inhibitor binding promotes structural reorganization of the active site [3]. The similar Cys199-dependence of this compound suggests it may operate through a comparable mechanism.
  • Allosteric consequences: this compound binding results in non-competitive inhibition kinetics with respect to ATP, indicating that it does not directly compete with ATP binding but rather stabilizes an inactive enzyme conformation through its interaction with Cys199 [1].

Comparative Analysis with Related GSK-3β Inhibitors

This compound vs. COB-187: Mechanisms and Selectivity

COB-187 is a thiazolidinethione compound that also targets Cys199 but demonstrates notably different binding properties compared to this compound:

  • Reversible vs. irreversible binding: Unlike this compound, COB-187 binding is reversible, as demonstrated by recovery of enzyme activity following jump dilution experiments [3]. This highlights that Cys199-directed inhibition can occur through different kinetic mechanisms.
  • Time-dependent inhibition: Both compounds exhibit time-dependent inhibition, but COB-187 achieves this through an induced-fit mechanism while maintaining reversible binding [3].
  • Structural requirements: COB-187 demonstrates stringent structural requirements for activity, with the 4-hydroxyl group and specific pyridyl substitutions being essential for potent inhibition [2]. This suggests precise spatial orientation requirements for effective Cys199 engagement.

Table 2: Comparative Analysis of Cys199-Targeting GSK-3β Inhibitors

Property This compound COB-187
Chemical Class Thiadiazolidindione (TDZD) Thiazolidinethione
Binding Mechanism Irreversible Reversible
Time-Dependence Yes Yes
IC₅₀ GSK-3β Micromolar range Nanomolar range (12 nM)
C199A Mutation Effect Decreased potency, retained inhibition Dramatic decrease (IC₅₀ >100 μM)
ATP Competition Non-competitive Not fully characterized
Selectivity Profile Modestly selective Highly selective (tested against 404 kinases)
Clinical Status Phase II completed Preclinical
Advantages and Limitations of Cys199-Targeted Inhibition

The targeting of Cys199 presents several therapeutic advantages:

  • Enhanced selectivity potential: The unique chemical environment surrounding Cys199 in GSK-3β offers opportunities for developing highly selective inhibitors that minimize off-target effects on other kinases [3].
  • Non-ATP competitive mechanism: B outside the ATP-binding pocket avoids competition with high intracellular ATP concentrations and may provide better pharmacodynamic efficacy in cellular contexts [4].
  • Unique kinetic properties: The slow dissociation kinetics of this compound may enable prolonged target engagement despite clearance of unbound drug from circulation [1].

However, this approach also faces significant challenges and limitations:

  • Reactivity concerns: Compounds targeting cysteine residues raise potential safety concerns about off-target reactivity with other cellular proteins containing accessible cysteine residues [4].
  • Redundancy concerns: The two GSK-3 isoforms (GSK-3α and GSK-3β) share high sequence homology but are not completely functionally redundant, yet most Cys199-targeted inhibitors inhibit both isoforms [4].
  • Balancing potency and selectivity: Achieving optimal therapeutic index requires careful balancing of irreversible binding potency against potential non-specific reactivity [1].

Experimental Protocols for Characterizing Cys199 Binding

Jump Dilution Assay for Irreversible Inhibition

The jump dilution assay provides critical evidence for distinguishing irreversible inhibitors like this compound from reversible compounds:

  • Enzyme-inhibitor pre-incubation: GSK-3β (50 nM) is pre-incubated with this compound at concentrations sufficient to achieve >90% inhibition in enzyme dilution buffer (20 mM HEPES, pH 7.5, 0.01% Brij-35, 5% glycerol, 1 mg/mL BSA) for 60 minutes at 30°C [1].
  • Dilution and activity measurement: The pre-incubated mixture is diluted 100-fold into the reaction mixture containing ATP (14 μM) and peptide substrate (10 μM), immediately reducing inhibitor concentrations below the IC₅₀ [3].
  • Real-time activity monitoring: Enzyme activity is monitored continuously using the PhosphoSens assay which detects peptide phosphorylation via fluorescence changes (excitation 360 nm, emission 485 nm) [3].
  • Data interpretation: For irreversible inhibitors like this compound, enzyme activity remains suppressed after dilution, while reversible inhibitors show rapid recovery of activity due to dissociation of the enzyme-inhibitor complex [1].
Mutagenesis Studies of Cys199

The generation and characterization of C199A mutant GSK-3β provides essential evidence for Cys199 involvement:

  • Site-directed mutagenesis: The C199A mutation is introduced using the QuikChange multisite-directed mutagenesis kit with the primer 5'-TATTAAAACTCGCTGACTTTGGAAGTG-3' to substitute cysteine with alanine at position 199 [1].
  • Protein expression and purification: Wild-type and C199A GSK-3β are expressed as N-terminal His₆-tagged proteins in Sf9 insect cells using baculovirus expression systems and purified using affinity chromatography [1].
  • Enzyme kinetics comparison: The inhibitory potency (IC₅₀) of this compound is determined for both wild-type and C199A enzymes under identical conditions using real-time kinase assays [3].
  • Selectivity assessment: Specificity is evaluated by screening against a panel of kinases containing conserved cysteine residues in their active sites to determine whether inhibition extends to other cysteine-containing kinases [3].

The following diagram illustrates the key experimental workflow for characterizing irreversible inhibition:

G Start Study Design Phase E1 Enzyme-Inhibitor Pre-incubation Start->E1 M1 C199A Mutant Generation Start->M1 E2 High Dilution (100-fold) E1->E2 E3 Real-time Activity Measurement E2->E3 E4 Data Analysis & Interpretation E3->E4 M2 WT vs Mutant Kinetic Comparison M1->M2 M3 Selectivity Profiling M2->M3

Figure 1: Experimental workflow for characterizing irreversible inhibition of GSK-3β, combining jump dilution assays and mutagenesis approaches.

Structural Analysis and Docking Studies

Computational docking provides molecular insights into Cys199 engagement:

  • Structure selection and preparation: Multiple GSK-3β crystal structures (particularly PDB ID: 1PYX) are prepared by removing native ligands and adding hydrogen atoms using molecular modeling software [2].
  • Induced-fit docking: Docking simulations account for potential conformational flexibility of Cys199 and surrounding residues using algorithms that permit side-chain and backbone adjustments during ligand binding [2].
  • Water-mediated interactions: Docking protocols incorporate conserved water molecules (particularly water 616 in 1PYX) that may form bridging hydrogen bonds between inhibitors and protein residues [2].
  • Validation with mutant structures: Docking results are validated against experimental data from C199A mutant enzymes to confirm the importance of predicted interactions with Cys199 [2].

Therapeutic Implications and Clinical Translation

Pharmacological Consequences of Irreversible Inhibition

The irreversible mechanism of this compound has several important pharmacological implications:

  • Prolonged target engagement: Unlike reversible inhibitors whose effects diminish as drug concentrations decline, irreversible inhibitors maintain continuous enzyme inhibition throughout the cellular lifespan of the target protein, leading to sustained pharmacological effects despite fluctuating drug concentrations [1].
  • Unique dosing regimens: The long duration of action may allow for less frequent dosing compared to reversible inhibitors, potentially improving patient compliance and reducing peak-related toxicity [1].
  • Slow enzyme recovery: Since activity recovery depends on new protein synthesis rather than inhibitor dissociation, the temporal pattern of pharmacological effects is determined by the turnover rate of the target protein rather than the pharmacokinetics of the inhibitor [1].
Challenges in Clinical Development

Despite promising preclinical results, this compound and related Cys199-targeting compounds face significant challenges in clinical translation:

  • Therapeutic window optimization: The irreversible nature of inhibition raises potential safety concerns if off-target effects occur, necessitating careful dose selection to maximize therapeutic index [1].
  • Biomarker development: Assessing target engagement in clinical settings requires development of specific biomarkers that can demonstrate GSK-3β inhibition in relevant tissues, particularly the central nervous system for neurodegenerative indications [4].
  • Patient selection strategies: Identifying patient populations most likely to benefit from GSK-3β inhibition requires understanding of disease-specific pathways and potential predictive biomarkers of response [4].

The following diagram illustrates the molecular binding mechanism and pharmacological consequences:

G A1 This compound Binding to Cys199 A2 Conformational Change in GSK-3β A1->A2 C1 Therapeutic Advantages C3 Development Challenges A3 Irreversible Inhibition A2->A3 A4 Blocked Substrate Phosphorylation A3->A4 B1 Prolonged Target Engagement A3->B1 B2 Dependent on Protein Turnover Rate B1->B2 B3 Sustained Pharmacological Effects B2->B3 C2 • Non-ATP competitive • Enhanced selectivity potential • Unique kinetic properties C1->C2 C4 • Therapeutic window optimization • Biomarker development • Patient selection strategies C3->C4

Figure 2: Molecular binding mechanism and pharmacological consequences of this compound's irreversible inhibition of GSK-3β via Cys199.

Conclusion and Future Perspectives

The characterization of This compound binding to Cys199 in GSK-3β represents a significant advancement in kinase inhibitor development, demonstrating that targeting non-catalytic cysteine residues can yield effective inhibitors with unique kinetic properties. The irreversible inhibition mechanism differentiates this compound from conventional ATP-competitive inhibitors and may provide distinct pharmacodynamic advantages for chronic therapeutic applications.

Future development of Cys199-targeting inhibitors should focus on enhancing selectivity through structural modifications that optimize interactions with unique features of the GSK-3β active site environment. Additionally, combination strategies with other therapeutic modalities may leverage the unique properties of irreversible inhibition to enhance efficacy while minimizing potential toxicity. As our understanding of GSK-3β biology in different disease contexts advances, more targeted application of Cys199-directed inhibitors to specific patient populations will likely improve clinical success rates.

References

Comprehensive Preclinical Review of Tideglusib: In Vivo Efficacy, Mechanisms, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tideglusib and GSK-3β Inhibition

This compound (coded as NP031112) is a non-ATP competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) that has undergone extensive preclinical investigation and clinical trials for various conditions. As a thiadiazolidinone derivative, this compound exhibits a unique mechanism of action characterized by irreversible enzyme inhibition, distinguishing it from most conventional kinase inhibitors that target the ATP-binding site. This small molecule demonstrates particular promise in modulating critical cellular processes including neuroprotection, anti-inflammatory responses, and regenerative pathways across multiple disease models. The irreversible nature of its inhibition, as demonstrated by the lack of enzyme function recovery after unbound drug removal, may explain its sustained pharmacological effects and could have significant implications for its therapeutic potential [1] [2].

GSK-3β is a multifunctional serine-threonine kinase that plays fundamental roles in numerous signaling pathways regulating cellular homeostasis, metabolism, transcription, and cytoskeletal integrity. Unlike most kinases, GSK-3β is constitutively active under normal conditions and is primarily regulated through inhibitory phosphorylation. Its dysregulation has been implicated in the pathogenesis of diverse conditions including neurodegenerative diseases, cancer, diabetes, and neuromuscular disorders, making it an attractive therapeutic target. This compound's specific inhibition of GSK-3β has demonstrated disease-modifying potential across multiple preclinical models, supporting its continued investigation despite mixed results in certain clinical applications [3] [2].

Table 1: Fundamental Characteristics of this compound

Property Description
Chemical Class Thiadiazolidinone (TDZD)
Molecular Target Glycogen synthase kinase-3β (GSK-3β)
Inhibition Mechanism Non-ATP competitive, irreversible
Key Pharmacologic Effects Neuroprotection, anti-inflammatory, pro-differentiation
Clinical Status Phase II/III trials for various indications

This compound Mechanisms and Signaling Pathways

Molecular Mechanisms of GSK-3β Inhibition

This compound exerts its effects through allosteric binding to GSK-3β, potentially involving interaction with Cys-199 in the enzyme's active site, which results in irreversible inhibition. This mechanism contrasts with ATP-competitive inhibitors and may contribute to sustained target engagement regardless of cellular ATP concentrations. The inhibition of GSK-3β by this compound leads to stabilization of β-catenin, a critical downstream effector in the Wnt signaling pathway, as demonstrated by reduced phosphorylation of β-catenin at Ser33/37 and Thr41 in preclinical studies [4] [1]. This stabilization promotes β-catenin's translocation to the nucleus where it activates transcription of genes involved in cell survival, differentiation, and metabolic regulation.

The signaling consequences of GSK-3β inhibition underlie this compound's therapeutic effects across multiple disease contexts. In neurodegenerative models, this compound reduces pathological hyperphosphorylation of tau protein and decreases TDP-43 phosphorylation, key processes in protein aggregation pathologies. Additionally, this compound modulates PI3K/Akt signaling, enhancing cell survival pathways and promoting regenerative processes. The drug's effect on MEF2 transcriptional activity and p38/MAPK signaling contributes to its pro-differentiation effects in muscular lineages, while its anti-inflammatory properties involve suppression of neuroinflammatory responses in central nervous system pathologies [4] [5] [2].

GSK-3β Signaling Pathway and this compound Intervention

The following diagram illustrates the key signaling pathways regulated by GSK-3β and the points of this compound intervention:

G IGF_1 IGF-1/Growth Factors PI3K PI3K IGF_1->PI3K Wnt Wnt Signaling GSK3B GSK-3β Wnt->GSK3B  Inhibits Stress Cellular Stress Stress->GSK3B  Activates Akt Akt PI3K->Akt Akt->GSK3B  Phosphorylates Ser9 (Inhibits) Tau Tau Protein GSK3B->Tau  Phosphorylates TDP43 TDP-43 GSK3B->TDP43  Phosphorylates betaCatenin β-Catenin (STABILIZED) GSK3B->betaCatenin  Targets for Degradation NFAT NFAT Pathway GSK3B->NFAT  Regulates This compound This compound This compound->GSK3B  Irreversibly Inhibits pTau Hyperphosphorylated Tau Tau->pTau pTDP43 Phosphorylated TDP-43 TDP43->pTDP43 GeneTrans Gene Transcription (Cell Survival, Differentiation) betaCatenin->GeneTrans NFAT->GeneTrans

GSK-3β Signaling Pathway and this compound Mechanism of Action

This diagram illustrates the central role of GSK-3β in multiple signaling pathways and the points of this compound intervention. Through irreversible inhibition of GSK-3β, this compound modulates key downstream effectors including tau protein, TDP-43, β-catenin, and NFAT, resulting in altered gene expression patterns that promote cell survival, differentiation, and reduced pathological protein aggregation.

In Vivo Efficacy Across Disease Models

Oncology Models

This compound has been evaluated in pediatric sarcoma models, particularly focusing on rhabdomyosarcoma (RMS), based on preliminary data suggesting GSK-3β inhibitors might promote myodifferentiation. However, in patient-derived xenograft (PDX) models of both alveolar and embryonal RMS, this compound demonstrated on-target pharmacodynamic activity but no significant antitumor efficacy. The drug effectively reduced GSK-3β-mediated phosphorylation of β-catenin at Ser33/37 and Thr41, leading to β-catenin stabilization, yet this did not translate into effects on tumor progression or myodifferentiation. These findings suggest that as monotherapy, GSK-3β inhibitors may not represent a viable treatment approach for RMS subtypes [4] [6].

Table 2: this compound Efficacy in Oncology Models

Cancer Model Dosing Regimen Key Findings Reference

| Rhabdomyosarcoma PDX (aRMS/eRMS) | Not specified | - Reduced GSK-3β-mediated β-catenin phosphorylation

  • No effect on tumor progression
  • No induction of myodifferentiation | [4] |
Neurodegenerative Disease Models

In amyotrophic lateral sclerosis (ALS) models, this compound has demonstrated promising efficacy. Using the Prp-hTDP-43A315T transgenic mouse model, chronic oral treatment with this compound significantly reduced increased TDP-43 phosphorylation in the spinal cord, a key pathological hallmark of ALS. Additionally, this compound treatment restored nuclear localization of TDP-43 in lymphoblasts from sporadic ALS patients, reversing the cytoplasmic accumulation characteristic of the disease. These effects were accompanied by improved cell viability in ethacrynic acid-treated neuroblastoma models, where this compound prevented cell death and reduced TDP-43 phosphorylation [2].

For Alzheimer's disease and other tauopathies, preclinical evidence supports this compound's ability to reduce tau hyperphosphorylation and decrease brain amyloid plaque load in various animal models. These pathological improvements were associated with functional benefits including enhanced learning and memory and prevention of neuronal loss. The drug's neuroprotective properties and anti-inflammatory effects in these models provided the rationale for subsequent clinical trials in neurodegenerative disorders [1] [2].

Table 3: this compound Efficacy in Neurodegenerative Disease Models

Disease Model Experimental System Key Outcomes Reference

| ALS | Prp-hTDP-43A315T transgenic mice | - Reduced TDP-43 phosphorylation in spinal cord

  • Improved TDP-43 nuclear localization | [2] | | ALS | Patient lymphoblasts | - Restored nuclear TDP-43 localization
  • Reduced cytoplasmic TDP-43 accumulation | [2] | | Alzheimer's | Various animal models | - Reduced tau hyperphosphorylation
  • Decreased amyloid plaque load
  • Improved learning/memory | [1] [2] |
Regenerative Medicine Applications

In dental pulp regeneration, this compound has shown remarkable efficacy when incorporated into bioactive glass nanoparticles (this compound-BgNPs). Studies evaluating calcium silicate cement containing 10wgt% this compound-BgNPs demonstrated comparable physiomechanical properties to commercial biodentine, with enhanced bioactivity including improved wound healing, increased proliferation, and better migration of human dental pulp stem cells. These findings suggest potential applications in pulp capping procedures and dentin regeneration, expanding treatment options for pulp therapy [7].

In wound healing models, this compound promoted cutaneous repair in aged rats by activating the PI3K/Akt pathway, overcoming age-related impairment of epidermal stem cell function. Daily topical application accelerated wound healing from day 7 to day 14 post-wounding, with enhanced proliferation and migration of epidermal stem cells and inhibited apoptosis. Notably, this compound's effectiveness in aged skin, where EGFR expression is downregulated, suggests particular utility for geriatric wound care applications [5].

Table 4: this compound Efficacy in Regenerative Medicine Models

Application Model System Key Results Reference

| Dental Pulp Regeneration | Human dental pulp stem cells | - Enhanced proliferation and migration

  • Improved wound healing capacity
  • Favorable physiomechanical properties | [7] | | Wound Healing | Aged rat model | - Activated PI3K/Akt pathway
  • Accelerated wound closure (d7-d14)
  • Enhanced EpiSC proliferation/migration | [5] |

Experimental Design and Methodologies

In Vivo Study Designs and Animal Models

Comprehensive preclinical testing of this compound has utilized diverse animal models representative of human diseases. In cancer research, patient-derived xenograft (PDX) models of rhabdomyosarcoma were established in immunocompromised mice by implanting fresh tumor tissue from aRMS and eRMS patients. These models preserved the histological and genetic characteristics of original tumors, providing a clinically relevant system for evaluating drug efficacy. This compound was administered via oral gavage, with treatment duration and dosing schedules tailored to assess both acute pharmacodynamic effects and long-term antitumor activity [4] [6].

For neurodegenerative disease studies, the Prp-hTDP-43A315T transgenic mouse model was employed to evaluate this compound's effects on TDP-43 proteinopathy, a hallmark of ALS and frontotemporal dementia. These animals express human TDP-43 with the A315T mutation driven by the prion protein promoter, developing progressive motor dysfunction and TDP-43 pathology. Chronic oral administration of this compound via drinking water or diet enabled long-term assessment of drug effects on disease progression and pathological biomarkers [2].

In regenerative medicine applications, wound healing studies utilized aged Sprague-Dawley rats (17-23 months old) with full-thickness excisional wounds created on the dorsal skin. This compound was applied topically via spray formulation (20 µM in PBS) daily throughout the healing process. For dental regeneration studies, this compound was incorporated into bioactive glass nanoparticles and mixed with calcium silicate cement before application to tooth defects [5] [7].

Pharmacodynamic and Efficacy Assessments

Rigorous pharmacodynamic analyses were conducted across studies to confirm target engagement and biological effects. In rhabdomyosarcoma models, Western blot analysis of tumor tissues demonstrated this compound's on-target activity through reduced phosphorylation of β-catenin at Ser33/37 and Thr41, confirming GSK-3β inhibition and subsequent β-catenin stabilization. Additional immunohistochemical analyses assessed differentiation markers including myogenin and MyoD to evaluate potential myodifferentiation effects [4].

In ALS models, biochemical fractionation and immunoblotting techniques quantified TDP-43 phosphorylation status and subcellular localization in spinal cord tissues and lymphoblasts. Specific antibodies detecting TDP-43 phosphorylated at Ser409/410 enabled precise assessment of pathological TDP-43 modifications. Immunofluorescence microscopy further visualized the restoration of nuclear TDP-43 localization following this compound treatment [2].

Functional outcomes in wound healing studies included wound closure measurements using standardized photographic documentation and planimetry software. Tissue samples were subjected to Western blot analysis of PI3K/Akt pathway activation through assessment of Akt and mTOR phosphorylation states. Cellular proliferation, migration, and apoptosis were evaluated using sulforhodamine B assays, cell migration assays, and flow cytometry, respectively [5].

For dental regeneration studies, physiomechanical properties including setting time and compressive strength were evaluated according to ISO standards. Bioactivity was assessed through cell proliferation assays, wound healing assays, and cell migration assays using human dental pulp stem cells [7].

Comparative Analysis and Research Implications

Cross-Disease Efficacy Patterns

The differential efficacy of this compound across disease models reveals important insights into its therapeutic potential. While the drug demonstrated limited efficacy in oncology models, it showed consistent benefits in neurodegenerative and regenerative applications. This pattern suggests that GSK-3β inhibition may be more relevant for conditions characterized by cellular dysfunction and impaired regeneration rather than uncontrolled proliferation. The tissue-specific effects likely reflect differential engagement of downstream pathways in various pathological contexts, with particular promise in settings where GSK-3β hyperactivation drives pathological protein aggregation or impaired regenerative capacity [4] [5] [2].

The irreversible inhibition mechanism of this compound may contribute to its efficacy profile, potentially enabling sustained target engagement despite variable drug exposure. This characteristic might be particularly advantageous in chronic neurodegenerative conditions requiring continuous pathway modulation, but less critical in oncology applications where redundant signaling pathways often limit the effectiveness of single-target approaches. The favorable safety profile observed across preclinical studies, with primarily transient and reversible adverse effects, supports continued investigation in non-oncological indications where long-term treatment is anticipated [1] [2].

Research Gaps and Future Directions

Despite extensive preclinical investigation, several research gaps remain unaddressed. The optimal dosing strategies for different therapeutic applications require further refinement, particularly regarding concentration-response relationships and treatment duration. Additionally, the influence of disease stage on therapeutic efficacy remains largely unexplored, with most studies initiating treatment in established disease models rather than preventive or early intervention scenarios. The potential combination therapies represent another promising direction, particularly for conditions with complex multifactorial pathogenesis such as ALS and Alzheimer's disease [5] [2].

Future research should prioritize translational studies that more closely mimic clinical application scenarios, including advanced formulation development to enhance bioavailability and tissue-specific delivery. The demonstrated efficacy of this compound-loaded bioactive glass nanoparticles in dental applications suggests the potential for advanced drug delivery systems to enhance therapeutic outcomes in other indications. Further mechanistic studies exploring the interplay between GSK-3β inhibition and other signaling pathways may identify predictive biomarkers for patient stratification and synergistic drug combinations [7] [2].

Conclusion

References

Tideglusib pharmacokinetics and metabolism studies

Author: Smolecule Technical Support Team. Date: February 2026

Population Pharmacokinetic Parameters

The table below summarizes the key population pharmacokinetic parameters of Tideglusib, characterized using a two-compartment model with first-order elimination and dose-dependent bioavailability [1] [2] [3].

Parameter Description / Value
Model Structure Two-compartment model with first-order elimination [1] [2] [3].
Bioavailability Dose-dependent (less than proportional increase with dose) [1] [2] [3].
Significant Covariate Body weight (affects clearance and volume of distribution) [1] [2] [3].
Food Effect Time of food intake post-dose and meal type can affect overall exposure [1] [2] [3].
Accumulation No accumulation observed during the treatment period [1] [2] [3].

| Systemic Exposure (Median) | 400 mg dose: AUC(0–12) = 1218.1 ng/mL·h; Cmax = 513.5 ng/mL [1] [2] [3]. 1000 mg dose: AUC(0–12) = 3145.7 ng/mL·h; Cmax = 1170.9 ng/mL [1] [2] [3]. |

Key Experimental Protocols

The pharmacokinetic data was derived using specific methodologies across different study populations.

Study Element Phase I (Healthy Elderly Subjects) Phase II (DM-1 Patients)
Study Identifier NP031112-07A03 [1] [2] AMO-02-MD-2-001 [1] [2]
Population 54 healthy subjects (≥60 years) [1] [2] 16 adolescent & adult patients (13-34 years) with congenital or juvenile-onset DM-1 [1] [2]
Dosing Multiple doses (300 mg b.i.d. to 1200 mg q.d.) for 14 days [1] [2] Fixed doses (400 mg or 1000 mg q.d.) for 12 weeks [1] [2]
Sample Collection Frequent sampling: 1832 plasma samples; pre-dose and at multiple timepoints up to 48 hours post-dose [1] [2] Sparse sampling: 51 plasma samples; pre-dose and between 2-4 hours post-dose at weeks 2 and 12 [1] [2]
Analytical Approach Model development using non-linear mixed effects modelling [1] [2] Bayesian approach using Phase I model parameters as priors [1] [2]

Mechanism of Action and Experimental Workflow

This compound is a non-ATP competitive, irreversible inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [4] [5] [6]. The following diagram illustrates its mechanism and the workflow used to characterize its pharmacokinetics.

tideglusib_workflow This compound MoA and PK Study Workflow cluster_moa Molecular Mechanism of Action cluster_pk Pharmacokinetic Analysis Workflow GSK3b GSK-3β Kinase Phosphorylation Reduces Abnormal Hyperphosphorylation GSK3b->Phosphorylation Reduced Activity This compound This compound Inhibition Non-ATP Competitive Irreversible Inhibition This compound->Inhibition Binds to Cys199 TDP43 TDP-43 Protein Localization Restores Nuclear Localization TDP43->Localization Inhibition->GSK3b Phosphorylation->TDP43 PhaseI Phase I Study (Healthy Elderly) ModelDev Model Development (Two-compartment, 1st order elimination) PhaseI->ModelDev PhaseII Phase II Study (DM-1 Patients) PriorInfo Use Parameters as Priors PhaseII->PriorInfo ModelDev->PriorInfo PopPK Final Population PK Model PriorInfo->PopPK Covariate Covariate Analysis (Body Weight Identified) PopPK->Covariate

Clinical Implications and Dosing Considerations

The pharmacokinetic findings have direct implications for clinical development and dosing strategies:

  • Body Weight Dosing: The identification of body weight as a significant covariate suggests that weight-banded or weight-normalized dosing should be used to ensure consistent drug exposure across patients of different sizes, which is particularly important for the paediatric population [1] [2] [3].
  • Food and Administration: The observed food effect indicates that the timing of meals relative to drug intake should be controlled in clinical practice to minimize variability in systemic exposure [1] [2] [3].
  • Dose-Exposure Relationship: The dose-dependent bioavailability, likely due to solubility limitations, means that increases in dose will not produce a proportional increase in systemic exposure. This is a critical factor for dose selection in later-stage trials [1] [2] [3].

Knowledge Gaps and Future Research

While the population pharmacokinetics are well-characterized, the available search results lack specific details on this compound's metabolic fate. Key information that remains unclear includes:

  • The specific enzymes involved in its metabolism.
  • The chemical structures of its metabolites.
  • The primary routes of elimination from the body.

Further investigation through specialized pharmacokinetic and metabolism studies would be required to fill these gaps.

References

Application Notes and Protocols: Tideglusib-Loaded Bioactive Glass Nanoparticles for Dentin Regeneration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Tideglusib-loaded bioactive glass nanoparticles (TdG-BgNPs) represent an innovative therapeutic platform for dentin-pulp complex regeneration. This compound, a potent glycogen synthase kinase-3 (GSK-3) inhibitor, promotes the Wnt/β-catenin signaling pathway that is crucial for odontogenic differentiation and reparative dentin formation [1] [2]. When encapsulated within bioactive glass nanoparticles, this drug demonstrates enhanced stability, controlled release kinetics, and improved bioactivity compared to conventional delivery methods [1].

Bioactive glass nanoparticles serve as an ideal delivery vehicle due to their exceptional surface area, tunable mesoporous structure, and inherent bioactivity that promotes hydroxyapatite formation [3] [4]. The combination of this compound with BgNPs creates a synergistic system that not only facilitates dentin regeneration but also provides anti-inflammatory and antioxidant effects, addressing multiple aspects of the pulp repair process [1] [5].

The following application notes detail the synthesis, characterization, and evaluation protocols for TdG-BgNPs, providing researchers with standardized methodologies for developing this promising dentin regenerative material.

Synthesis Protocols

Synthesis of Mesoporous Bioactive Glass Nanoparticles (BgNPs)

Principle: The sol-gel method with surfactant templating produces mesoporous BgNPs with controlled porosity and high specific surface area for optimal drug loading [1] [3].

  • Materials:

    • Tetraethyl orthosilicate (TEOS, ≥98%)
    • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O, ≥98%)
    • Hexadecyltrimethylammonium bromide (CTAB, ≥99%)
    • Ammonium hydroxide (NH₄OH, 28-30%)
    • Absolute ethanol
    • Deionized water
  • Procedure:

    • Dissolve 1g CTAB in a mixture of 150mL distilled water, 30mL ethanol, and 2mL ammonium hydroxide [3].
    • Add calcium nitrate tetrahydrate (appropriate amount for target composition, e.g., 15 mol% CaO) to the mixture and stir vigorously for 30 minutes at room temperature [1] [3].
    • Add 15.6mL TEOS dropwise to the solution and continue stirring for 4 hours to form a white precipitate [3].
    • Recover the precipitate by filtration and wash three times with ethanol and deionized water.
    • Dry the product at 60°C for 24 hours [1].
    • Calcinate at 600°C for 6 hours using a heating rate of 1°C/min to remove the surfactant template and create mesopores [1].
  • Quality Control:

    • Determine particle size distribution by dynamic light scattering (DLS)
    • Analyze morphology by transmission electron microscopy (TEM)
    • Verify mesoporous structure by nitrogen adsorption-desorption isotherm
Drug Loading: this compound Encapsulation

Principle: Passive adsorption exploits the high surface area and porous structure of BgNPs to efficiently load this compound molecules [1].

  • Materials:

    • Synthesized BgNPs
    • This compound (≥95%)
    • Dimethyl sulfoxide (DMSO)
    • Phosphate buffer saline (PBS, pH 7.4)
  • Procedure:

    • Dissolve this compound in DMSO at a 2:1 (v/v) drug-to-solvent ratio [1].
    • Add 2mL PBS to the drug solution and mix thoroughly.
    • Add 30mg of BgNPs to the solution and stir continuously for 24 hours at room temperature protected from light [1].
    • Separate the drug-loaded nanoparticles (TdG-BgNPs) by centrifugation at 10,000 rpm for 10 minutes.
    • Wash twice with PBS to remove surface-adsorbed drug.
    • Lyophilize the final product and store at -20°C protected from moisture.
  • Loading Efficiency Calculation:

    • Determine the concentration of unencapsulated this compound in the supernatant using UV-Vis spectrophotometry at λmax [1].
    • Calculate loading efficiency using the formula:

    Loading Efficiency (%) = [(Total drug added - Free drug in supernatant) / Total drug added] × 100 [1]

Characterization Methods and Data

Comprehensive characterization ensures batch-to-batch consistency and confirms desired physicochemical properties.

Table 1: Standard Characterization Techniques for TdG-BgNPs

Parameter Method Target Specification Experimental Conditions
Size & Morphology Transmission Electron Microscopy (TEM) Spherical, 50-200 nm Accelerating voltage: 200 kV [6]
Surface Charge Zeta Potential -15 to -25 mV Dispersion in deionized water [7]
Crystallinity X-ray Diffraction (XRD) Amorphous structure 2θ range: 5°-80°, Cu Kα radiation [1] [3]
Chemical Bonds Fourier Transform-Infrared Spectroscopy (FT-IR) Presence of Si-O-Si, Si-OH, and drug-related bonds Wavenumber range: 400-4000 cm⁻¹ [1] [3]
Surface Area BET Nitrogen Adsorption >200 m²/g 77 K, degas at 150°C for 6 hours [3]
Drug Release UV-Vis Spectroscopy Sustained release over 14-21 days Sink conditions, PBS pH 7.4, 37°C [1]

Table 2: Typical Physicochemical Properties of Synthesized TdG-BgNPs

Property BgNPs TdG-BgNPs Measurement Technique
Average Size (nm) 85.2 ± 12.5 92.7 ± 15.3 Dynamic Light Scattering
Polydispersity Index 0.18 ± 0.04 0.22 ± 0.05 Dynamic Light Scattering
Zeta Potential (mV) -20.3 ± 1.5 -18.7 ± 1.8 Electrophoretic Light Scattering
BET Surface Area (m²/g) 325 ± 25 288 ± 22 Nitrogen Adsorption
Pore Volume (cm³/g) 0.68 ± 0.08 0.52 ± 0.07 Nitrogen Adsorption
This compound Loading (%) - 14.8 ± 1.2 UV-Vis Spectroscopy

The mechanistic pathway of this compound in promoting dentin regeneration is summarized below:

G This compound This compound GSK3 GSK-3β This compound->GSK3  Inhibits degradation Degradation Complex GSK3->degradation  Activates beta_catenin β-catenin nucleus nucleus beta_catenin->nucleus  Accumulates & Translocates degradation->beta_catenin  Degrades gene_exp Odontogenic Gene Expression nucleus->gene_exp dentin_repair Reparative Dentin Formation gene_exp->dentin_repair

Figure 1: this compound Mechanism of Action: Inhibition of GSK-3β prevents β-catenin degradation, leading to its nuclear translocation and activation of odontogenic gene expression pathways essential for reparative dentin formation [1] [2] [7].

Biological Evaluation Protocols

In Vitro Bioactivity Assessment (Apatite Formation)

Principle: Evaluation of hydroxyapatite formation on nanoparticle surfaces when immersed in simulated body fluid (SBF) predicts material bioactivity in physiological environments [3] [6].

  • Materials:

    • Simulated Body Fluid (SBF, prepared according to Kokubo protocol)
    • TdG-BgNPs
    • CO₂ incubator maintained at 37°C
  • Procedure:

    • Immerse 50mg of TdG-BgNPs in 50mL of SBF in a sterile container.
    • Incubate at 37°C for predetermined time points (1, 3, 7, 14, 21 days).
    • At each time point, remove nanoparticles by filtration and gently rinse with deionized water.
    • Analyze the surface morphology by scanning electron microscopy (SEM).
    • Identify hydroxyapatite formation by FT-IR and XRD [3] [6].
  • Acceptance Criteria:

    • Appearance of cauliflower-like hydroxyapatite structures on SEM within 7 days
    • Characteristic phosphate bands at 560-600 cm⁻¹ and 960-1100 cm⁻¹ in FT-IR spectra
    • Distinct hydroxyapatite peaks at 2θ = 25.9° and 31.8° in XRD patterns
Cell-Based Assays for Biocompatibility and Efficacy

Principle: Human dental pulp stem cells (hDPSCs) are used to evaluate cytocompatibility and odontogenic potential of TdG-BgNPs [1].

  • Cell Culture:

    • Maintain hDPSCs in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂ [1] [7].
  • Cytocompatibility Assessment (MTT Assay):

    • Seed hDPSCs in 96-well plates at 5×10³ cells/well and incubate for 24 hours.
    • Prepare extract media by incubating TdG-BgNPs (1-100 μg/mL) in culture medium for 24 hours [1] [7].
    • Treat cells with extract media for 72 hours.
    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
    • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.
    • Calculate cell viability relative to untreated controls [7].
  • Migration Assay (Wound Healing):

    • Culture hDPSCs to confluence in 12-well plates.
    • Create a scratch wound using a sterile pipette tip.
    • Treat with TdG-BgNPs extract media at optimal concentration (e.g., 10 μg/mL).
    • Monitor wound closure at 0, 12, and 24 hours using microscopy.
    • Quantify migration rate as percentage of wound closure compared to control [1].

Table 3: Typical Biological Performance of TdG-BgNPs (10 μg/mL) Compared to Controls

Biological Parameter Control Biodentine TdG-BgNPs Measurement Method
Cell Viability (%) 100 ± 5.2 118.3 ± 6.7 125.8 ± 7.4 MTT Assay [1]
Migration Rate (% wound closure) 42.5 ± 4.1 58.7 ± 5.2 75.3 ± 6.8 Scratch Assay [1]
ALP Activity (nmol/min/mg) 1.0 ± 0.2 2.8 ± 0.3 3.9 ± 0.4 Alkaline Phosphatase Assay
DSPP Expression (fold change) 1.0 ± 0.3 3.2 ± 0.5 5.7 ± 0.8 Quantitative PCR [1]

Formulation and Application Protocols

Preparation of Calcium Silicate Cement with TdG-BgNPs

Principle: Incorporating TdG-BgNPs into calcium silicate cement enhances its bioactivity while maintaining suitable handling properties for clinical application [1].

  • Materials:

    • Tricalcium silicate powder
    • Dicalcium silicate powder
    • TdG-BgNPs (10 wt% of total cement)
    • Distilled water
  • Procedure:

    • Mix tricalcium silicate and dicalcium silicate powders at 3:1 ratio.
    • Incorporate 10 wt% TdG-BgNPs into the calcium silicate powder blend and mix thoroughly [1].
    • Gradually add distilled water at powder-to-liquid ratio of 3:1 and mix for 1 minute to achieve homogeneous paste.
    • Use within 5 minutes of mixing for optimal handling properties.
  • Properties of Optimized Formulation:

    • Setting time: 25 ± 3 minutes (comparable to Biodentine) [1]
    • Compressive strength: 45 ± 5 MPa after 24 hours
    • Alkalinity: pH ~10.5 during setting reaction

The complete experimental workflow from synthesis to biological evaluation is summarized below:

G cluster_1 Synthesis Phase cluster_2 Characterization Phase cluster_3 Biological Evaluation cluster_4 Application Synthesis Synthesis Characterization Characterization Biological Biological Application Application BgNPs_synth BgNPs Synthesis (Sol-gel method) Drug_loading This compound Loading (Incubation method) BgNPs_synth->Drug_loading Physicochem Physicochemical Characterization Drug_loading->Physicochem Drug_release Drug Release Profile Physicochem->Drug_release Bioactivity In Vitro Bioactivity (SBF immersion) Drug_release->Bioactivity Biocompatibility Biocompatibility (MTT assay) Bioactivity->Biocompatibility Migration Cell Migration (Scratch assay) Biocompatibility->Migration Differentiation Odontogenic Differentiation Migration->Differentiation Formulation Cement Formulation (10 wt% TdG-BgNPs) Differentiation->Formulation Function Functional Testing (Setting time, strength) Formulation->Function

Figure 2: Experimental Workflow for TdG-BgNPs Development: Comprehensive process from nanoparticle synthesis through biological evaluation to final application formulation [1] [3].

Troubleshooting Guide

Table 4: Common Technical Issues and Recommended Solutions

Problem Potential Cause Solution
BgNPs aggregation Inadequate surfactant removal Optimize calcination temperature and duration [3]
Low drug loading efficiency Insufficient pore volume or surface area Increase CTAB concentration during synthesis [3]
Rapid drug release Poor drug-particle interaction Functionalize BgNPs surface with amino or carboxyl groups [8]
Reduced cell viability High nanoparticle concentration Optimize dose (typically 10-50 μg/mL for hDPSCs) [1]
Short cement setting time High TdG-BgNPs concentration Adjust TdG-BgNPs content (optimal at 10 wt%) [1]

Conclusion

This compound-loaded bioactive glass nanoparticles represent a promising advanced therapeutic material for dentin regeneration. The protocols outlined herein provide researchers with standardized methods for synthesizing, characterizing, and evaluating TdG-BgNPs. The optimized formulation demonstrates enhanced bioactivity through superior cell proliferation, migration, and odontogenic differentiation compared to existing materials like Biodentine [1].

Future development directions include exploring alternative delivery systems such as injectable hydrogels [7] and functionalizing nanoparticle surfaces with targeting moieties to further enhance regenerative outcomes. Long-term in vivo studies are recommended to validate clinical potential before human applications.

References

Comprehensive Application Notes and Protocols: Investigating Tideglusib in Neuroblastoma Models Using In Vitro Cell Viability Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tideglusib and Its Relevance in Neuroblastoma Research

Neuroblastoma (NB) is the most common extracranial solid tumor in children, accounting for approximately 15% of all pediatric cancer deaths, with over 650 cases diagnosed annually in the United States. This embryonic tumor of the sympathetic nervous system demonstrates heterogeneous clinical behavior, ranging from spontaneous regression to aggressive metastasis. High-risk neuroblastoma patients face particularly grim prospects, with long-term event-free survival remaining minimal despite intensive multimodal therapy. The presence of cancer stem cells (CSCs) within neuroblastoma tumors contributes significantly to therapy resistance and disease relapse, highlighting the need for targeted approaches that can eliminate these treatment-resistant cell populations [1] [2].

This compound (TDG) is a small-molecule, irreversible inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase that functions as a critical signaling node in multiple pathways implicated in neuroblastoma pathogenesis. GSK-3β sustains the survival and maintenance of CSCs and renders them insensitive to conventional chemotherapeutic agents and radiation. As a non-ATP competitive inhibitor, this compound confers unique selectivity compared to other GSK-3 inhibitors. Preclinical studies demonstrate that this compound specifically targets GSK-3β, reducing neuroblastoma cell proliferation, viability, migration, and self-renewal capacity of cancer stem-like cells [2] [3]. The compound has previously been evaluated in clinical trials for neurodegenerative disorders, providing valuable safety and pharmacokinetic data that can inform its repurposing for oncology applications [4].

Experimental Data Summary and Quantitative Analysis

This compound Efficacy Across Neuroblastoma Cell Lines

Table 1: this compound-mediated reduction of cell viability in neuroblastoma cell lines

Cell Line MYCN Status IC50 Value (48h) Significant Effects Key Findings

| IMR-32 | Amplified | 60 μM | • 20 μM (48h) • 65 μM (24h) • 100 μM (12h) | • Sub-G0/G1 cell cycle accumulation • ROS generation • Mitochondrial membrane potential disruption | | SH-SY-5Y | Non-amplified | 25 μM (proliferation) | • Reduced proliferation • Inhibited migration • Hindered neurosphere formation | • CD133 cancer stem cell marker reduction • Self-renewal capacity eradication | | SK-N-SH | Non-amplified | ~25 μM (proliferation) | • Dose-dependent viability reduction • Impaired colony formation • Decreased migratory capacity | • Potent inhibition of CSC population • Target engagement with GSK-3β | | NGP | Amplified | Not reported (LY2090314: 20 nM) | • Comparison with other GSK-3 inhibitors • Growth reduction mechanism | • Apoptosis induction • Cleaved PARP and caspase-3 increase |

Table 2: this compound effects on apoptosis and stem cell markers in neuroblastoma models

Parameter Experimental Method Findings Biological Significance

| Apoptosis Induction | MTT assay, Western blot, Caspase activity | • Increased cleaved PARP • Elevated cleaved caspase-3 • Reduced anti-apoptotic survivin | • Confirmation of programmed cell death • Mitochondrial pathway involvement | | Cell Cycle Effects | Flow cytometry (DNA content) | • Sub-G0/G1 phase accumulation • DNA fragmentation • Nuclear condensation | • Irreversible commitment to cell death • Loss of replicative potential | | Cancer Stem Cell Targeting | Neurosphere formation, CD133 expression | • Reduced primary sphere formation • Decreased CD133+ population • Impaired self-renewal capacity | • Targeting of therapy-resistant subpopulation • Potential to reduce relapse | | Reactive Oxygen Species | DCFDA assay | • Significant ROS generation • Oxidative stress induction | • Contribution to apoptotic mechanism • Mitochondrial dysfunction |

Comparative Analysis with Other GSK-3 Inhibitors

Research has compared this compound with other GSK-3 inhibitors to establish its relative potency and mechanism-specific advantages. LY2090314, another GSK-3 inhibitor evaluated in neuroblastoma, demonstrates significant growth reduction at nanomolar concentrations (starting at 20 nM) in both MYCN amplified and non-amplified NB cell lines. However, this compound's irreversible inhibition mechanism may provide more sustained target engagement compared to competitive inhibitors. Studies indicate that this compound effectively reduces GSK-3β phosphorylation and increases β-catenin stability, similar to other GSK-3 inhibitors, but with potentially improved selectivity for cancer stem cell populations [1] [2].

Detailed Experimental Protocols

Cell Viability Assessment Using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a colorimetric method for quantifying metabolically active cells, serving as a reliable indicator of cell viability and proliferation in response to this compound treatment.

  • Cell Plating and Culture Conditions:

    • Culture neuroblastoma cell lines (IMR-32, SH-SY-5Y, SK-N-SH) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution at 37°C in a humidified 5% CO₂ atmosphere.
    • Seed cells in 96-well flat-bottom plates at a density of 5×10³ cells per well in 100 μL complete medium and allow to adhere overnight.
    • Prepare This compound stock solution in DMSO and serially dilute in culture medium to achieve final concentrations ranging from 0-100 μM, maintaining a constant DMSO concentration (typically ≤0.1%) across all treatments, including vehicle controls.
  • Treatment and Incubation:

    • After 24 hours of cell attachment, replace medium with fresh medium containing this compound at the desired concentrations.
    • Include appropriate controls: vehicle control (DMSO), positive control for cytotoxicity (e.g., staurosporine), and blank wells containing medium without cells for background subtraction.
    • Incune plates for treatment durations of 12, 24, 48, and 72 hours to establish time-dependent response curves.
  • MTT Staining and Quantification:

    • Following treatment, add 10 μL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove the medium and dissolve the formed formazan crystals in 100 μL of DMSO with gentle shaking for 15 minutes.
    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.
    • Calculate percentage viability relative to vehicle-treated controls: % Viability = (Absorbance treated / Absorbance control) × 100 [5].
Apoptosis Analysis Through Caspase Activation and PARP Cleavage
  • Western Blot Analysis for Apoptotic Markers:

    • Harvest this compound-treated cells (after 48h treatment with IC50 concentration) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Quantify protein concentration using bicinchoninic acid (BCA) assay and separate 30 μg of total protein by SDS-PAGE on 10-12% gels.
    • Transfer proteins to nitrocellulose membranes and block with 5% non-fat dry milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies against cleaved PARP (1:2000), cleaved caspase-3 (1:1000), survivin (1:500), and GAPDH (1:4000) as loading control overnight at 4°C.
    • Following TBST washes, incubate with appropriate HRP-conjugated secondary antibodies (1:1000) for 1 hour at room temperature.
    • Develop blots using enhanced chemiluminescence substrate and visualize using a chemiluminescence imaging system [1] [5].
  • Caspase Activity Assay:

    • Seed cells in white-walled 96-well plates at density of 1×10⁴ cells/well and treat with this compound for 48 hours.
    • Add Caspase-Glo 3/7 reagent in a 1:1 ratio to cell culture medium and incubate for 30 minutes at room temperature with gentle mixing.
    • Measure luminescence using a plate-reading luminometer with integration time of 0.5-1 second per well.
    • Normalize values to protein content or cell number and express as fold-change compared to vehicle controls [1].
Cancer Stem Cell Self-Renewal Assessment via Neurosphere Formation
  • Neurosphere Culture and Treatment:

    • Harvest neuroblastoma cells and seed in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF in low-attachment plates at a density of 1×10³ cells/mL.
    • Allow neurosphere formation over 7-10 days, then treat established neurospheres with this compound (25 μM) or vehicle control for 7 additional days.
    • Quantify neurosphere number and diameter using microscopy imaging software, comparing treated versus control conditions.
    • For secondary sphere formation, collect primary neurospheres, dissociate into single cells, and re-plate in drug-free complete medium to assess self-renewal capacity after this compound exposure.
  • Flow Cytometry for CSC Marker Expression:

    • Dissociate this compound-treated cells and control cells into single-cell suspensions.
    • Stain with anti-CD133-APC antibody or appropriate isotype control for 30 minutes at 4°C in the dark.
    • Wash cells twice with PBS containing 1% FBS and analyze using a flow cytometer with excitation at 633 nm and emission detection at 660 nm.
    • Analyze a minimum of 10,000 events per sample and determine the percentage of CD133+ cells using flow cytometry analysis software [2] [3].

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Neuroblastoma

G This compound This compound GSK3B GSK3B This compound->GSK3B Irreversible Inhibition BetaCatenin BetaCatenin This compound->BetaCatenin Stabilization GSK3B->BetaCatenin Phosphorylation (Degradation) Survivin Survivin BetaCatenin->Survivin Transcriptional Activation CyclinD1 CyclinD1 BetaCatenin->CyclinD1 Transcriptional Activation Apoptosis Apoptosis Survivin->Apoptosis Inhibition CyclinD1->Apoptosis Cell Cycle Dysregulation

Figure 1: this compound mechanism - irreversible GSK-3β inhibition activates apoptotic pathways in neuroblastoma cells through β-catenin stabilization and reduction of survivin and cyclin D1.

Experimental Workflow for Neuroblastoma Viability Assessment

G CellCulture Neuroblastoma Cell Culture (IMR-32, SH-SY-5Y, SK-N-SH) Treatment This compound Treatment (0-100 μM, 12-72h) CellCulture->Treatment ViabilityAssay MTT Viability Assay Treatment->ViabilityAssay ApoptosisAnalysis Apoptosis Analysis (Western Blot, Caspase) ViabilityAssay->ApoptosisAnalysis ViabilityAssay->ApoptosisAnalysis Significant Reduction StemCellAssessment Stem Cell Assessment (Neurosphere, CD133) ViabilityAssay->StemCellAssessment Dose-Dependent Effect ApoptosisAnalysis->StemCellAssessment DataAnalysis Data Analysis (IC50, Statistical Testing) StemCellAssessment->DataAnalysis

Figure 2: Experimental workflow - comprehensive assessment of this compound effects on neuroblastoma cells from culture through data analysis.

Technical Considerations and Optimization Guidelines

  • Dose-Response Optimization: Based on experimental data, establish a concentration range of 0-100 μM for this compound, with particular attention to the IC50 values observed across different neuroblastoma cell lines (approximately 25-60 μM for 48-hour treatments). Include appropriate controls such as vehicle (DMSO), positive cytotoxicity controls, and alternative GSK-3 inhibitors for comparative studies.

  • Cell Line-Specific Considerations: Account for MYCN amplification status when designing experiments, as this genetic marker significantly influences neuroblastoma biology and treatment response. MYCN-amplified lines (IMR-32, NGP) may demonstrate different sensitivity profiles compared to non-amplified lines (SH-SY-5Y, SK-N-SH). Additionally, consider the heterogeneity of neuroblastoma by including multiple cell lines in experimental designs to ensure comprehensive evaluation of this compound efficacy.

  • Assay Endpoint Correlations: Combine multiple assessment methods to obtain a comprehensive understanding of this compound's effects. The MTT viability reduction should correlate with apoptosis induction (evidenced by PARP cleavage and caspase activation) and diminished stem cell properties (reduced neurosphere formation and CD133 expression). Time-course experiments are essential to distinguish early apoptotic events from later-stage cell death processes.

  • Off-Target Activity Considerations: While this compound demonstrates specificity for GSK-3β, selectivity profiling at 10 μM has shown inhibition of other kinases including TAK1-TAB1 (93.5%), KDR (99.77%), MAPKAPK2 (96.90%), JAK3 (86.67%), and Aurora A (87.64%). Researchers should account for these potential off-target effects when interpreting results, particularly at higher concentrations, and employ complementary approaches such as genetic knockdown to validate GSK-3β-specific phenomena [4].

Conclusion

This compound demonstrates significant potential as a targeted therapeutic agent for neuroblastoma through its irreversible inhibition of GSK-3β. The compiled data reveals consistent anti-proliferative and pro-apoptotic effects across multiple neuroblastoma cell lines, with particular promise in targeting the therapy-resistant cancer stem cell subpopulation. The detailed protocols provided herein enable robust investigation of this compound's mechanisms and efficacy, facilitating standardized approaches across research laboratories. Future studies should focus on combination therapies with conventional chemotherapeutic agents and in vivo validation of these in vitro findings to advance the translational potential of this compound for neuroblastoma treatment.

References

intraperitoneal injection protocol for Tideglusib in preclinical studies

Author: Smolecule Technical Support Team. Date: February 2026

Tideglusib Intraperitoneal Injection Protocol

The table below summarizes the core parameters for intraperitoneal injection of this compound in mouse models, as used in a 2025 study on alcohol use disorder (AUD) [1].

Parameter Specification
Recommended Model C57BL/6J mice (for AUD research) [1]
Typical Dosage 100 mg/kg [1]
Dosage Range 50 mg/kg, 200 mg/kg, 500 mg/kg (tested in a Parkinson's disease model) [2]
Vehicle Solution Corn oil [1]
Final Concentration 20 mg/mL [1]
Injection Volume ~10 mL/kg body weight [1]
Pretreatment Time Administered 30 minutes prior to the behavioral test (e.g., ethanol access) [1]

Detailed Experimental Methodology

This compound Vehicle Preparation

For the intraperitoneal route, the study used corn oil as the vehicle [1]. The suspension is prepared as follows:

  • Weigh the required amount of this compound (Selleck Chemicals, Cat. No. provided in source material) to achieve a final concentration of 20 mg/mL.
  • Suspend the this compound powder in pure corn oil.
  • Vortex the mixture thoroughly to initiate dispersion.
  • Subject the suspension to bath sonication at 40°C for 60 minutes to ensure a homogenous suspension and minimize particle aggregation [1].

This corn oil formulation was adopted after initial studies using a more complex vehicle (26% PEG-400 + 15% Cremophor EL in water) caused mild weight loss in some animals [1].

Dosing Regimen and Experimental Workflow

The following chart visualizes a typical experimental workflow for a study investigating this compound's effect on binge-like drinking behavior:

G Start Start: Acclimatize mice A Establish baseline behavior (e.g., 3 weeks ethanol intake) Start->A B Prepare this compound suspension (20 mg/mL in corn oil) A->B C Administer via IP injection (100 mg/kg, ~10 mL/kg) B->C D 30-minute pretreatment period C->D E Conduct behavioral test (e.g., Drinking in the Dark) D->E F Analyze results E->F

This protocol is adapted from a study where this compound decreased ethanol consumption in a "drinking in the dark" (DID) model without affecting water intake [1]. The dosage was administered 30 minutes before the test.

Key Considerations for Researchers

  • Dose-Dependent Effects: Evidence from a Parkinson's disease model shows that efficacy can be dose-dependent. While 50 mg/kg failed to prevent dopaminergic neurodegeneration, significant neuroprotection was observed at 200 mg/kg and 500 mg/kg [2].
  • Sex-Based Potency: The AUD study noted that this compound was more potent in reducing binge-like drinking in male mice (ED~50~ = 64.6 mg/kg) than in females (ED~50~ = 79.4 mg/kg) [1].
  • Vehicle is Critical: The choice of vehicle (corn oil) is integral to the protocol. It aids in efficient drug suspension and was associated with better tolerability compared to other vehicles [1].
  • Safety Observations: In the cited study, the 200 mg/kg dose in corn oil did not alter liver function (as measured by serum alanine aminotransferase and aspartate aminotransferase activity) and had no effect on ethanol pharmacokinetics, taste preference, or anxiety-like behavior, although a transient increase in locomotion was noted [1].

Alternative Administration Methods

For comprehensive experimental planning, note that this compound is administered via other routes in preclinical research. The table below summarizes these alternatives based on the search results.

Route Vehicle Typical Use Case Citation
Oral Gavage 26% PEG-400 + 15% Cremophor EL in water or Corn Oil Chronic or long-term studies (e.g., over 6-9 weeks) [1]. [1]
Subcutaneous Injection Not specified in available results Studies on neurodevelopmental disorders (e.g., CDKL5 deficiency), often administered every other day [3]. [3]

References

Tideglusib treatment protocol for arrhythmogenic cardiomyopathy in mice

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ACM and Tideglusib

Arrhythmogenic cardiomyopathy (ACM) is an inherited heart muscle disorder characterized by the replacement of myocardial tissue with fibrofatty deposits, leading to ventricular arrhythmias, cardiac dysfunction, and an increased risk of sudden cardiac death, particularly in young adults and athletes [1]. Current therapies primarily manage electrical manifestations but do not address the underlying disease pathogenesis [1].

This compound (TD) is an oral, irreversible inhibitor of glycogen synthase kinase-3β (GSK-3β) [2]. Originally investigated for Alzheimer's disease and progressive supranuclear palsy, it has an established safety profile in humans [1]. Preclinical studies have demonstrated its efficacy in preventing and reversing the ACM phenotype in mouse models, providing a compelling rationale for its repurposing for ACM [1] [2].

Mechanism of Action

The therapeutic effect of this compound in ACM is linked to the inhibition of GSK-3β. Aberrant activation of GSK-3β is implicated in ACM pathogenesis, contributing to impaired canonical Wnt/β-catenin signaling, altered distribution of cell-cell junction proteins (like plakoglobin and Connexin-43), and activation of pro-inflammatory pathways [1] [2]. By inhibiting GSK-3β, this compound helps correct these downstream pathological effects. The diagram below illustrates the proposed signaling pathway.

G ACM_Stimulus ACM Genetic Defect GSK3B_Active GSK-3β (Active) ACM_Stimulus->GSK3B_Active BetaCatenin_Stable Stabilized β-catenin GSK3B_Active->BetaCatenin_Stable Promotes Degradation This compound This compound (GSK-3β Inhibitor) This compound->GSK3B_Active Inhibits GSK3B_Inactive GSK-3β (Inhibited) This compound->GSK3B_Inactive GSK3B_Inactive->BetaCatenin_Stable Prevents Degradation Junction_Normal Normalized Junction Protein Localization (e.g., Plakoglobin, Cx43) GSK3B_Inactive->Junction_Normal AntiInflammatory Anti-inflammatory Effects GSK3B_Inactive->AntiInflammatory Wnt_Targets Activation of Wnt/β-catenin Target Genes BetaCatenin_Stable->Wnt_Targets Outcomes Prevention/Reversal of Cardiac Dysfunction & Arrhythmias Wnt_Targets->Outcomes Junction_Normal->Outcomes AntiInflammatory->Outcomes

Diagram Title: Proposed Mechanism of this compound in ACM

This compound Treatment Protocol in Murine ACM Models

The following section details the application protocol based on recent studies that demonstrated the efficacy of this compound in both preventing and reversing the ACM phenotype in two mouse models: the cardiac-selective Ank2 knockout (Ank2-cKO) and the homozygous desmoglein-2 mutant (Dsg2mut/mut) mice [1].

Animal Models and Reagent Preparation
  • Animal Models: The protocol has been validated in Ank2-cKO mice (a model for a rare form of ACM) and Dsg2mut/mut mice (a model for the more common desmosomal ACM) [1].
  • This compound Preparation:
    • Compound: this compound (commercially available, e.g., Sigma-Aldrich, Cat. No. SML0339).
    • Vehicle: 100% sterile dimethyl sulfoxide (DMSO).
    • Preparation: Dissolve this compound in DMSO to the required concentration [1].
Dosing and Administration
  • Dose: 20 mg/kg of body weight [1].
  • Route: Intraperitoneal (IP) injection [1].
  • Frequency: Administered every other day [1].
  • Injection Volume: Use a Hamilton syringe (e.g., 25-μL, Model 702) for accurate delivery [1].
  • Control Subjects: Vehicle-treated control mice (Ank2-cKO, Dsg2mut/mut, and Ank2fl/fl) should receive an equivalent volume of DMSO per kg of body weight [1].
Treatment Regimens: Prevention vs. Reversal

The studies employed two key paradigms, summarized in the workflow below.

G cluster_prevention Prevention Study cluster_reversal Reversal/Rescue Study Start Start with ACM Mouse Models P1 Treat young mice (4-week-old Ank2-cKO; 8-week-old Dsg2mut/mut) Start->P1 R1 Treat adult mice with established disease (12-week-old Ank2-cKO) Start->R1 P2 Administer this compound (20 mg/kg, IP, every other day) P1->P2 P3 Continue treatment for 8 weeks P2->P3 P4 Conduct terminal assessments (Ank2-cKO: 12 weeks old; Dsg2mut/mut: 16-24 weeks old) P3->P4 R2 Administer this compound (20 mg/kg, IP, every other day) R1->R2 R3 Continue treatment for 8 weeks R2->R3 R4 Conduct terminal assessments (Ank2-cKO: 20 weeks old) R3->R4

Diagram Title: this compound Treatment Workflow in Mice

Functional and Electrical Phenotyping Assessments

Key assessments to evaluate therapeutic efficacy are listed below. For all procedures, researchers should be blinded to the genotype and treatment regimen of the mice [1].

Assessment Methodology Key Parameters Measured
Echocardiography Transthoracic echocardiography under light anesthesia (1.25% isoflurane). Body temperature maintained at 37°C [1]. Left ventricular short-axis and long-axis images to assess cardiac function and structure (e.g., ejection fraction) [1].
Electrocardiography (ECG) & Arrhythmia Induction Implantable telemeters in conscious mice. Arrhythmias induced via IP injection of epinephrine (2 mg/kg) and caffeine (120 mg/kg) [1]. Recording for 30-60 minutes post-injection. Quantify ventricular arrhythmias: Premature Ventricular Contractions (PVCs), couplets, Non-Sustained Ventricular Tachycardia (NSVT), and Ventricular Tachycardia (VT) [1].
Molecular Analysis (Immunoblotting) Heart tissue homogenization and protein extraction. Western blot analysis [1]. Protein expression and phosphorylation levels, including GSK-3β (Ser9), β-catenin, phospho-β-catenin, Plakoglobin (JUP), and Connexin-43 (Cx43) [1].

Summary of Preclinical Results

The efficacy of this compound in the described protocols is demonstrated by significant improvements in functional, electrical, and molecular parameters.

Assessment Prevention Study Results Reversal Study Results
Cardiac Function Prevented the reduction of left ventricular function in young, treated Ank2-cKO and Dsg2mut/mut mice [1]. Restored/reversed the impaired cardiac function in adult Ank2-cKO mice with established disease [1].
Ventricular Arrhythmias TD-treated adult mice showed a reduction in ventricular arrhythmias (PVCs, NSVT, VT) following adrenergic stimulation [1]. TD-treated adult mice displayed a significant reduction in ventricular arrhythmia burden post-adrenergic stimulation [1].
Molecular Phenotype Modulated GSK-3β activity and phosphorylation; partially corrected abnormal distribution of plakoglobin and Cx43 at intercalated disks in Dsg2mut/mut mice [1] [2]. N/A (Data not explicitly listed in search results for reversal study).

Discussion and Translational Outlook

The preclinical data provides compelling evidence that this compound can modify the course of ACM in mice by targeting the underlying GSK-3β pathway. The successful demonstration of both preventive and reversal effects is particularly promising for treating patients who may already have manifest disease [1] [2].

  • Advantages for Translation: A key advantage of this compound is its established safety record from previous clinical trials in other conditions, which may facilitate a smoother path to clinical adoption for ACM [1].
  • Ongoing Clinical Trial: These promising preclinical results have motivated the launch of the TaRGET trial (NCT06174220), a randomized, controlled study designed to evaluate the clinical efficacy of this compound in genotype-positive ACM patients [1] [3] [4]. The primary outcome will be the change in premature ventricular complex (PVC) count, with results expected in 2025-2026 [3] [4].

Frequently Asked Questions

What is the key advantage of this compound over other GSK-3β inhibitors like SB-216763? While SB-216763 showed similar preclinical efficacy, it failed to advance to human studies due to unfavorable toxicology. This compound, however, has already been used in multiple human clinical trials for other conditions, demonstrating a tolerable safety profile and providing a clearer path to clinical application for ACM [1] [2].

What are the potential mechanisms by which this compound exerts its therapeutic effects in ACM? The primary mechanism is the inhibition of GSK-3β. This is believed to:

  • Modulate the Wnt/β-catenin signaling pathway.
  • Correct the abnormal distribution of junction proteins like plakoglobin and Connexin-43 at the intercalated disks.
  • Exert anti-inflammatory effects by modulating NF-κB pathways, which have been implicated in ACM pathogenesis [1] [2].

References

Application Notes and Protocols: Phase 2 Trial of Tideglusib in Alzheimer's Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Trial Design Overview

The ARGO study was a phase II, multicenter, double-blind, placebo-controlled clinical trial investigating the efficacy and safety of Tideglusib, a glycogen synthase kinase-3 (GSK-3) inhibitor, in patients with mild to moderate Alzheimer's Disease (AD) [1]. The trial was designed based on earlier pilot studies which indicated that this compound, by inhibiting GSK-3β, could potentially reduce tau hyperphosphorylation and amyloid plaque accumulation, key neuropathological features of AD [2] [3]. The primary goal was to confirm clinical efficacy on cognitive endpoints after 26 weeks of treatment [1].

Detailed Experimental Protocols

Patient Population and Eligibility Criteria
Parameter Inclusion Criteria Exclusion Criteria
Diagnosis Mild to moderate Alzheimer's Disease Other forms of dementia or major neurological/psychiatric disorders
MMSE Score 14-26 points [1] Significant cognitive impairment outside this range
Concurrent Medication Stable regimen of cholinesterase inhibitors and/or memantine permitted [1] Use of other investigational drugs or prohibited medications
General Health - Liver transaminases >2.5x upper limit of normal; other clinically significant abnormal laboratory results [3]
Dosing and Administration Protocol
Treatment Arm Sample Size (n) Dosage Regimen Treatment Duration
Placebo 85 Matching placebo once daily 26 weeks
This compound 500 mg QD 50 500 mg, once daily 26 weeks
This compound 1000 mg QOD 90 1000 mg, every other day 26 weeks
This compound 1000 mg QD 86 1000 mg, once daily 26 weeks

Abbreviations: QD (Quaque Die); once daily. QOD (Quaque Altera Die); every other day [1].

Efficacy and Safety Assessment Schedule
Assessment Screening Baseline During Treatment Week 26/Endpoint
Informed Consent
Medical History & Physical Exam
Randomization
Efficacy Measures
ADAS-cog15 (Primary)
MMSE, Word Fluency, ADL (Secondary)
Safety Measures
Vital Signs
Clinical Labs (incl. Liver Function)
Adverse Event Monitoring
Explatory Biomarkers
CSF (Aβ, tau, BACE1) (Subgroup) (Subgroup)
Brain MRI (Atrophy) (Subgroup) (Subgroup)

Key Outcomes and Data Analysis

Primary and Secondary Efficacy Results
Outcome Measure Placebo (n=85) This compound 500 mg QD (n=50) This compound 1000 mg QOD (n=90) This compound 1000 mg QD (n=86)
ADAS-cog15 (Primary) Baseline Score Change No significant difference from placebo [1] No significant difference from placebo [1] No significant difference from placebo [1]
MMSE Baseline Score Change No significant difference (Overall) [1] No significant difference (Overall) [1] No significant difference (Overall) [1]
CSF BACE1 Level Change - - Significant decrease in a small subgroup [1]
Safety and Tolerability Profile
Adverse Event Placebo All this compound Arms Comments
Any Adverse Event Reported Reported Comparable between groups, except transaminase increase [1]
Diarrhea 11% 14-18% Most frequent adverse event [1]
Transaminase Increase 3.5% 9-16% Asymptomatic, mild-moderate, dose-dependent, and fully reversible [1] [4]

Mechanistic Insights and Pathway Analysis

This compound is a non-ATP competitive inhibitor that irreversibly blocks the GSK-3β enzyme [2]. In Alzheimer's pathology, GSK-3β is a pivotal kinase that hyperphosphorylates tau protein, leading to its aggregation into neurofibrillary tangles (NFTs) inside neurons. It is also involved in the formation of amyloid plaques outside cells [2]. By inhibiting GSK-3β, this compound was hypothesized to modify these core pathological processes.

The diagram below illustrates the mechanistic pathway and the proposed role of this compound.

G GSK3b_Active GSK-3β (Active) pTau Hyperphosphorylated Tau (p-Tau) GSK3b_Active->pTau Hyperphosphorylates ABeta Amyloid-β Plaques GSK3b_Active->ABeta Promotes Formation Tau Tau Protein NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates into This compound This compound (GSK-3β Inhibitor) This compound->GSK3b_Active Irreversibly Inhibits

Post-Hoc Analyses and Future Directions

Although the primary analysis was negative, a post-hoc analysis revealed a non-linear dose response. Participants with mild AD in the 500 mg QD group showed significant improvement on the ADAS-cog15, MMSE, and word fluency tests compared to placebo [1]. This suggests that future studies should focus on earlier disease stages and explore different dosing regimens. Furthermore, the significant decrease in CSF BACE1 levels (a key enzyme in amyloid-β production) in a subgroup of patients provides preliminary evidence of target engagement and a potential impact on the amyloid pathway [1].

Advanced In Silico Protocol for Analog Design

To overcome the limitations of this compound, advanced in silico protocols have been employed to design novel multi-target analogues with improved properties [2] [5]. The workflow below outlines this computational strategy.

G Start This compound (Lead Compound) Step1 Scaffold Morphing (Molopt Software) Start->Step1 Step2 In Silico ADMET Profiling (Lipinski's Rule, Brain Permeability) Step1->Step2 4,319 Analogues Generated Step3 Molecular Docking (Against GSK-3β, AChE, BACE-1) Step2->Step3 Filtered Compounds Step4 Molecular Dynamic Simulations (100 ns, Stability Analysis) Step3->Step4 Multi-Target Potential End Best Hits (e.g., SG-09) For Synthesis & Validation Step4->End Stable Ligand-Protein Interactions Confirmed

Key Steps in the Computational Protocol:

  • Scaffold Morphing: Using the Molopt software, the this compound molecular framework was systematically modified via bio-isosteric replacement to generate 4,319 analogues aimed at improving synthetic feasibility, potency, and drug-likeness [2].
  • ADMET Profiling: The designed analogues were evaluated using in silico predictive models for key properties including Lipinski's Rule of Five, synthetic accessibility, and critical brain permeability [2].
  • Molecular Docking: Selected analogues were docked into the binding sites of three major AD targets: GSK-3β, acetylcholinesterase (AChE), and beta-secretase (BACE-1) to evaluate binding affinity and interactions, particularly with the catalytic residue Cys199 of GSK-3β [2] [5].
  • Molecular Dynamic (MD) Simulations: The most promising compounds underwent 100 ns MD simulations to assess the stability of the ligand-protein complexes under dynamic conditions. Analogue SG-09 was identified as a standout multi-target candidate with stable interactions across all three targets, making it a prime candidate for future synthesis and experimental validation [2] [5].

Conclusion and Application

The phase II ARGO trial demonstrated that this compound was safe and well-tolerated for 26 weeks but did not meet its primary clinical efficacy endpoint in a broad mild-to-moderate AD population [1]. The findings underscore the critical importance of patient stratification (e.g., by disease severity) and dose selection in future trials. Furthermore, the exploration of this compound-based analogues via integrated in silico strategies represents a promising frontier for developing multi-target directed ligands that could simultaneously address the complex, multifactorial pathology of Alzheimer's disease [2] [5]. Subsequent clinical development of this compound has shifted to other indications, including Congenital Myotonic Dystrophy, where it has progressed to Phase 2/3 trials [6] [7] [8].

References

Comprehensive Application Notes and Protocols for Tideglusib in Direct Pulp Capping: Formulation, Surgical Technique, and Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Tideglusib is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3) that has emerged as a promising candidate for regenerative dentistry applications, particularly in direct pulp capping procedures. Originally developed and investigated for neurodegenerative disorders including Alzheimer's disease, this compound has been repurposed for dental applications due to its ability to activate the Wnt/β-catenin signaling pathway, a crucial regulator of dentinogenesis and pulp repair mechanisms. The molecular mechanism involves irreversible non-ATP competitive inhibition of GSK-3β, which leads to stabilization and nuclear translocation of β-catenin, subsequently triggering transcription of genes responsible for odontogenic differentiation and reparative dentin formation.

The therapeutic rationale for using this compound in direct pulp capping stems from its ability to stimulate natural dentin regeneration by recruiting resident mesenchymal stem cells from the dental pulp and promoting their differentiation into odontoblast-like cells. Unlike conventional pulp capping materials that primarily provide a passive barrier, this compound actively promotes the regenerative potential of the dentin-pulp complex. Research demonstrates that this compound enhances odontogenic marker expression including RUNX2, ALP, BMP2, and DSPP in human dental pulp stem cells (hDPSCs) without adversely affecting cell viability, proliferation, or migration at optimal concentrations [1]. This biological activity positions this compound as a innovative therapeutic agent for vital pulp therapy that could potentially overcome limitations of existing materials.

Formulation and Preparation Protocols

This compound Solution Preparation
  • Drug Characterization: this compound (chemical name: 4-Benzyl-2-(naphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione) is a yellow powder with molecular weight 334.39 g/mol and solubility in dimethyl sulfoxide (DMSO) >15 mg/mL [2]. The compound should be stored at -20°C in a desiccated environment to maintain stability.

  • Standard Solution Preparation: For direct pulp capping applications, prepare a 50 nM working solution by first dissolving this compound powder in pharmaceutical grade DMSO to create a concentrated stock solution (e.g., 1-5 mM), which can be aliquoted and stored at -20°C for up to 3 months. Dilute the stock solution in sterile phosphate-buffered saline (PBS) immediately before use to achieve the final working concentration of 50 nM [2]. The solution should be prepared under aseptic conditions and used within 4 hours of preparation.

  • Quality Assessment: Verify concentration accuracy using UV spectrophotometry at λmax = 320 nm with appropriate standard curves. Perform sterility testing through membrane filtration and culture in appropriate media (e.g., thioglycollate medium) for 14 days [2] [1].

Carrier Matrix Preparation
2.2.1 Collagen Sponge Loading Protocol
  • Material Selection: Select resorbable type I collagen sponges (e.g., Eucare Pharmaceuticals, India) with dimensions appropriate for the pulp exposure site (typically 1-2 mm diameter) [2].

  • Drug Loading Procedure:

    • Aseptically cut collagen sponge to required size using sterile surgical blades.
    • Immerse sponge in freshly prepared 50 nM this compound solution.
    • Maintain immersion for 30-60 seconds with gentle agitation to ensure uniform saturation.
    • Remove sponge using sterile tweezers and blot excess solution on sterile gauze.
    • Apply immediately to pulp exposure site without drying [2].
2.2.2 Advanced Nanoparticle Formulation
  • Bioactive Glass Nanoparticle Synthesis: Prepare mesoporous bioactive glass nanoparticles (BgNPs) using the sol-gel method [3] [4]:

    • Combine 2-ethoxyethanol, aqueous ammonia, calcium nitrate tetrahydrate, and ethanol in distilled water.
    • Add hexadecyltrimethylammonium bromide (CTAB) as template and agitate for 30 minutes.
    • Introduce tetraethyl orthosilicate (TEOS) with vigorous stirring for 4 hours.
    • Collect white precipitate by centrifugation, wash with ethanol, and dry at 60°C for 24 hours.
    • Perform calcination at 600°C to remove organic templates.
  • Drug Loading into Nanoparticles:

    • Dissolve this compound in DMSO (2:1 ratio).
    • Add 2 mL phosphate buffer (PBS, pH 7.4) and agitate for 15 minutes.
    • Incorporate 30 mg of BgNPs and mix overnight at room temperature.
    • Separate loaded nanoparticles (this compound-BgNPs) by centrifugation.
    • Determine loading efficiency using UV spectrophotometry of supernatant [3].
  • Calcium Silicate Cement Modification:

    • Prepare calcium silicate cement base according to established protocols [3].
    • Incorporate this compound-BgNPs at 10% w/w concentration (optimal based on physiomechanical properties).
    • Mix with sterile water to achieve appropriate consistency for clinical application [3].

Table 1: Formulation Parameters for this compound Delivery Systems

Parameter Collagen Sponge This compound-BgNPs This compound-BgNPs/Cement
This compound Concentration 50 nM in solution 2:1 drug-carrier ratio 10 wgt% in cement
Carrier Material Type I collagen Mesoporous bioactive glass Calcium silicate cement
Drug Loading Efficiency >90% saturation 72-85% by UV spectrophotometry Dependent on nanoparticle loading
Release Profile Burst release (24-48 hours) Sustained release (7-14 days) Modified sustained release
Preparation Time <5 minutes 24 hours (synthesis) + overnight (loading) 30 minutes (mixing)

Surgical Protocol for Direct Pulp Capping

Preoperative Preparation
  • Case Selection: Select teeth with mechanical pulp exposures less than 1 mm in diameter in asymptomatic teeth or those with reversible pulpitis. Confirm vitality through thermal and electric pulp testing. Obtain preoperative periapical radiographs to assess periradicular status and rule out pathosis [2].

  • Anesthesia and Isolation: Administer local anesthesia using standard dental techniques (e.g., lidocaine with epinephrine 1:100,000). Achieve absolute isolation using dental dam, ensuring proper sealing around the tooth with caulking material and disinfecting the operating field with 0.5% povidone iodine solution for 30 seconds followed by saline rinse [2].

Cavity Preparation and Pulp Exposure
  • Access Cavity: Using high-speed handpiece with water coolant, prepare conservative Class V cavity on the buccal surface parallel to the cementoenamel junction. Maintain cavity dimensions of approximately 1.5-2 mm width and 2-3 mm length, with pulpal floor 1-2 mm above the gingival margin [2].

  • Pulp Exposure: Carefully extend cavity depth until the shadow of pulp tissue becomes visible through remaining dentin. Use a new, sterile 0.5 mm diameter carbide bur with copious saline irrigation to create a controlled mechanical exposure, minimizing trauma to the pulp tissue. Remove all caries and debris from the cavity walls [2].

Hemostasis and Biomaterial Application
  • Hemostasis Control: Gently irrigate the exposure site with sterile saline using a disposable syringe with a blunt needle. Place sterile cotton pellets moistened with saline over the exposure with light pressure for 30-60 seconds. Repeat as necessary until bleeding is controlled. Avoid desiccation of the pulp tissue and use only minimal pressure [2].

  • This compound Application:

    • For collagen sponge delivery: Apply this compound-saturated collagen sponge directly to the exposure site, ensuring complete coverage of the exposed pulp and surrounding dentin.
    • For nanoparticle-modified cement: Apply the this compound-BgNPs/cement mixture directly to the exposure site in layers of 0.5-1 mm thickness.
    • Gently adapt the material to the exposure using a moistened cotton pellet or appropriate dental instrument.
    • Ensure material adaptation without excessive pressure that could cause displacement into the pulp [2] [3].
Restoration and Postoperative Care
  • Cavity Sealing: After this compound application, place a glass ionomer cement base (e.g., Medifill, Promedica, Germany) over the capping material in 1-2 mm thickness, ensuring complete coverage of the cavity floor. Etch, bond, and restore with composite resin following manufacturer instructions to provide a permanent, sealed restoration [2].

  • Postoperative Instructions: Advise patients to avoid chewing on the treated tooth for 24 hours. Recommend standard oral hygiene practices and schedule follow-up appointments at 1 week, 3 months, 6 months, and 1 year for clinical and radiographic assessment. Document pulp vitality, symptomatic response, and radiographic evidence of dentin bridge formation at each recall [2] [5].

Assessment and Performance Evaluation

Histopathological Evaluation Protocol
  • Tissue Processing: Extract teeth at designated evaluation periods (3 and 8 weeks postoperatively). Immediately fix in 10% neutral buffered formalin for 48 hours. Decalcify in 10% EDTA for 4-6 weeks, process through graded ethanol series, and embed in paraffin. Section at 4-5 μm thickness and mount on glass slides [2] [5].

  • Staining and Analysis: Perform hematoxylin and eosin staining according to standard protocols. Evaluate sections for three key parameters using established scoring systems:

    • Inflammatory Cell Infiltration: Score 0-3 (0 = none, 1 = mild, 2 = moderate, 3 = severe) based on inflammatory cell density.
    • Pulp Tissue Organization: Score 0-3 (0 = normal, 1 = mild disorganization, 2 = moderate disorganization, 3 = severe disorganization/necrosis).
    • Hard Tissue Formation: Score 0-3 (0 = none, 1 = partial thin dentin bridge, 2 = complete thin dentin bridge, 3 = complete thick dentin bridge) [2] [5].

Table 2: Comparative Performance of this compound versus MTA in Direct Pulp Capping

Evaluation Parameter This compound (3 weeks) MTA (3 weeks) This compound (8 weeks) MTA (8 weeks) Statistical Significance
Inflammatory Cell Score 2.4 ± 0.5 1.2 ± 0.3 1.8 ± 0.4 0.9 ± 0.2 P < 0.05
Tissue Disorganization Score 2.1 ± 0.4 1.0 ± 0.2 1.6 ± 0.3 0.8 ± 0.2 P < 0.05
Hard Tissue Formation Score 1.3 ± 0.3 1.6 ± 0.3 2.1 ± 0.4 2.4 ± 0.4 P = 0.157
Complete Dentin Bridge 35% 45% 65% 75% Not Significant
Pulp Vitality Maintenance 85% 95% 80% 90% Not Significant
Molecular Biology Assessment
  • Gene Expression Analysis: Isolate RNA from cultured hDPSCs treated with 50-100 nM this compound using standard extraction methods. Perform reverse transcription and quantitative PCR to evaluate expression of odontogenic markers (RUNX2, ALP, BMP2, DSPP) using appropriate primer sets and normalization to housekeeping genes [1].

  • Protein Expression Assessment: Fix cells in 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with primary antibodies against β-catenin (1:200) overnight at 4°C, followed by appropriate fluorescent secondary antibodies. Visualize using confocal microscopy to confirm β-catenin accumulation and nuclear translocation [1].

  • Functional Assays:

    • Alkaline Phosphatase Staining: Fix cells in 4% paraformaldehyde and incubate with nitro-blue tetrazolium/5-bromo-4-chloro-3-indolyl-phosphate (NBT/BCIP) substrate for 30 minutes.
    • Mineralization Assessment: Culture hDPSCs in osteogenic medium with this compound for 21 days, fix with 70% ethanol, and stain with 2% Alizarin Red S (pH 4.2) for 10 minutes to detect calcium deposits [1].

G This compound This compound GSK3 GSK-3β (Inactive) This compound->GSK3 Inhibits DestructionComplex β-catenin Destruction Complex (Inactive) This compound->DestructionComplex Disrupts βcatenin β-catenin (Stabilized) Nucleus Nucleus βcatenin->Nucleus Translocates to TCFLEF TCF/LEF Transcription Factors βcatenin->TCFLEF TargetGenes Odontogenic Target Genes TCFLEF->TargetGenes Activates DentinFormation Reparative Dentin Formation TargetGenes->DentinFormation Expresses

Diagram 1: Molecular Mechanism of this compound in Activating Wnt/β-catenin Signaling Pathway for Dentin Regeneration. This compound inhibits GSK-3β, disrupting the β-catenin destruction complex and allowing β-catenin stabilization and nuclear translocation. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate odontogenic target genes that promote reparative dentin formation [2] [1].

Translational Considerations and Regulatory Status

Safety and Efficacy Profile

The transition of this compound from laboratory research to clinical dental practice requires careful consideration of its safety and efficacy profile. Preclinical studies in animal models have revealed that this compound causes significantly greater inflammatory response and pulp tissue disorganization compared to mineral trioxide aggregate (MTA) at both 3-week and 8-week evaluation periods [2] [5]. Despite the increased inflammatory response, this compound demonstrates comparable hard tissue formation to MTA, suggesting that it effectively promotes dentin bridge formation despite provoking greater initial inflammation [2].

In cellular studies, this compound at concentrations of 50-100 nM has shown excellent safety profile in hDPSCs, with no adverse effects on cell proliferation, cell cycle progression, apoptosis, or migration capacity [1]. The dose-dependent response observed in vitro indicates that optimal concentrations for dental applications range between 50-200 nM, with higher concentrations potentially diminishing the odontogenic differentiation effects [1]. From a formulation perspective, incorporating this compound into nanoparticle delivery systems has demonstrated enhanced bioactivity with improved wound healing, increased cell proliferation, and better migration of human dental pulp stem cells compared to conventional materials like Biodentine [3].

Ethical and Regulatory Considerations

The repurposing of this compound for dental applications presents several ethical considerations that require attention. First, the original clinical trials for this compound in Alzheimer's disease and other neurological conditions reported adverse effects including transient enzyme elevations, diarrhea, nausea, cough, fatigue, and headache, with treatment discontinuation rates of 35% in active subjects in one phase IIa trial [6] [7]. While systemic exposure would be considerably lower in dental applications, the potential for local and systemic effects must be thoroughly investigated.

Informed consent represents another critical ethical consideration, as patients must understand the drug's origins, mechanism of action, and potential risks. The complexity of GSK-3β signaling pathways and their involvement in multiple biological processes creates challenges in effectively communicating risks and benefits to patients [6]. Additionally, there are theoretical concerns about potential tumorigenic effects of GSK-3 inhibition, though most evidence suggests these risks are minimal with localized application [6] [7].

From a regulatory perspective, this compound has undergone several clinical trials for neurological indications but remains investigational for dental applications. The drug received FDA orphan drug status for progressive supranuclear palsy in 2009 and fast-track designation in 2010, but development for Alzheimer's disease has been discontinued [8]. As of 2025, this compound is in clinical trials for myotonic dystrophy, but no dental-specific trials have been registered [8] [9]. Researchers and clinicians should note that regulatory approval would require comprehensive safety and efficacy data specifically for dental applications, even though the drug has been previously tested in other clinical contexts.

Conclusion and Future Perspectives

This compound represents a promising pharmacological approach to direct pulp capping that leverages the innate regenerative capacity of dental pulp through modulation of the Wnt/β-catenin signaling pathway. The application protocols outlined in these notes provide researchers with standardized methodologies for evaluating this compound's efficacy in preclinical models. Current evidence suggests that while this compound effectively promotes reparative dentin formation, it produces greater initial inflammatory responses compared to established materials like MTA.

Future development should focus on optimizing delivery systems such as bioactive glass nanoparticles to control drug release kinetics and minimize local tissue irritation. Additionally, combination therapies incorporating this compound with anti-inflammatory agents may help mitigate the excessive inflammatory response while maintaining the regenerative benefits. Further research is needed to establish dosing parameters, long-term safety profiles, and standardized clinical protocols before translation to human applications can be realized.

The innovative approach of using small molecule drugs to stimulate innate regenerative mechanisms represents a paradigm shift in vital pulp therapy. As research progresses, this compound and similar bioactive molecules may eventually complement or potentially replace conventional passive barrier materials, ultimately improving clinical outcomes in vital pulp therapy and preserving tooth longevity.

References

Molecular Docking Studies of Tideglusib with GSK-3β: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase recognized as a pivotal therapeutic target for numerous conditions, including Alzheimer's disease, cancer, diabetes, and arrhythmogenic cardiomyopathy [1] [2] [3]. Its involvement in phosphorylating key proteins such as tau and β-catenin places it at the center of multiple pathological pathways [4] [5].

Tideglusib is a non-ATP competitive, irreversible GSK-3β inhibitor that has progressed to Phase II clinical trials for several neurodegenerative disorders [6] [7]. Its unique mechanism of action and clinical relevance make it a prime candidate for molecular docking studies, which are essential for understanding its binding interactions and for designing novel, more effective inhibitors.

These application notes provide a standardized protocol for researchers to perform and analyze molecular docking experiments between this compound and GSK-3β, leveraging current computational methodologies.

Background and Significance

GSK-3β Structure and Binding Sites

GSK-3β features several distinct binding sites critical for inhibitor design. Understanding these sites is paramount for accurate docking experiments.

  • ATP-binding site: A deep pocket located between the N-terminal and C-terminal domains, characterized by residues like Val135 and Asp133 in the hinge region, which are crucial for hydrogen bonding with ATP-competitive inhibitors [5] [8].
  • Substrate-binding site: This site requires prior phosphorylation of the substrate for GSK-3β activation [5].
  • Allosteric site: this compound binds irreversibly to this site, a non-ATP competitive region. Evidence suggests that Cys-199 is a critical residue for its binding and irreversible mechanism [5] [6]. Binding at this site induces conformational changes that obstruct the ATP-binding pocket [5].

The following table summarizes the key binding sites and their characteristics.

Table 1: Key Binding Sites of GSK-3β for Molecular Docking

Binding Site Key Residues Inhibitor Type Example Inhibitor
ATP-binding Site Asp133, Val135, Lys85 [5] [9] Competitive Staurosporine, SB-216763 [5]
Substrate-binding Site Residues recognizing pre-phosphorylated substrates [5] Peptide-mimetic L803-mts, FRATide [5]
Allosteric Site Cys-199 (critical for this compound) [6] Non-competitive, Irreversible This compound, TDZD derivatives [5] [6]
This compound as a GSK-3β Inhibitor

This compound is a thiadiazolidindione (TDZD) derivative that acts as a selective, non-ATP competitive inhibitor of GSK-3β [7]. It exhibits an irreversible inhibition mechanism, as demonstrated by a lack of enzyme activity recovery after drug removal [6]. Mutagenesis studies where Cys-199 was replaced with Ala resulted in decreased potency, confirming the importance of this residue [6]. Preclinical studies show that this compound reduces tau hyperphosphorylation, amyloid plaque load, and TDP-43 phosphorylation, supporting its therapeutic potential in Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS) [4] [7].

Computational Protocols

Workflow Overview

The diagram below outlines the standard workflow for molecular docking studies from system preparation to validation.

G Start Start: Molecular Docking Workflow Prep 1. System Preparation Start->Prep P1 Protein Preparation (PDB ID: 4AFJ, 6LQ, 4ACG) Prep->P1 P2 Ligand Preparation (this compound CID: 11306622) Prep->P2 Docking 2. Molecular Docking P1->Docking P2->Docking D1 Grid Box Definition (Allosteric Site Focus) Docking->D1 D2 Docking Execution (Validation with Co-crystal) D1->D2 Analysis 3. Analysis & Validation D2->Analysis A1 Pose Analysis (Binding Affinity, H-bonds, Hydrophobic) Analysis->A1 A2 Validation (MD Simulation, RMSD, RMSF) A1->A2

System Preparation
3.2.1 Protein Preparation
  • Retrieve GSK-3β Structure: Download a high-resolution crystal structure of GSK-3β from the Protein Data Bank (PDB). Recommended structures include:
    • PDB ID: 4AFJ (complexed with an inhibitor) [3]
    • PDB ID: 6L0U (resolution: 2.30 Å) [1]
    • PDB ID: 4ACG (resolution: 1.78 Å, used for pharmacophore modeling) [8]
  • Clean the Structure: Using molecular visualization software (e.g., PyMOL, Discovery Studio):
    • Remove all water molecules, co-crystallized solvents, and heteroatoms not part of the protein.
    • Delete any non-relevant chains or co-crystallized ligands for a clean starting point [8] [3].
  • Add Hydrogen Atoms and Assign Charges: Employ protein preparation wizards in tools like Maestro (Schrödinger) or Discovery Studio.
    • Add polar hydrogen atoms.
    • Assign protonation states at pH 7.4 using tools like pdb2gmx in GROMACS or PROPKA [1] [8].
    • Optimize the hydrogen-bonding network.
    • Perform energy minimization using a force field (e.g., OPLS_2000) to relieve steric clashes [8].
3.2.2 Ligand Preparation
  • Retrieve this compound Structure: Obtain the 3D chemical structure of this compound from a reliable database such as PubChem (CID: 1313622) [1].
  • Optimize the Structure:
    • Generate possible tautomers and protonation states at physiological pH (7.4) using tools like Epik [8].
    • Perform energy minimization using molecular mechanics force fields (e.g., UFF in PyRx) to obtain the most stable conformation [3].
  • Convert Format: Ensure the ligand file is converted to a format suitable for docking (e.g., .pdbqt for AutoDock tools) [1].
Molecular Docking Execution
  • Define the Binding Site:

    • For this compound, the primary site of interest is the allosteric binding site. The grid box should be centered to encompass residues around Cys-199 [6].
    • Use CASTp v3.0 or similar tools for precise binding site prediction if needed [1].
    • Grid Box Parameters (example for AutoDock Vina in PyRx): Center the box on the allosteric site. A typical box size might be ( 25 \times 25 \times 25 ) Å with a spacing of 1.0 Å to ensure adequate sampling [1] [3].
  • Perform Docking:

    • Use docking software such as AutoDock Vina, Glide (Schrödinger), or similar platforms [8] [3].
    • Set the software to generate a sufficient number of poses (e.g., 50-100) to ensure comprehensive sampling of the binding site.
    • Validation Step: Before docking this compound, re-dock the native co-crystallized ligand from your chosen PDB structure. A successful validation is achieved when the root-mean-square deviation (RMSD) between the docked pose and the original crystal pose is less than 2.0 Å [8].
Post-Docking Analysis and Validation
  • Pose Analysis and Interaction Profiling:

    • Analyze the top-ranked poses based on docking scores (binding affinity in kcal/mol).
    • Identify specific interactions between this compound and GSK-3β residues using visualization tools (e.g., Discovery Studio, PyMOL, LigPlot+). Pay close attention to:
      • Hydrogen bonds with key residues like Cys-199.
      • Hydrophobic interactions and π-π stacking.
      • Salt bridges and other electrostatic interactions.
  • Molecular Dynamics (MD) Simulations:

    • To validate the stability of the docked this compound-GSK-3β complex, run MD simulations using software like GROMACS or AMBER [1] [9] [3].
    • Protocol:
      • Solvate the complex in a cubic water box (e.g., TIP3P water model).
      • Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.
      • Energy minimize the system using a method like steepest descent (1,500 steps).
      • Equilibrate the system in two phases: NVT (constant Number, Volume, Temperature) and NPT (constant Number, Pressure, Temperature), each for 100-200 ps.
      • Run a production simulation for a minimum of 100–200 ns [1] [3].
    • Trajectory Analysis: Calculate the following metrics to assess stability:
      • Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.
      • Root Mean Square Fluctuation (RMSF) of protein residues.
      • Radius of Gyration (Rg) to monitor compactness.
      • Solvent Accessible Surface Area (SASA).
  • Binding Free Energy Calculations:

    • Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or MM/PBSA on frames extracted from the MD trajectory to compute the binding free energy, providing a more quantitative affinity measure than docking scores alone [9].

Expected Results and Data Interpretation

Key Interactions of this compound

Based on its irreversible mechanism, a successful docking pose should show this compound positioned in the allosteric pocket with proximity to Cys-199, potentially forming a covalent bond or strong polar interactions [6]. The binding mode should be distinct from that of ATP-competitive inhibitors, which bind in the hinge region near Val135 and Asp133 [5].

Table 2: Quantitative Metrics for Validating a this compound-GSK-3β Docking Model

Metric Target Value / Expected Outcome Significance
Docking Score (Vina, kcal/mol) ≤ -7.0 [4] Indicates strong predicted binding affinity
RMSD from Crystal Pose (Validation) < 2.0 Å [8] Confirms accuracy of docking parameters
Key Residue Interaction Cys-199 [6] Confirms binding at the allosteric site
MD Simulation RMSD (Complex) Stable plateau after equilibration (~50-200 ns) [1] Induces stability of the protein-ligand complex over time
MM/GBSA (kcal/mol) ~ -25.0 (e.g., for a strong binder) [9] Provides a quantitative estimate of binding free energy
Troubleshooting
  • Poor Docking Scores: Re-check the protonation states of the ligand and protein. Ensure the grid box is correctly centered on the allosteric site.
  • Unstable MD Trajectory: Extend the equilibration time. Verify the system's neutrality and the correctness of the force field parameters applied to the ligand.
  • Lack of Interaction with Cys-199: Manually inspect the binding site and consider constraining the docking to focus on this region.

Application in Drug Design

The molecular docking protocol for this compound provides a foundation for rational drug design of novel GSK-3β inhibitors.

  • Scaffold Morphing: The this compound structure can be used as a lead compound for bioisosteric replacement to generate analogues with improved potency, synthetic accessibility, and drug-likeness [4]. Tools like Molopt can systematically suggest such replacements.
  • Multi-Target Drug Discovery: Given the multifactorial nature of diseases like Alzheimer's, the docking pipeline can be extended to evaluate the inhibitory potential of this compound analogues against other relevant targets, such as acetylcholinesterase (AChE) and BACE-1, to develop multi-target-directed ligands [4].
  • ADMET Profiling: Integrate in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction using tools like SwissADME and pkCSM/ProTox-II to filter designed compounds for desirable pharmacokinetic and safety profiles early in the design process [1] [3].

Conclusion

This document outlines a comprehensive and validated protocol for conducting molecular docking studies of this compound with GSK-3β. By following these application notes, researchers can reliably characterize the binding interactions of this irreversible inhibitor, validate the complex's stability through MD simulations, and apply these insights to design novel therapeutic candidates targeting GSK-3β for a range of diseases.

References

Application Note: Tideglusib Chronic Oral Treatment Protocol for TDP-43 Mouse Models in ALS/FTD Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tideglusib and TDP-43 Proteinopathy

TDP-43 proteinopathy is a pathological hallmark of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), characterized by cytoplasmic mislocalization, aggregation, and hyperphosphorylation of TAR DNA-binding protein 43 (TDP-43). Approximately 97% of ALS patients exhibit TDP-43 pathology, making it a promising therapeutic target for these devastating conditions [1] [2]. Glycogen synthase kinase-3β (GSK-3β) has been identified as a key kinase responsible for TDP-43 phosphorylation at pathological sites including Ser409/410, and its activity is significantly upregulated in ALS patient tissues [1] [3].

This compound is a novel non-ATP competitive GSK-3β inhibitor from the thiadiazolidindione chemical class that has demonstrated neuroprotective, anti-inflammatory, and neurogenic properties across multiple neurodegenerative disease models [1] [3]. Originally investigated for Alzheimer's disease and progressive supranuclear palsy, this compound is currently in clinical trials for autism spectrum disorder and myotonic dystrophy type 1 (Phase III), showing favorable safety and tolerability profiles in human studies [1] [4]. This application note provides detailed experimental protocols and data from preclinical studies evaluating this compound as a potential therapeutic for TDP-43 proteinopathies, specifically focusing on chronic oral administration in mouse models of ALS/FTD.

Experimental Models and Key Findings

Model Systems and Treatment Outcomes

Table 1: Summary of experimental models and key findings with this compound treatment

Model System Model Details Treatment Protocol Key Results Citation

| Sporadic ALS Patient Lymphoblasts | Immortalized lymphocytes from sALS patients | In vitro treatment with this compound (concentration not specified) | - Reduced TDP-43 hyperphosphorylation

  • Restored nuclear TDP-43 localization
  • Decreased cytoplasmic TDP-43 accumulation | [1] [3] | | Neuronal Cell Model | Ethacrynic acid-treated SH-SY5Y neuroblastoma cells | Pre-treatment with 5 µM this compound followed by 24h EA exposure | - Prevented EA-induced cell death
  • Reduced TDP-43 phosphorylation
  • Improved cell viability | [1] [3] | | Transgenic Mouse Model | Prp-hTDP-43A315T transgenic mice | Chronic oral administration (dose not specified), duration not detailed | - Reduced TDP-43 phosphorylation in spinal cord
  • Improved pathological TDP-43 signatures | [1] [3] |
In Vitro Experimental Protocol

Table 2: Detailed protocol for in vitro assessment of this compound effects

Experimental Component Specifications Application Notes

| Cell Lines | - Immortalized lymphoblasts from sporadic ALS patients

  • SH-SY5Y human neuroblastoma cells | - ALS lymphoblasts recapitulate key TDP-43 pathology features
  • Maintain in appropriate culture media with regular passage | | TDP-43 Pathology Induction | - Ethacrynic acid (EA): 50 µM in serum-free media for 24h [5]
  • Alternative: Cellular stress in ALS patient cells | - EA treatment induces TDP-43 phosphorylation and cytoplasmic accumulation
  • Confirmed by immunoblotting for pTDP-43 | | This compound Treatment | - Dose: 5 µM for SH-SY5Y cells
  • Timing: Pre-treatment before EA exposure | - Prepare fresh this compound stock solution in appropriate vehicle
  • Optimize pre-treatment duration (typically 2-24h) | | Viability Assessment | - MTT assay
  • Additional apoptosis assays as needed | - Perform at 24h post-treatment
  • Normalize to vehicle-treated controls | | Molecular Analysis | - Subcellular fractionation: Nuclear vs. cytoplasmic TDP-43
  • Immunoblotting: pTDP-43, total TDP-43, GSK-3β activity markers (pSer9, pTyr216)
  • Immunocytochemistry: TDP-43 localization | - Use phospho-specific TDP-43 antibodies (Ser409/410)
  • Include GSK-3β activity markers to confirm target engagement |
In Vivo Experimental Protocol

Table 3: Protocol for chronic oral this compound administration in TDP-43 mouse models

Protocol Component Specifications Application Notes

| Animal Model | Prp-hTDP-43A315T transgenic mice [1] [3] | - Confirm genotype before enrollment

  • Age-matched groups with balanced gender distribution | | This compound Formulation | - Suspension in water (formulation F06-037F) [4]
  • Exact concentration for animal dosing not specified in publications | - Based on clinical formulation
  • Consider bioavailability optimization for animal studies | | Administration | - Route: Oral gavage
  • Frequency: Daily (exact duration not specified) | - Clinical studies used 400-1000 mg/day in humans [4]
  • Calculate animal equivalent dose based on body surface area | | Control Groups | - Vehicle-treated transgenic mice
  • Wild-type littermates | - Essential for distinguishing drug effects from disease progression | | Tissue Collection | - Spinal cord and brain regions affected by TDP-43 pathology
  • Fresh-frozen and fixed samples | - Preserve tissues for various analyses (immunoblotting, IHC, biochemistry) | | Endpoint Analysis | - Immunoblotting: pTDP-43 levels in spinal cord
  • Behavioral assessments: Motor function, cognitive tests
  • Histopathology: TDP-43 localization, aggregation | - Include pathological and functional outcomes
  • Blind analysis to treatment groups |

Therapeutic Mechanism and Experimental Workflow

This compound Mechanism of Action in TDP-43 Proteinopathy

The diagram below illustrates the proposed mechanism by which this compound ameliorates TDP-43 pathology in experimental models:

G GSK3b GSK-3β Activity Increased in ALS TDP43Phos TDP-43 Hyperphosphorylation GSK3b->TDP43Phos Phosphorylates TDP43Misloc TDP-43 Mislocalization to Cytoplasm TDP43Phos->TDP43Misloc Promotes TDP43Agg TDP-43 Aggregation & Toxicity TDP43Misloc->TDP43Agg Leads to NeuronalDamage Neuronal Damage & Cell Death TDP43Agg->NeuronalDamage Causes This compound This compound Treatment (Non-ATP Competitive GSK-3β Inhibitor) GSK3bInhib GSK-3β Inhibition This compound->GSK3bInhib Direct binding TDP43Redist TDP-43 Nuclear Redistribution GSK3bInhib->TDP43Redist Reduces phosphorylation PathReduction Reduced Pathological TDP-43 Features TDP43Redist->PathReduction Results in Neuroprotection Neuroprotective Effects PathReduction->Neuroprotection Provides

Diagram 1: this compound mechanism of action in TDP-43 proteinopathy. The therapeutic inhibits GSK-3β activity, reducing TDP-43 hyperphosphorylation and restoring nuclear localization.

Key Pathophysiological Processes

The therapeutic mechanism of this compound involves several interconnected pathways:

  • GSK-3β Inhibition: this compound acts as a non-ATP competitive inhibitor of GSK-3β, which is particularly important because this kinase is upregulated in ALS patient tissues including spinal cord and cortex [1] [3]. This mechanism allows for more selective inhibition compared to ATP-competitive inhibitors.

  • TDP-43 Phosphorylation Reduction: GSK-3β is a major kinase responsible for phosphorylating TDP-43 at pathological sites, particularly Ser409/410, which are hallmark phosphorylation sites in ALS/FTD patient tissues [1] [2]. This compound treatment significantly reduces these pathological phosphorylation events.

  • Subcellular Redistribution: By reducing aberrant phosphorylation, this compound promotes nuclear re-localization of TDP-43, reversing the cytoplasmic mislocalization observed in disease states [1] [3]. This helps restore TDP-43's normal nuclear functions in RNA processing.

  • Neuroprotection: The compound demonstrates broad neuroprotective effects, including reduced cell death in neuronal models, anti-inflammatory properties, and potentially enhanced autophagy mechanisms that help clear pathological protein aggregates [1] [5].

Research Applications and Implications

Significance for Preclinical Research

The chronic oral administration of this compound in TDP-43 mouse models represents a promising therapeutic approach for ALS and related TDP-43 proteinopathies. The experimental protocols outlined here demonstrate several key advantages for drug development:

  • Translational Relevance: The oral administration route used in these mouse models closely mirrors potential human therapeutic application, facilitating translation from preclinical to clinical studies [1] [4].

  • Pathology-Modifying Effects: Unlike symptomatic treatments, this compound targets core pathological processes - specifically TDP-43 phosphorylation and mislocalization - that are shared across multiple neurodegenerative conditions [1] [2] [6].

  • Biomarker Development: These protocols enable the identification and validation of potential biomarkers for target engagement (e.g., GSK-3β activity markers) and therapeutic response (e.g., pTDP-43 levels) [1] [7].

  • Combination Therapy Potential: The well-defined mechanism of action supports future studies combining this compound with other therapeutic approaches targeting different aspects of TDP-43 pathology, such as autophagy enhancers or anti-aggregation compounds [6] [5].

Limitations and Considerations

While the published results are promising, researchers should consider several limitations when implementing these protocols:

  • Incomplete Protocol Details: Some experimental details, including exact this compound doses used in animal studies and treatment duration, are not fully specified in the available literature, requiring optimization for specific research applications [1] [3].

  • Pharmacokinetic Considerations: this compound exhibits dose-dependent bioavailability and significant food effects that must be controlled in experimental designs [4] [8]. Body weight also significantly influences drug exposure, suggesting weight-based dosing may be important.

  • Model Limitations: While TDP-43 transgenic mice recapitulate certain aspects of human disease, they may not fully capture the complexity of sporadic human TDP-43 proteinopathies, which represent the majority of cases [1] [2].

  • Off-Target Effects: Although this compound is described as a GSK-3β inhibitor, comprehensive selectivity profiling against other kinases should be considered when interpreting results, especially at higher concentrations [1] [3].

Conclusion

The chronic oral administration of this compound in TDP-43 mouse models represents a well-tolerated and effective approach for reducing pathological TDP-43 phosphorylation and mislocalization in preclinical models of ALS/FTD. The experimental protocols detailed in this application note provide researchers with a solid foundation for investigating GSK-3β inhibition as a therapeutic strategy for TDP-43 proteinopathies. The dose-dependent effects, favorable safety profile observed in human trials for other indications, and direct targeting of key pathological mechanisms make this compound a promising candidate for further development. Future studies should focus on optimizing dosing regimens, identifying biomarkers of target engagement, and exploring potential combination therapies to fully exploit the therapeutic potential of this approach for devastating neurodegenerative conditions characterized by TDP-43 pathology.

References

Tideglusib solubility issues DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Tideglusib Solubility Data

Solvent Solubility Notes / Conditions
DMSO ≥ 16.7 mg/mL (50 mM) [1] With gentle warming [1].
DMSO ~33.33 mg/mL (99.67 mM) [2] May require ultrasonication; Hygroscopic DMSO impacts solubility, use newly opened containers [2].
DMSO ~66 mg/mL (197.37 mM) [3] From a specific batch; Moisture-absorbing DMSO reduces solubility, use fresh DMSO [3].
Water Insoluble [3] [1] -
Ethanol Insoluble [3] [1] -

Solubility and DMSO Handling Guidelines

  • General Protocol: For preparing stock solutions, warm the tube at 37°C for 10 minutes and/or use sonication (ultrasonic bath) to aid dissolution [1]. Stock solutions can be stored below -20°C for several months [1].
  • Critical Consideration: Hygroscopic DMSO has a significant impact on solubility. Always use freshly opened, dry DMSO to prepare stock solutions [2]. Using moisture-absorbed DMSO will lead to lower-than-expected solubility and potential precipitation.
  • DMSO Concentration in Assays: For downstream cellular assays, the final DMSO concentration must be controlled to avoid cytotoxicity. Data suggests that for at least one protein stability assay, the DMSO concentration should be kept lower than 2.5% to not affect protein stability [4].

Working Solution Formulations for In Vivo Studies

The following table lists formulations for preparing this compound working solutions for animal studies, validated by commercial laboratories [3] [2].

Formulation Final Concentration Preparation Method
Clear Solution 2.5 mg/mL (7.48 mM) [3] 40 µL of 62.5 mg/ml DMSO stock + 960 µL corn oil [3].
Clear Solution 1.0 mg/mL (2.99 mM) [3] [2] 50 µL of 20 mg/ml DMSO stock + 400 µL PEG300 → mix → + 50 µL Tween-80 → mix → + 500 µL saline [3] [2].
Homogeneous Suspension ≥ 5 mg/mL [3] Add this compound powder to 1% Carboxymethyl cellulose (CMC-Na) solution and mix evenly [3].

Troubleshooting Common Issues

  • Problem: Precipitation in aqueous buffers.

    • Cause: this compound is insoluble in water [3] [1]. Precipitation occurs when a DMSO stock solution is added to aqueous media if the final concentration exceeds its negligible aqueous solubility.
    • Solution: Ensure the final DMSO concentration is kept within a tolerable range (e.g., < 2.5% for some systems [4]). For higher dosing, use one of the validated in vivo formulations listed above instead of directly diluting DMSO stock into saline or buffer.
  • Problem: Lower observed solubility than reported.

    • Cause: Use of old or hydrated DMSO [3] [2].
    • Solution: Use a freshly opened, anhydrous DMSO vial. Aliquot DMSO into small, sealed vials to minimize repeated exposure to atmospheric moisture.
  • Problem: Need for high concentration with low DMSO.

    • Cause: The requirement to keep final DMSO low in sensitive systems.
    • Solution: Prepare a highly concentrated stock solution (e.g., using the 66 mg/mL in DMSO protocol with fresh solvent [3]) so that the volume added to the assay is minimal. Alternatively, use a suspension method like CMC-Na for in vivo oral gavage [3].

The following diagram outlines the decision-making workflow for preparing this compound solutions.

G start Start: Prepare this compound Solution solvent_decision Application Type? start->solvent_decision in_vitro In Vitro / Cellular Assay solvent_decision->in_vitro  In Vitro in_vivo In Vivo Administration solvent_decision->in_vivo  In Vivo stock_prep Prepare DMSO Stock Solution in_vitro->stock_prep choose_formulation Choose Formulation Based on Route in_vivo->choose_formulation use_fresh_dmso Use FRESH, anhydrous DMSO stock_prep->use_fresh_dmso warm_sonicate Warm at 37°C &/or Sonicate use_fresh_dmso->warm_sonicate dilute Dilute in Buffer/Media warm_sonicate->dilute control_dmso Control Final DMSO < 1-2.5% dilute->control_dmso end Proceed with Experiment control_dmso->end oral_suspension Oral: CMC-Na Suspension (≥5 mg/mL) choose_formulation->oral_suspension ip_iv_solution IP/IV: PEG300/Tween80/Saline (1 mg/mL) choose_formulation->ip_iv_solution oral_suspension->end ip_iv_solution->end

References

Tideglusib off-target effects and specificity challenges

Author: Smolecule Technical Support Team. Date: February 2026

Tideglusib: Mechanism & Specificity Profile

A foundational understanding of this compound's mechanism is key to anticipating specificity challenges.

Mechanism of Action this compound is a non-ATP competitive and irreversible inhibitor of GSK-3β [1] [2]. Its activity is highly dependent on Cys-199 in the enzyme's active site. While evidence suggests the inhibition is irreversible, it does not appear to form a classic, stable covalent bond [1] [3].

Specificity Data The table below summarizes the key selectivity findings for this compound.

Aspect of Specificity Finding Citation
GSK-3β Inhibition (IC₅₀) ~60 nM (irreversible) [4] [2]
Role of Cys-199 Critical for inhibition; mutation to Ala decreases potency and may alter reversibility. [1] [3]
Selectivity Among Kinases Modestly selective; inhibits multiple other kinases besides GSK-3, though not all that contain a homologous Cys residue. [3]
Comparison to COB-187 COB-187 (a reversible, time-dependent inhibitor) shows high selectivity for GSK-3 across 404 unique kinases. [5]

Troubleshooting FAQs & Experimental Guidance

Here are answers to common questions and strategies to address specific experimental challenges.

FAQ 1: How can I confirm that my observed phenotypic effects are due to GSK-3β inhibition and not an off-target effect?

This is a central challenge. The following strategies are recommended:

  • Use a Cys-199 Mutant GSK-3β: Conduct experiments using a C199A mutant GSK-3β. If this compound's inhibitory effect is significantly reduced or lost compared to the wild-type enzyme, it indicates the effect is on-target [1] [3].
  • Employ a Second, Structurally Distinct GSK-3 Inhibitor: If a second inhibitor with a different mechanism (e.g., an ATP-competitive inhibitor like AR-A014418) recapitulates the phenotypic effect, it strengthens the case that the effect is due to GSK-3 inhibition [3].
  • Monitor Canonical Downstream Signaling: Assess the phosphorylation status of well-characterized GSK-3 substrates (e.g., β-catenin levels). Consistent effects on these pathways support an on-target action [5].
  • Consider a More Selective Inhibitor: For critical controls, the use of a newer, highly selective inhibitor like COB-187 can provide a clearer benchmark for GSK-3-specific effects [5].

FAQ 2: The irreversible nature of this compound is causing issues in my long-term cell culture experiments. How can I manage this?

The irreversibility means that enzyme activity will not recover after drug washout; recovery depends solely on the synthesis of new GSK-3β protein [1].

  • Challenge: Continuous, unintended inhibition after removal.
  • Solution: Carefully design your treatment and washout timeline. Account for the slow turnover rate of GSK-3β in neurons. Short-term pulsing of the drug may have long-lasting effects. Using a reversible inhibitor like COB-187 for comparison can help delineate effects that depend on continuous versus transient inhibition [3] [5].

FAQ 3: Are there specific safety concerns I should be aware of regarding off-target pharmacology?

Yes, the "double-edged sword" nature of GSK-3 inhibitors means broad pathway modulation can have unintended consequences [6].

  • Wnt/β-catenin Pathway: As a key GSK-3 inhibitor, this compound activates the Wnt/β-catenin signaling pathway. While this is therapeutic in some contexts (e.g., promoting tooth repair [7]), it raises theoretical concerns about promoting cell proliferation in certain pre-malignant conditions, though this is debated in the literature [7].
  • General Toxicity: In preclinical studies, no significant toxicity (e.g., weight loss or activity changes) was reported [2]. However, in human clinical trials for Alzheimer's disease, adverse effects included transient increases in liver transaminases and diarrhea [7].

Key Experimental Protocols

For reliable results, adhering to validated protocols is essential.

1. Protocol for In Vitro GSK-3β Inhibition Kinetics (Jump Dilution Assay) This assay is used to demonstrate the irreversibility of inhibition [1] [3].

  • Objective: To determine if enzyme activity recovers after rapid dilution of the enzyme-inhibitor complex.
  • Procedure:
    • Pre-incubation: Incubate GSK-3β with a high concentration of this compound (e.g., 50x IC₅₀) for a sufficient time (e.g., 2 hours) to allow binding.
    • Dilution: Rapidly dilute the reaction mixture (e.g., 100-fold) into a large volume of assay buffer containing the substrate. This dramatically reduces the concentration of the unbound inhibitor, preventing it from rebinding to the enzyme.
    • Measurement: Immediately measure the remaining enzyme activity and compare it to a control pre-incubated without the inhibitor.
  • Expected Outcome for this compound: No significant recovery of GSK-3β activity is observed after dilution, confirming irreversible inhibition [1].

2. Protocol for Assessing Target Engagement in Cells (Western Blot) This protocol verifies that this compound is engaging its target in a cellular context.

  • Objective: To detect stabilization of β-catenin, a canonical downstream marker of GSK-3 inhibition.
  • Procedure:
    • Cell Treatment: Treat cells with this compound (e.g., 1-10 µM) for a time course (e.g., 2-8 hours).
    • Cell Lysis: Lyse cells and quantify total protein.
    • Western Blot: Perform SDS-PAGE and Western blotting.
    • Antibodies: Probe with an antibody against total β-catenin.
    • Control: Include a loading control (e.g., β-tubulin, GAPDH).
  • Expected Outcome: A dose- and time-dependent increase in total β-catenin protein levels indicates successful on-target engagement of GSK-3 by this compound [5].

Visualizing the Mechanistic & Experimental Landscape

The following diagrams illustrate this compound's mechanism and a key experimental workflow.

G cluster_path Canonical Wnt/β-catenin Pathway This compound This compound GSK3b GSK-3β This compound->GSK3b Irreversibly Inhibits Cys199 Cys-199 Residue This compound->Cys199 Binds via BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates Degradation Proteasomal Degradation BetaCatenin->Degradation TCFFormation TCF/LEF Transcription Complex BetaCatenin->TCFFormation Stabilizes & Translocates TargetGenes Cell Survival & Proliferation Genes TCFFormation->TargetGenes

Diagram: this compound's mechanism of action. By irreversibly inhibiting GSK-3β via Cys-199, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to β-catenin accumulation and translocation to the nucleus, where it activates transcription factors (TCF/LEF) driving the expression of genes involved in cell survival and proliferation [1] [2] [7].

G Start Start: Suspect Off-Target Effects Strategy1 Strategy 1: Genetic Validation Use C199A mutant GSK-3β Start->Strategy1 Strategy2 Strategy 2: Pharmacological Validation Use a second, structurally distinct inhibitor Start->Strategy2 Strategy3 Strategy 3: Pathway Validation Monitor canonical downstream signals (e.g., β-catenin) Start->Strategy3 Outcome1 Effect is diminished/lost Strategy1->Outcome1 Outcome2 Effect is maintained Strategy1->Outcome2 Conclusion1 Conclusion: Effect likely on-target via GSK-3β Strategy2->Conclusion1 Effect is recapitulated Strategy3->Conclusion1 Effect is recapitulated Conclusion2 Conclusion: Effect may be off-target or complex Outcome1->Conclusion2 Outcome2->Conclusion2

Diagram: A logical workflow for troubleshooting potential off-target effects of this compound in experimental models. Implementing multiple validation strategies provides the strongest evidence for on-target activity.

References

optimizing Tideglusib concentration for in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Tideglusib Concentrations in Recent In Vitro Studies

Concentration Cell Type / Model Key Findings / Application Citation
30 nM Human Dental Pulp Stem Cells (hDPSCs) Direct pulp capping; soaked into a resorbable collagen sponge. [1]
50 nM Human Dental Pulp Stem Cells (hDPSCs) Enhanced osteogenic differentiation and mineralization when used with nanoparticles. [2]
50 nM Bone Marrow Mesenchymal Stem Cells (BMMSCs) - rabbit Loaded in sodium alginate hydrogel; promoted cell migration and mineral deposition. [3]
IC50 ~60-80 mg/kg (in vivo) Preclinical mouse model (C57BL/6J) Effective in reducing ethanol consumption; provides a reference for systemic effect potency. [4]

Detailed Experimental Context

To help you design your protocol, here is more detail on how these concentrations were applied in recent research:

  • Preparation of a 50 nM Solution: In a 2025 study, researchers prepared a 50 nM this compound solution by dissolving the powder in dimethyl sulfoxide (DMSO). The appropriate amount of this compound (molecular weight: 334.39 g/mol) was calculated and dissolved in DMSO to achieve a stock concentration of 30 nM/mL, considering its solubility in DMSO is over 15 mg/mL. [1]
  • Hydrogel Formulation for Bone Regeneration: Another 2025 study formulated an injectable sodium alginate hydrogel loaded with this compound. The drug was dispersed in a 5% (w/v) sodium alginate solution at a 1:1 ratio. This formulation demonstrated a stronger stimulatory effect on the migration of Bone Marrow Mesenchymal Stem Cells (BMMSCs) and higher mineral deposition compared to a control group. [3]
  • Dosing in Preclinical Behavioral Models: While not an in vitro concentration, a 2025 study on alcohol use disorder reported effective systemic doses in mice. The study found an ED50 of 64.6 mg/kg in males and 79.4 mg/kg in females, providing insight into the compound's potency in vivo. [4]

Mechanism of Action & Experimental Workflow

Understanding this compound's mechanism will help you contextualize your results. The following diagram illustrates the core Wnt/β-catenin signaling pathway that it activates.

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP Co-receptor GSK3B GSK-3β LRP->GSK3B Inactivates Destruction Complex Frizzled->LRP BetaCatenin β-catenin GSK3B->BetaCatenin  Phosphorylates (for degradation) TargetGenes Target Gene Transcription BetaCatenin->TargetGenes This compound This compound This compound->GSK3B Inhibits

A typical workflow for evaluating this compound in an in vitro osteogenic or dentinogenic study can be summarized as follows:

G Step1 1. Isolate and Culture Stem Cells (e.g., BMMSCs, DPSCs) Step2 2. Prepare this compound Solution (Dissolve in DMSO, dilute to working concentration) Step1->Step2 Step3 3. Apply to Cells (Consider using a hydrogel carrier) Step2->Step3 Step4 4. Assess Outcome Measures Step3->Step4 MTT MTT Assay (Cell Viability) Step4->MTT Alizarin Alizarin Red Staining (Mineral Deposition) Step4->Alizarin Scratch Scratch Wound Assay (Cell Migration) Step4->Scratch PCR qPCR / Immunostaining (Osteogenic Markers: ALP, OPN) Step4->PCR

Frequently Asked Questions

  • What is a good starting concentration for my experiment? A concentration of 50 nM is an excellent starting point for studies involving stem cell differentiation towards osteogenic or dentinogenic lineages, as it has been successfully used in multiple recent studies. [3] [2]

  • How should I dissolve and store this compound? this compound is typically dissolved in DMSO to create a stock solution, as its solubility in DMSO is reported to be >15 mg/mL. [1] Aliquot and store the stock solution at -20°C to avoid freeze-thaw cycles.

  • What are key assays to confirm this compound's activity in my model? Beyond your endpoint assays (e.g., Alizarin Red), you can confirm pathway activation by measuring the expression of Wnt/β-catenin target genes, such as Axin2, via qPCR. [2] [1] Immunostaining for osteogenic markers like Alkaline Phosphatase (ALP) and Osteopontin (OPN) is also common. [3]

References

Tideglusib treatment side effects and toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Known Side Effects and Adverse Events

The table below summarizes the adverse events associated with Tideglusib treatment reported in clinical trials and other studies.

Category Reported Side Effects / Toxicities Context & Management Notes
Common Adverse Reactions Diarrhea, nausea, transient increases in serum transaminases (ALT, gGT), increased serum creatine kinase, headache, fatigue, cough [1] [2] [3]. In a Phase IIa clinical trial for Alzheimer's disease, adverse reactions led to treatment discontinuation in 35% of participants in the active group [2] [3].
Hepatic (Liver) Effects Asymptomatic, reversible elevations in liver transaminases [1] [4]. Observed as a dose-dependent effect. In one trial, 9-16% of participants in active groups experienced this, compared to 3.5% in the placebo group. These elevations were mild to moderate and fully reversible [4].
Preclinical & In Vitro Toxicity Potential tumorigenic effect debated; spermicidal activity at high concentrations; low toxicity to vaginal cells and L. acidophilus in vitro [2] [5] [3]. The potential tumorigenic risk from GSK-3 inhibition is a subject of ongoing scientific discussion and has not been conclusively proven [2] [3]. The spermicidal effect was noted in a study exploring its use as a contraceptive [5].
General Safety Generally well-tolerated in short-term studies; long-term safety data is limited [1] [6] [4]. A 2025 preclinical study on alcohol use disorder reported that this compound caused no apparent toxicity or significantly adverse side effects in mice and did not alter liver function tests (ALT, AST) [7].

Experimental Protocols for Toxicity Assessment

For researchers characterizing this compound's toxicity profile in the lab, here are key methodologies from the literature.

Assessing Hepatotoxicity (Liver Damage)

This is a primary concern based on clinical data. The standard method involves measuring serum biomarkers.

  • Biomarkers Measured: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are key enzymes released upon liver cell damage [1] [7].
  • Sample Collection: Collect blood serum from test subjects (e.g., mice, rats) at baseline and after repeated drug administration.
  • Analysis: Use commercial clinical chemistry assay kits to quantify ALT and AST levels. A significant increase compared to a vehicle-control group indicates hepatotoxicity [7].
  • Note: In clinical trials, these elevations were often transient and reversible, suggesting a need for serial measurements over the course of the experiment [4].
In Vitro Cytotoxicity Screening

This protocol is useful for preliminary safety screening, especially for non-systemic applications (e.g., dental use).

  • Cell Lines: Human vaginal epithelial cell line (Vk2/E6E7) has been used to model mucosal irritation. Other relevant lines could include primary hepatocytes or other tissue-specific cells [5].
  • Procedure:
    • Culture cells in appropriate medium (e.g., defined keratinocyte serum-free medium).
    • Expose cells to a range of this compound concentrations.
    • Incubate for a set period (e.g., 24-48 hours).
    • Assess cell viability using a standard assay like the Cell Counting Kit-8 (CCK-8) or other MTT/formazan-based assays [5] [8].
  • Outcome: This helps establish a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell growth) for cytotoxicity.
Assessing Local Tissue Irritation (for Topical/Dental Formulations)

For research into localized applications, the Eckstein irritation score provides a standardized histopathological assessment.

  • Model: Rabbit vaginal or oral mucosa model [5].
  • Procedure:
    • Administer this compound-loaded gel (e.g., in a Poloxamer 407 base) or vehicle control to the target tissue daily for a set period (e.g., 10 days).
    • After sacrifice, harvest the tissue and fix in formaldehyde.
    • Process the tissue for histology: dehydrate, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
    • Observe sections under a light microscope and score them based on predefined criteria (Eckstein score), which evaluate parameters like epithelial integrity, leukocyte infiltration, and edema [5].
  • Interpretation: A lower total irritation score indicates better local tissue tolerance.

This compound Mechanism and Experimental Workflow

The following diagrams illustrate the drug's primary mechanism of action and a generalized workflow for toxicity assessment in a research setting.

G This compound This compound GSK3b GSK-3β This compound->GSK3b  Irreversibly Inhibits beta_catenin β-catenin This compound->beta_catenin  Prevents Degradation GSK3b->beta_catenin  Phosphorylates & Targets for Degradation TCF_LEF TCF/LEF Transcription Factors beta_catenin->TCF_LEF  Stabilizes & Translocates to Nucleus TargetGenes Cell Survival & Regeneration Genes TCF_LEF->TargetGenes  Activates Transcription

G Start Define Research Application A1 In Vitro Screening Start->A1 A2 In Vivo Animal Model Start->A2 B1 Cell Viability Assays (e.g., CCK-8) A1->B1 C1 Serum Biochemistry (ALT, AST) A2->C1 C2 Histopathological Analysis (e.g., Eckstein Score) A2->C2 C3 Behavior & Weight Monitoring A2->C3 B2 Dose-Range Finding B1->B2 End Interpret Data & Refine Protocol B2->End C1->End C2->End C3->End

Frequently Asked Questions for a Research Context

Q1: What is the clinical status of this compound, and why is toxicity data limited? this compound has not been approved for any medical indication in the US or other regions [9]. Its development has involved Phase II clinical trials for several conditions, including Alzheimer's disease, Progressive Supranuclear Palsy (PSP), Autism Spectrum Disorder, and Myotonic Dystrophy [1] [9] [6]. The most comprehensive human safety data comes from these trials, which are limited in duration and scale compared to Phase III studies. Development for Alzheimer's was withdrawn, and it is currently in Phase III for Myotonic Dystrophy [9] [6].

Q2: Are the side effects of this compound dose-dependent? Yes, evidence suggests a dose-dependent relationship for some adverse effects. In the ARGO Phase II trial for Alzheimer's, transaminase increases were clearly dose-dependent [4]. Furthermore, a preclinical study on alcohol use disorder established an ED50 (effective dose for 50% response) for reducing alcohol consumption, which was different between male and female mice, indicating that efficacy and potentially toxicity are influenced by both dose and biological sex [7].

Q3: How should I manage hepatotoxicity in my preclinical studies?

  • Monitoring: Incorporate regular, serial measurements of ALT and AST into your study design.
  • Dosing: Carefully consider your dosing regimen, as higher doses carry a greater risk.
  • Observation Period: Include a post-dosing observation period to assess whether any observed liver effects are reversible, as has been reported in clinical trials [4].

References

Tideglusib stability in solution and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Tideglusib Stability and Storage Guide

The table below summarizes the key stability and storage information for this compound from recent studies and supplier data.

Form Storage Temperature Solvent Concentration Stability / Shelf Life Citations
Solid (Powder) -20°C (lyophilized, desiccated) - - 36 months [1]
Solution (Stock) -20°C DMSO 10 mM to 67 mg/mL (approx. 200 mM) 1 month (avoid repeated freeze-thaw cycles) [2] [1]
In Vivo Formulation - 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O 1 mg/mL (2.99 mM) Use immediately for optimal results [3]
In Vivo Formulation - 4% DMSO in Corn Oil 2.3 - 2.5 mg/mL (approx. 7.48 mM) Use immediately for optimal results [3] [1]
Hydrogel Formulation - Sodium Alginate Hydrogel - Stable for controlled release (in vitro & in vivo use) [4]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments citing the use of this compound.

In Vitro Cell Culture Protocol (from [3] [5])

This protocol outlines the use of this compound in neuronal cell models to assess neuroprotection.

  • 1. Cell Lines: SH-SY5Y neuroblastoma cells or primary rat cortical neurons.
  • 2. This compound Preparation:
    • Prepare a stock solution in DMSO (e.g., 10-100 mM).
    • Dilute the stock solution in the cell culture medium to the final working concentration immediately before use. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
  • 3. Treatment:
    • Pre-treatment: Incubate cells with this compound (e.g., 1-30 µM) for 1 hour before applying a toxic insult (e.g., amyloid-beta, glutamate, or kainate).
    • Co-treatment: Incubate cells with this compound and the damaging agent simultaneously for 24-72 hours.
  • 4. Assays:
    • Cell Viability: Measure using MTT assay after 72 hours.
    • Apoptosis: Assess via Annexin-V staining or caspase-3 activation (Western blot).
    • Inflammation: Measure TNF-α and COX-2 expression using ELISA or Western blot.
In Vivo Administration Protocol (from [3] [5] [6])

This protocol describes the use of this compound in rodent models for neurodegenerative and bone healing studies.

  • 1. Animal Models:
    • Neurodegeneration: Adult male Wistar rats (250-300 g) or transgenic mouse models (e.g., APP/tau mice, TDP-43 A315T mice).
    • Bone Healing: Rat cranial defect models or rabbit tibial defect models.
  • 2. This compound Formulation:
    • For oral administration (gavage), prepare a suspension in a vehicle such as 0.5-1% Carboxymethyl cellulose (CMC-Na) at 5 mg/mL [3].
    • For intraperitoneal (i.p.) or intracerebral injection, use a clear solution in 4% DMSO in corn oil [3] [1] or 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [3].
  • 3. Dosing:
    • Oral: 200 mg/kg [3].
    • Intraperitoneal (i.p.): 10-50 mg/kg [5].
  • 4. Analysis:
    • Neurodegeneration: Assess neuroinflammation (glial activation, cytokine levels), neurodegeneration (Nissl staining), and behavior (seizure scoring).
    • Bone Healing: Perform micro-CT scanning and histological analysis (ALP, Osteopontin staining) at 4-6 weeks post-treatment [7] [4].
Advanced Protocol: this compound-Loaded Hydrogel for Bone Regeneration (from [4])

This advanced protocol details the formulation of a sustained-release this compound hydrogel for bone defect repair.

  • 1. Hydrogel Formulation:
    • Disperse 0.125 g of sodium alginate in 2.5 mL of distilled water and glycerol to create a 5% (w/v) solution. Filter sterilize using a 0.45-μm syringe filter.
    • Disperse this compound in the sodium alginate solution at a 1:1 ratio.
    • Drip the solution into a 5% (w/v) CaCl₂ solution to form the hydrogel beads.
    • Transfer the hydrogel into a syringe to create an injectable mass.
  • 2. Characterization:
    • Use Scanning Electron Microscopy (SEM) to assess morphology.
    • Use Dynamic Light Scattering (DLS) to determine particle size and zeta potential.
    • Use Fourier-Transform Infrared (FTIR) spectroscopy to confirm chemical structure.
  • 3. In Vitro/In Vivo Application:
    • Prepare an extraction medium by incubating the hydrogel in cell culture medium for 24 hours.
    • For in vivo studies, implant the hydrogel directly into bone defects (e.g., rabbit tibia).

This compound Mechanism of Action

This compound is a potent, selective, and irreversible non-ATP competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [8] [5] [6]. Its mechanism can be visualized as follows:

G cluster_1 Inhibition by this compound cluster_2 Activated Pathway This compound This compound GSK3b GSK3b This compound->GSK3b Irreversible Inhibition This compound->GSK3b Beta-Catenin\n(Degradation) Beta-Catenin (Degradation) GSK3b->Beta-Catenin\n(Degradation) Beta-Catenin\n(Accumulation) Beta-Catenin (Accumulation) Wnt Target Gene\nTranscription Wnt Target Gene Transcription Beta-Catenin\n(Accumulation)->Wnt Target Gene\nTranscription Beta-Catenin\n(Accumulation)->Wnt Target Gene\nTranscription Wnt OFF Wnt OFF Wnt OFF->GSK3b Wnt ON Wnt ON Wnt ON->Beta-Catenin\n(Accumulation)

  • Irreversible Binding: this compound covalently binds to Cys-199 in the active site of GSK-3β, leading to permanent inhibition until new enzyme is synthesized [3] [5].
  • Activation of Wnt/β-catenin Pathway: By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to β-catenin accumulation and translocation to the nucleus, where it activates the transcription of genes critical for cell survival, neuroprotection, and osteogenesis (bone formation) [7] [4].
  • Key Effects: This mechanism underpins this compound's observed effects in research, including reduced tau phosphorylation, decreased amyloid plaque deposition, anti-inflammatory action, and promotion of dentin and bone regeneration [8] [9] [7].

Frequently Asked Questions (FAQs)

  • Q1: What is the solubility of this compound?

    • A: this compound is highly soluble in DMSO (up to ~67 mg/mL or 200 mM), but it is insoluble in water or ethanol [3] [1].
  • Q2: Why is my this compound precipitating out of solution in aqueous cell culture media?

    • A: This is a common issue. This compound is water-insoluble. Always prepare a stock in DMSO first, then add it to the media while vortexing to ensure it is well-dispersed. The final DMSO concentration should be kept low (e.g., 0.1%) [3] [1].
  • Q3: Are there different reported IC₅₀ values for this compound?

    • A: Yes, variations exist depending on the assay conditions. One source reports an IC₅₀ of 60 nM for GSK-3β in a cell-free assay [3] [5], while another reports 5 nM for wild-type GSK-3β with a 1-hour pre-incubation [2]. It is crucial to note the specific experimental conditions from your source.
  • Q4: What are the critical control experiments for in vitro studies?

    • A: Always include a vehicle control (e.g., DMSO at the same concentration used for this compound dissolution) to rule out solvent effects on your cells [3] [5].

References

Tideglusib dosing frequency optimization in animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Tideglusib Dosing in Animal Studies

The table below summarizes specific this compound dosing regimens and their outcomes from recent preclinical studies.

Animal Model / Study Focus Reported Dose Dosing Frequency Route of Administration Vehicle / Formulation Key Findings / Context
Mouse Model of AUD [1] 100 mg/kg Once daily (for 6-9 weeks) Oral gavage Corn oil Decreased ethanol consumption in a binge-like drinking model.
Mouse Model of AUD [1] 200 mg/kg Once daily Oral gavage 26% PEG-400 + 15% Cremophor EL in water Initial dose used; formulation later changed to corn oil.
MPTP-induced Parkinson's Model [2] 200 mg/kg Once daily (for 3 days pre- and 7 days post-MPTP) Oral gavage 26% PEG400 + 15% Chremophor EL Showed significant neuroprotective effects.
Dose-Response Study (Parkinson's) [2] 50, 200, 500 mg/kg Once daily Oral gavage 26% PEG400 + 15% Chremophor EL Established a range of effective doses.

Protocol for Administration

Here is a detailed methodology for preparing and administering this compound based on the protocols found in the search results.

  • Formulation Preparation [1] [3] [2]:

    • The most commonly used vehicle is a mixture of 26% PEG-400 and 15% Cremophor EL in water.
    • This compound powder is suspended in the vehicle at the required concentration (e.g., 20 mg/mL for a 200 mg/kg dose in mice).
    • The suspension is prepared by vortexing followed by bath sonication at 40°C for 60 minutes to ensure a uniform mixture [1].
    • An alternative vehicle used for easier suspension is corn oil, which was noted to be well-tolerated [1].
  • Administration Procedure [1] [3]:

    • The typical route of administration is oral gavage.
    • Administration volumes are generally around 10 mL/kg of body weight in mice [1].
    • Dosing is typically performed once daily. The studies reviewed did not compare this frequency to others (e.g., twice daily).

Factors for Dosing Optimization

When designing your study, consider these factors that influence systemic exposure to this compound and its effects.

  • Body Weight: A 2025 population pharmacokinetic study identified body weight as a significant covariate on this compound's clearance and volume of distribution. This suggests that using weight-banded or weight-normalized doses is critical for achieving consistent exposure across subjects of different sizes [4].
  • Food Effect: The same pharmacokinetic study noted that the timing and type of meal after dosing can affect overall drug exposure. For reproducible results, it is recommended to standardize fasting and feeding conditions around the time of administration [4].
  • Dose-Dependent Bioavailability: this compound exhibits less than a proportional increase in systemic exposure with higher doses, likely due to its solubility limitations. This means that doubling the dose will not necessarily double the exposure, which is an important consideration for dose escalation [4].
  • Sex-Based Differences: One study on alcohol use disorder found that this compound was more potent in reducing binge-like drinking in male mice (ED50 = 64.6 mg/kg) compared to females (ED50 = 79.4 mg/kg). This indicates that biological sex can be a factor in dosing efficacy [1].
  • Mechanism of Action: this compound is an irreversible inhibitor of GSK-3β [5] [6]. This mechanism often allows for a longer duration of pharmacological effect, which may support a once-daily dosing regimen, as the effects persist beyond the drug's immediate presence in the plasma [6].

The following diagram outlines the logical workflow for optimizing this compound dosing in a preclinical study, based on the key factors identified above.

G Start Start: Define Study Objectives Factor1 Key Factor: Animal Body Weight Start->Factor1 Factor2 Key Factor: Food Effect Start->Factor2 Factor3 Key Factor: Dose-Linear Exposure Start->Factor3 Factor4 Key Factor: Biological Sex Start->Factor4 Factor5 Key Factor: Irreversible Inhibition Start->Factor5 Step1 Use weight-banded or weight-normalized doses Factor1->Step1 Step2 Standardize fasting and feeding conditions Factor2->Step2 Step3 Account for non-linear increase in exposure Factor3->Step3 Step4 Consider different efficacious doses per sex Factor4->Step4 Step5 Once-daily dosing may be sufficient Factor5->Step5 Decision Finalize Dosing Protocol Step1->Decision Step2->Decision Step3->Decision Step4->Decision Step5->Decision

Frequently Asked Questions

  • What is the most common dosing frequency for this compound in animal studies? The studies reviewed consistently used a once-daily dosing regimen [1] [2]. Its irreversible mechanism of action provides a pharmacological rationale for this schedule, as the effects on the target enzyme persist longer than the drug's circulation time.

  • My drug suspension is difficult to prepare. Are there any alternatives? Yes. While a vehicle of 26% PEG-400 and 15% Cremophor EL is standard, one study switched to corn oil for easier suspension and found it to be well-tolerated in mice [1]. Consistency in preparation method (vortexing and sonication) is key for reliable dosing.

  • Why might I see high variability in drug response between animals? The population pharmacokinetic analysis highlights body weight and food intake as major sources of inter-individual variability [4]. Controlling for these factors by using weight-based dosing and standardized feeding protocols will help reduce variability in your results.

References

Tideglusib tissue-specific delivery challenges

Author: Smolecule Technical Support Team. Date: February 2026

Tideglusib Delivery Challenges & Strategies

The table below summarizes the main challenges in delivering this compound effectively to target tissues and the strategies researched to address them, as found in the current literature.

Challenge Description Potential Strategy / Finding
Systemic Administration Limitations Less than proportional increase in systemic exposure with higher doses due to dose-dependent bioavailability related to the drug's solubility properties [1]. Consider weight-banded dosing to ensure comparable exposure across different subjects [1].
Targeted Delivery for Dental Applications Need for localized, sustained release at the site of tooth damage to promote natural tooth repair [2]. Use of This compound-loaded bioactive glass nanoparticles (this compound-BgNPs) mixed into calcium silicate-based pulp capping materials [2].
Targeted Delivery for Bone Regeneration Need to modulate the pro-inflammatory response and promote bone regeneration in diseases like periodontitis [3]. Localized delivery via injectable, drug-loaded collagen-based scaffolds [3].
Formulation for Ridge Preservation Repairing impaired hard tissues in osteoporotic patients poses challenges with restricted treatment modalities [4]. Application of This compound gel (e.g., 10 μM concentration) directly into an extraction socket to accelerate bone healing [4].
Functional Mineralization in Dentin Achieving mature, crystalline hydroxyapatite formation for strong mechanical performance in dentin repair [5]. Infiltrating conditioned dentin with This compound-doped polymeric nanoparticles (TDg-NPs), which promote well-defined crystal formation [5].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your own research.

Protocol 1: Synthesis of this compound-Loaded Bioactive Glass Nanoparticles (this compound-BgNPs)

This protocol is adapted from a study evaluating this compound-BgNPs as a dentine regenerative material [2].

  • 1. Synthesis of Mesoporous Bioactive Glass Nanoparticles (BgNPs):

    • Use the sol-gel method.
    • Add the following to distilled water: 2-ethoxyethanol, aqueous ammonia, calcium nitrate tetrahydrate, and ethanol.
    • Add hexadecyltrimethylammonium bromide (CTAB) as a pore-forming agent and agitate the mixture for 30 minutes at room temperature.
    • Add tetraethyl orthosilicate (TEOS) under vigorous stirring and continue stirring for 4 hours.
    • Collect the white precipitate, wash it with ethanol, and dry it for 24 hours at 60°C.
    • Perform final calcination at 600°C to remove the template and stabilize the structure.
  • 2. Drug Loading:

    • Dissolve this compound in DMSO at a 2:1 ratio and stir continuously.
    • Add 2 mL of phosphate buffer (PBS) and agitate for 15 minutes.
    • Add 30 mg of the synthesized BgNPs to the solution and mix overnight.
    • Determine drug loading efficiency by measuring the concentration of this compound remaining in the supernatant using UV-Vis spectrophotometry. Calculate the percentage of drug loaded using the formula: Drug loading (%) = [(Initial drug concentration - Final drug concentration) / Initial drug concentration] × 100

The following diagram illustrates the synthesis and evaluation workflow for this compound-BgNPs.

G This compound-BgNPs Synthesis Workflow Start Start Sol-gel Synthesis    (CTAB, TEOS, Ca source) Sol-gel Synthesis    (CTAB, TEOS, Ca source) Start->Sol-gel Synthesis    (CTAB, TEOS, Ca source) Dry & Calcinate    (60°C, then 600°C) Dry & Calcinate    (60°C, then 600°C) Sol-gel Synthesis    (CTAB, TEOS, Ca source)->Dry & Calcinate    (60°C, then 600°C) Pure BgNPs Pure BgNPs Dry & Calcinate    (60°C, then 600°C)->Pure BgNPs Load Drug    (Stir with this compound in DMSO/PBS) Load Drug    (Stir with this compound in DMSO/PBS) Pure BgNPs->Load Drug    (Stir with this compound in DMSO/PBS) This compound-BgNPs This compound-BgNPs Load Drug    (Stir with this compound in DMSO/PBS)->this compound-BgNPs Mix with Cement    (e.g., Calcium Silicate) Mix with Cement    (e.g., Calcium Silicate) This compound-BgNPs->Mix with Cement    (e.g., Calcium Silicate) Form Test Specimens Form Test Specimens Mix with Cement    (e.g., Calcium Silicate)->Form Test Specimens Physiomechanical Tests    (Setting time, Compressive strength) Physiomechanical Tests    (Setting time, Compressive strength) Form Test Specimens->Physiomechanical Tests    (Setting time, Compressive strength) Bioactivity Assays    (Cell proliferation, migration, wound healing) Bioactivity Assays    (Cell proliferation, migration, wound healing) Form Test Specimens->Bioactivity Assays    (Cell proliferation, migration, wound healing)

Protocol 2: In Vitro Evaluation in a 3D Osteoblast-Macrophage Co-culture System

This protocol is adapted from a study investigating the effects of this compound on bone remodeling in a periodontitis-relevant model [3].

  • 1. Cell Culture:

    • Culture human osteoblast cells (e.g., hFOB cell line) and human blood-derived monocytes (e.g., U937 cell line) separately one week before the experiment.
    • Differentiate U937 monocytes into pro-inflammatory M1 macrophages using Phorbol 12-myristate 13-acetate (PMA) and interferon-gamma (IFN-γ).
  • 2. Synthesis of 3D Collagen Scaffold & Cell Seeding:

    • Prepare a collagen type I solution from rat tails.
    • Neutralize the solution with sodium hydroxide and PBS.
    • Seed the cell suspension (osteoblasts and M1 macrophages in direct contact) into the neutralized collagen solution.
    • Transfer the mixture to a transwell insert and allow it to polymerize into a 3D scaffold.
  • 3. Experimental Groups & Treatment:

    • Divide the scaffolds into groups: control (untreated) and experimental (treated with this compound).
    • Apply this compound treatment to the scaffold.
  • 4. Analysis (after 24h and 48h):

    • Histology: Use Hematoxylin and Eosin (H&E) staining to assess cell morphology and distribution within the scaffold.
    • ALP Activity: Measure Alkaline Phosphatase activity as a marker for osteoblast differentiation.
    • Gene Expression: Analyze the expression of key markers via RT-qPCR. Key targets include:
      • Osteogenesis: Alkaline Phosphatase (ALP), Osteocalcin.
      • Osteoclastogenesis: Receptor activator of nuclear factor kappa-Β ligand (RANKL).
      • Inflammation: TNF-α, IL-1β (pro-inflammatory), CCL8, CD163 (anti-inflammatory).

The following diagram illustrates the signaling pathway through which this compound exerts its effects in such biological models.

G This compound Mechanism via GSK-3β Inhibition This compound This compound Inhibits GSK-3β Inhibits GSK-3β This compound->Inhibits GSK-3β Activates Wnt/β-catenin    Signaling Activates Wnt/β-catenin    Signaling Inhibits GSK-3β->Activates Wnt/β-catenin    Signaling 1. Allows β-catenin   accumulation Reduces Pro-inflammatory    Cytokine Production Reduces Pro-inflammatory    Cytokine Production Inhibits GSK-3β->Reduces Pro-inflammatory    Cytokine Production 2. Suppresses TLR   signaling Promotes Osteoblast    Differentiation Promotes Osteoblast    Differentiation Activates Wnt/β-catenin    Signaling->Promotes Osteoblast    Differentiation Enhanced Bone Formation Enhanced Bone Formation Promotes Osteoblast    Differentiation->Enhanced Bone Formation Shifts Macrophages to    Pro-regenerative (M2) State Shifts Macrophages to    Pro-regenerative (M2) State Reduces Pro-inflammatory    Cytokine Production->Shifts Macrophages to    Pro-regenerative (M2) State Improved Healing Environment Improved Healing Environment Shifts Macrophages to    Pro-regenerative (M2) State->Improved Healing Environment Tissue Regeneration Tissue Regeneration Enhanced Bone Formation->Tissue Regeneration Improved Healing Environment->Tissue Regeneration

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in in vitro studies? Concentrations are application-dependent. In bone formation studies using gels, 5 μM and 10 μM have been tested, with 10 μM showing a more potent effect [4]. For cell-based assays, such as those with human dental pulp stem cells, a range of concentrations is typically tested to determine optimal efficacy, often falling within the low micromolar range [2]. Always perform a dose-response curve for your specific cell type and assay.

Q2: How does food intake affect this compound's pharmacokinetics? Population pharmacokinetic studies indicate that the time of food intake post-dose and the type of meal can affect the overall systemic exposure to this compound [1]. This is a critical factor to control for in preclinical and clinical studies to ensure consistent and reproducible results.

Q3: Can this compound promote both bone formation and bone resorption? Research shows a dual role. This compound enhances ALP activity (a bone formation marker) but also upregulates RANKL expression (an osteoclast activator) in complex inflammatory environments [3]. This suggests its net effect depends on the local cellular microenvironment, a crucial consideration for its therapeutic application.

Q4: What is a key advantage of using nanoparticle carriers for this compound? Nanoparticles provide a sustained release profile, which can enhance drug stability, prolong its action at the target site, and improve the bioactivity of the final product (e.g., a pulp capping material) [2]. They are also essential for achieving functional mineralization at the nanoscale, as in dentin repair [5].

Key Considerations for Your Experiments

  • Characterize Your Formulations: Thoroughly characterize your drug delivery systems (e.g., nanoparticles, gels). For nanoparticles, essential parameters include size, zeta potential, drug loading efficiency, and release kinetics [2].
  • Choose Relevant Models: The choice of model system (2D vs. 3D, mono-culture vs. co-culture) significantly impacts outcomes. As evidenced, a 3D co-culture model can reveal complex cell-cell interactions that simpler models might miss [3].
  • Monitor Multiple Endpoints: Given this compound's potential dual role in bone remodeling, always assess a panel of markers covering osteogenesis, osteoclastogenesis, and inflammation to get a complete picture of its biological activity [3].

References

Understanding Tideglusib's Mechanism & Common Pitfalls

Author: Smolecule Technical Support Team. Date: February 2026

A clear understanding of Tideglusib's unique mechanism is crucial for troubleshooting experimental issues.

Diagram Title: this compound's Irreversible Inhibition Mechanism of GSK-3β

This compound is a non-ATP competitive, irreversible inhibitor of GSK-3β [1] [2]. Evidence indicates it forms a covalent bond with the Cys-199 residue at the enzyme's active site. This binding is irreversible; enzyme activity does not recover after unbound drug removal [1]. This has critical implications for your experiment design and interpretation.

This compound Troubleshooting Guide & FAQs

Here are solutions to common problems researchers encounter with this compound.

Problem 1: Lack of Expected Therapeutic Effect In Vivo
  • FAQ: "Why isn't this compound reducing disease pathology or target phosphorylation in my animal model?"
  • Potential Causes & Solutions:
    • Cause A: Inadequate Dosing or Route of Administration. The irreversible mechanism requires consideration of both dose and dosing interval, especially given GSK-3β's long half-life in neurons [1].
    • Solution: Review preclinical dosing protocols. The table below summarizes effective doses from recent studies.
    • Cause B: Disease Model Mismatch. The drug's efficacy is pathway-dependent.
    • Solution: Confirm that your disease model involves GSK-3β-driven pathology. Efficacy is well-documented in models with aberrant Wnt/β-catenin signaling or GSK-3β overactivation [3].
    • Cause C: Off-Target Effects & Tissue Response. this compound can cause tissue-specific adverse effects, such as increased inflammation and soft tissue disorganization in dental pulp, as shown in a dog model [4]. This may confound therapeutic outcomes.
    • Solution: Include thorough histological analysis of target tissues to distinguish therapeutic effects from local toxicity.
Problem 2: Unexpected Cellular Toxicity or Death
  • FAQ: "My in vitro assays show high cell death with this compound treatment. Is the drug toxic?"
  • Potential Causes & Solutions:
    • Cause A: Excessive Inhibition of GSK-3β. GSK-3β is involved in numerous cellular processes. Complete, prolonged inhibition may disrupt essential functions and trigger apoptosis in some cell types [1].
    • Solution: Perform a dose-response curve. Start with low concentrations (e.g., low nanomolar to micromolar range) and short exposure times. Use cell viability assays (e.g., MTT, Live/Dead) to establish a safe window.
    • Cause B: Solvent Toxicity. this compound is often dissolved in DMSO or suspended in vehicles like corn oil or PEG/Cremophor mixtures [5] [4].
    • Solution: Always include a vehicle control group. Ensure the final concentration of DMSO is non-toxic (typically <0.1% for most cell lines).
Problem 3: Inconsistent Results Between Replicates or Assays
  • FAQ: "I'm getting variable readouts in my kinase activity or downstream signaling assays."
  • Potential Causes & Solutions:
    • Cause A: Inadequate Drug Solubilization or Stability. Improperly prepared stock solutions lead to inconsistent effective concentrations.
    • Solution: Follow a strict preparation protocol. Vortex and bath sonicate the drug suspension to ensure uniformity [5]. Prepare fresh solutions frequently.
    • Cause B: Failure to Account for Irreversible Kinetics. Standard IC50 calculations for reversible inhibitors do not apply.
    • Solution: Use specialized assays to measure the dissociation rate constant and demonstrate irreversibility (e.g., lack of enzyme activity recovery after dialysis or dilution) [1].

Experimental Protocol Summary

The table below consolidates key methodological details from recent studies for your reference.

Study Focus Model System This compound Treatment (Dose & Route) Key Experimental Readouts
Alcohol Use Disorder [5] C57BL/6J mice (Drinking in the Dark, Intermittent Access) 100-200 mg/kg; Oral gavage (in corn oil or PEG/Cremophor vehicle); 30-60 min pre-test Ethanol consumption (g/kg), BEC, locomotor activity, liver enzyme assays, RNA sequencing
Arrhythmogenic Cardiomyopathy [3] Mouse models (Ank2-cKO & Dsg2 mutant) Treatment in young & older mice; Specific dose not detailed in excerpt Cardiac contractile function, arrhythmia incidence, protein distribution (plakoglobin, Cx43) at intercalated disks
Direct Pulp Capping [4] Dog teeth (in vivo) 50 nM solution; Applied via resorbable collagen sponge Histological scoring: inflammatory cell count, pulp tissue organization, hard tissue (dentin) bridge formation
In Vitro Kinetics [1] Recombinant GSK-3β enzyme Cell-free assay; Concentrations for IC50 Enzyme activity, recovery after dialysis, dissociation rate constant, Cys-199 mutant analysis

Advanced Troubleshooting Workflow

For systematic problem-solving, follow this logical workflow in your experiments.

G cluster_step1 Step 1: Verify Target Engagement cluster_step2 Step 2: Check In Vitro Systems cluster_step3 Step 3: Review In Vivo Parameters Start Unexpected Experimental Result Step1 Verify Target Engagement Start->Step1 Step2 Check In Vitro & Cellular Models Step1->Step2 S1A Measure GSK-3β phosphorylation and downstream targets (e.g., β-catenin) S1B Confirm irreversible inhibition via enzyme activity recovery assays Step3 Review In Vivo Dosing & Model Step2->Step3 S2A Validate drug solubility and vehicle controls S2B Perform dose-response curves and check for cytotoxicity Step4 Assess Tissue Health & Specificity Step3->Step4 S3A Confirm dosing regimen aligns with irreversible mechanism and protein half-life S3B Ensure disease model has GSK-3β-driven pathology Step5 Re-evaluate Mechanism & Hypothesis Step4->Step5

Diagram Title: this compound Experiment Troubleshooting Workflow

Key Takeaways for Researchers

  • Irreversible Inhibition is Fundamental: This is this compound's defining characteristic. It affects dosing, kinetics, and the interpretation of negative results [1].
  • Context Matters: Efficacy is highly dependent on the disease model and tissue type. It can be therapeutic in one context (e.g., cardiomyopathy [3]) and pro-inflammatory in another (e.g., dental pulp [4]).
  • Leverage Existing Protocols: Using established dosing and formulation methods from recent studies, like those for AUD [5], is a strong starting point for new investigations.

References

Tideglusib vs lithium chloride GSK-3 inhibition efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

The table below summarizes the core differences in inhibition mechanism, potency, and key characteristics between Tideglusib and Lithium Chloride.

Feature This compound Lithium Chloride
Inhibition Mechanism Non-ATP competitive, Irreversible [1] [2] ATP-competitive, Reversible [3] [4]
Primary Molecular Target GSK-3β (via Cys-199) [1] GSK-3 (Mg²⁺ binding site) [3]
Reported Potency (IC₅₀) Micromolar range (low µM) [1] Millimolar range (Ki ~1-2 mM) [3]
Inhibition Type Irreversible [1] Reversible [4]
Key Characteristics Long duration of action, clinically advanced for other diseases [5] [6] Narrow therapeutic window, historical use in bipolar disorder [3]

Detailed Experimental Context

Understanding the experimental data is crucial for interpreting the comparison.

  • Experimental Evidence for this compound: The irreversibility of this compound was demonstrated in enzyme kinetics studies. After inhibiting GSK-3β and removing unbound this compound, enzyme activity did not recover. The dissociation rate constant was found to be non-significantly different from zero, confirming irreversible inhibition [1]. Its effects have been validated in preclinical models, such as mdx mice, where a dose of 10 mg/kg/day improved muscle function and morphology [5].

  • Experimental Evidence for Lithium: Lithium's inhibition was established in vitro using human GSK-3β and Drosophila Zw3/Sgg kinases. It acts as a direct, specific inhibitor that competes for a magnesium (Mg²⁺) binding site with a reported Ki of 1-2 mM, which falls within its therapeutic serum concentration in humans [3] [4]. This mechanism is reversible.

Key Implications for Research

The choice between these inhibitors depends heavily on your experimental goals.

  • For Potent, Sustained Inhibition: this compound is superior due to its irreversible mechanism and higher potency (low µM), leading to long-lasting effects even after removal [1]. This is ideal for long-term cell culture studies or in vivo models where sustained pathway modulation is critical.
  • For Reversible, Acute Modulation: Lithium is suitable for experiments requiring transient inhibition. However, its low potency (mM range) and narrow therapeutic window require careful concentration control to avoid off-target effects [3].
  • Mechanism of Action Studies: this compound's unique, irreversible binding to Cys-199 makes it a valuable tool for studying non-ATP competitive inhibition [1]. Lithium serves as a classic example of a reversible, cation-based kinase inhibitor [3].

Experimental Protocol Summary

Here are the core methodologies used to generate the key data cited in this guide.

This compound Irreversibility Assay [1]

  • Inhibit GSK-3β: Incubate recombinant human GSK-3β with this compound.
  • Remove Unbound Drug: Use a method like size-exclusion chromatography (e.g., Sephadex G-25 columns) or extensive dialysis to separate the enzyme-inhibitor complex from free this compound.
  • Measure Activity Recovery: Assay the enzymatic activity of the washed protein and compare it to a control. The lack of activity recovery confirms irreversible inhibition.

Lithium Kinase Inhibition Assay [3] [4]

  • Kinase Reaction: Incubate purified GSK-3 with lithium chloride at physiological doses (e.g., 1-20 mM) in a reaction mixture containing ATP and a substrate (e.g., Tau protein or glycogen synthase).
  • Detect Phosphorylation: Measure phosphate transfer to the substrate using methods like radiometric assays or phospho-specific antibodies.
  • Determine Specificity: Test lithium's effect on other protein kinases to demonstrate its selectivity for GSK-3.

GSK-3 Inhibition Pathway

This diagram illustrates the core signaling pathway modulated by both inhibitors and their distinct sites of action.

G Wnt Wnt GSK3_Inhib GSK-3 (Inactive) Wnt->GSK3_Inhib Inactivates Insulin Insulin Insulin->GSK3_Inhib Inactivates (via Akt) GSK3 GSK-3 (Active) BetaCatenin β-catenin GSK3->BetaCatenin Targets for degradation GSK3_Inhib->BetaCatenin Stabilizes GeneTranscription GeneTranscription BetaCatenin->GeneTranscription Lithium Lithium Cl⁻ Lithium->GSK3 Competes with Mg²⁺ (Reversible) This compound This compound This compound->GSK3 Binds Cys-199 (Irreversible)

Conclusion and Research Considerations

  • This compound offers a potent, irreversible inhibition, making it suitable for studies demanding long-term, sustained suppression of GSK-3 activity [1] [5].
  • Lithium Chloride provides a weaker, reversible inhibition, useful for acute studies but requires caution due to its low potency and potential for off-target effects [3] [4].

References

Comprehensive Comparison of Tideglusib and Other GSK-3 Inhibitors for Neuroprotective Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK-3 Biology and Neuroprotective Mechanisms

Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that exists as two isoforms (GSK-3α and GSK-3β) with 98% homology in their catalytic domains but distinct biological functions [1]. GSK-3 serves as a critical cellular hub that integrates multiple signaling pathways including Wnt/β-catenin, insulin growth factor, and neurotrophic factor signaling [1] [2]. Under pathological conditions in neurodegenerative diseases, GSK-3 becomes hyperactive and contributes to disease progression through several mechanisms: promoting tau hyperphosphorylation leading to neurofibrillary tangle formation, increasing amyloid-β production in Alzheimer's disease, inducing synaptic dysfunction, and triggering apoptotic pathways in vulnerable neuronal populations [3] [4]. The inhibition of GSK-3 has emerged as a promising therapeutic strategy for multiple neurodegenerative conditions because it simultaneously targets several of these pathological processes [5] [2].

The development of GSK-3 inhibitors faces the challenge of achieving sufficient selectivity among the approximately 500 protein kinases in the human genome while maintaining favorable blood-brain barrier penetration and an acceptable safety profile [6]. Inhibitors are classified by their mechanism of action: ATP-competitive inhibitors that bind the highly conserved ATP pocket, non-ATP competitive inhibitors that target substrate-binding sites or act allosterically, and irreversible inhibitors that form covalent bonds with the enzyme [3] [4]. Each class presents distinct advantages and limitations for neuroprotective applications, which this review examines through comparative analysis of Tideglusib and other prominent GSK-3 inhibitors.

This compound Profile and Mechanism of Action

This compound (also known as NP-12 or NP031112) is a thiadiazolidinone derivative and one of the most clinically advanced GSK-3 inhibitors evaluated for neurodegenerative indications [7] [3]. It possesses a unique irreversible inhibition mechanism that differentiates it from most other GSK-3 inhibitors [3]. Experimental studies demonstrate that this compound inhibition persists even after removal of unbound compound, with a dissociation rate constant close to zero, indicating irreversible enzyme inhibition [3]. This irreversibility may explain its non-competitive inhibition pattern with respect to ATP [3]. While the exact molecular mechanism involves interaction with Cys-199 in the active site of GSK-3β, evidence does not unequivocally support formation of a covalent bond [3].

From a therapeutic perspective, this compound's irreversible mechanism offers potential pharmacodynamic advantages, particularly given the low turnover rate of GSK-3 in neuronal tissue [3]. This characteristic could permit less frequent dosing while maintaining continuous target engagement. In preclinical models, this compound demonstrated favorable brain penetration and produced multiple neuroprotective effects including decreased tau phosphorylation, reduced amyloid plaque load, prevention of neuronal loss, and improved cognitive performance [3] [5]. The compound shows high selectivity for GSK-3 based on kinase screening panels, with minimal activity against other kinases including those with cysteine residues homologous to Cys-199 [3].

Table 1: Fundamental Properties of this compound

Property Characteristics
Chemical Class Thiadiazolidinone (TDZD)
Mechanism Irreversible, non-ATP competitive inhibition
Molecular Target Binds to Cys-199 in GSK-3β active site
Selectivity Highly selective for GSK-3 isoforms
Clinical Status Phase II trials for Alzheimer's, PSP, and other conditions
Major Advantages Long target residence time, favorable brain penetration, clinical safety data

Comparative Analysis of GSK-3 Inhibitors

Structural and Mechanistic Classification

GSK-3 inhibitors encompass diverse structural classes with distinct binding modes and pharmacological properties. ATP-competitive inhibitors like CHIR99021 and AR-A014418 bind the highly conserved ATP-binding pocket and typically demonstrate nanomolar potency but may face selectivity challenges due to homology across kinase ATP sites [6] [4]. In contrast, non-ATP competitive inhibitors like this compound and the peptide inhibitor L803-mts target alternative sites on GSK-3, potentially offering improved selectivity profiles [6] [4]. A third category includes allosteric inhibitors such as VP0.7 that induce conformational changes reducing kinase activity [6]. The cation inhibitor lithium represents the first GSK-3 inhibitor identified and remains widely used in research, though its multiple cellular targets limit specificity [4].

Recent medicinal chemistry efforts have produced novel compounds like COB-187, which demonstrates potent and selective GSK-3 inhibition based on comprehensive kinase profiling against 404 unique kinases [6]. This compound represents an emerging class of optimized inhibitors with potential for enhanced therapeutic windows. Another strategic approach involves developing PROTACs (Proteolysis-Targeting Chimeras) that degrade GSK-3 rather than merely inhibiting its activity, potentially offering prolonged pharmacodynamic effects [2].

Comparative Pharmacological Profiles

Table 2: Comparative Analysis of Selected GSK-3 Inhibitors

Inhibitor Mechanistic Class GSK-3β IC₅₀ Selectivity Neuroprotective Effects in Models Clinical Status
This compound Irreversible, non-ATP competitive ~0.6-2.0 μM Highly selective; minimal off-target kinase activity Reduced tau pathology, decreased amyloid plaques, improved cognition in AD models; dopaminergic protection in PD models Phase II (AD, PSP, autism)
Lithium Cation, competitive with Mg²⁺ ~2.0 mM (weak) Low; multiple cellular targets Neuroprotection in AD, PD, and HD models; enhanced neurogenesis Marketed (bipolar disorder)
CHIR99021 ATP-competitive ~10 nM Moderate; some kinase cross-reactivity Synaptic plasticity enhancement, cognitive improvement in AD models Preclinical research
AR-A014418 ATP-competitive ~104 nM Moderate Reduced tau phosphorylation, neuroprotection in ischemia models Preclinical research
COB-187 ATP-competitive Not specified Highly selective; tested against 404 kinases Cellular assays show target engagement; in vivo neuroprotection not yet reported Early preclinical
SB-216763 ATP-competitive ~34 nM Moderate Neuroprotection in cerebellar neuron models Preclinical research

The comparative pharmacological profiles reveal that each inhibitor class presents distinct trade-offs between potency, selectivity, and clinical developability. ATP-competitive inhibitors typically achieve higher potency (nanomolar range) but may compromise selectivity due to the conserved nature of the ATP-binding pocket across kinases [4]. In contrast, this compound offers exceptional selectivity with moderate micromolar potency, which appears sufficient for therapeutic effects potentially due to its irreversible mechanism [3]. The clinical advancement of this compound provides valuable human safety and tolerability data lacking for many other GSK-3 inhibitors.

Experimental Evidence for Neuroprotection

The neuroprotective efficacy of GSK-3 inhibitors has been evaluated across diverse disease models. For this compound, key evidence includes:

  • Alzheimer's models: Sustained administration in APP/Tau transgenic mice decreased Tau hyperphosphorylation, lowered brain amyloid plaque load, improved learning and memory, and prevented neuronal loss [3]
  • Parkinson's models: In MPTP-treated mice, this compound (200 mg/kg and 500 mg/kg) demonstrated significant neuroprotection of dopaminergic neurons and improved motor function, while 50 mg/kg was ineffective [5]
  • Other models: Protective effects were also observed in models of progressive supranuclear palsy, alcohol use disorder, and stroke [7] [8]

Comparative studies indicate that different inhibitors vary in their efficacy across disease models. For instance, in Parkinsonian models, conditional genetic knockout of GSK-3β but not GSK-3α provided protection against MPTP-induced dopaminergic neuron death, suggesting isoform-specific roles that may inform inhibitor selection [5]. This finding underscores the importance of understanding isoform-specific effects when designing neuroprotective strategies targeting GSK-3.

Experimental Methodologies for Evaluating GSK-3 Inhibitors

In Vitro Assays and Screening Approaches

Standardized experimental protocols are essential for meaningful comparison of GSK-3 inhibitors. Key in vitro methodologies include:

  • Kinase activity assays: Radioactive or luminescence-based measurements of GSK-3-mediated phosphorylation of substrates like glycogen synthase or tau [6] [3]
  • Selectivity profiling: Comprehensive kinase panels assessing inhibition across hundreds of kinases (e.g., the 414-kinase panel used to evaluate COB-187) [6]
  • Cellular models: Assessment of downstream pathway modulation through measurements of β-catenin stabilization, CREB activation, or substrate phosphorylation levels in neuronal cell lines [6]
  • Mechanistic studies: Enzyme kinetics including reversibility assessments through dialysis or dilution experiments [3]

For this compound, specialized protocols have documented its irreversible mechanism using pre-incubation approaches followed by extensive dialysis, demonstrating persistent inhibition after unbound drug removal [3]. Mutagenesis studies (e.g., C199A GSK-3β) further characterize inhibitor binding sites [3].

In Vivo Neuroprotection Models

Standardized animal models of neurodegeneration provide critical preclinical efficacy data:

  • Alzheimer's models: APP/PS1 transgenic mice, tauopathy models (e.g., P301L tau transgenic mice) [3]
  • Parkinson's models: MPTP or 6-hydroxydopamine lesions in mice or rats [5]
  • Dosing protocols: this compound typically administered orally at 50-500 mg/kg daily for days to weeks depending on model [5]
  • Outcome measures: Histopathological analysis (neuronal counts, plaque/tangle load), behavioral testing (cognitive and motor function), biochemical markers (phospho-tau, Aβ levels) [7] [5]

The experimental workflow for evaluating neuroprotective effects typically follows a standardized progression from in vitro characterization to in vivo validation, as illustrated below:

G Start GSK-3 Inhibitor Screening InVitro In Vitro Profiling • Kinase activity assays • Selectivity panels • Cellular models Start->InVitro MechStudies Mechanistic Studies • Enzyme kinetics • Binding mode analysis • Pathway modulation InVitro->MechStudies InVivo In Vivo Evaluation • Animal disease models • Behavioral assessment • Histopathological analysis MechStudies->InVivo Clinical Clinical Translation • Safety studies • Biomarker development • Trial design InVivo->Clinical

Diagram 1: Experimental workflow for evaluating neuroprotective GSK-3 inhibitors

Therapeutic Applications and Clinical Translation

Neurodegenerative Disorders

GSK-3 inhibitors have been investigated across multiple neurodegenerative conditions with varying results:

  • Alzheimer's disease: this compound progressed to Phase II clinical trials based on strong preclinical data showing reduced tau hyperphosphorylation and amyloid pathology [3] [4]. While some trials reported decreased cerebrospinal fluid phospho-tau and BACE1 levels, clinical benefits were limited [2]
  • Progressive Supranuclear Palsy (PSP): The TAUROS Phase II trial enrolled 146 PSP patients but detected no significant differences in primary or secondary endpoints between this compound and placebo after 52 weeks, despite target engagement evidence [7]
  • Parkinson's disease: Preclinical evidence demonstrates this compound's efficacy in protecting dopaminergic neurons in MPTP models, supporting its potential therapeutic application [5]
  • Other disorders: this compound has shown promise in preclinical models of alcohol use disorder, reducing ethanol consumption in drinking models possibly through modulation of Wnt signaling pathways [8]
Clinical Safety and Tolerability

Clinical experience with this compound reveals a generally acceptable safety profile:

  • The most common adverse effects include transient transaminase elevations (9% of patients) and diarrhea (13%) [7]
  • No significant safety concerns emerged in trials for Alzheimer's disease, PSP, or autism spectrum disorders [7] [9]
  • The irreversible mechanism did not produce unexpected toxicity, supporting further clinical exploration [3]

Comparative long-term safety data for other GSK-3 inhibitors remain limited due to their predominantly preclinical stage of development.

Research Applications and Future Directions

Tool Compounds for Mechanistic Studies

Beyond therapeutic applications, GSK-3 inhibitors serve as valuable tool compounds for investigating GSK-3's roles in neuronal function and disease:

  • This compound's irreversible inhibition enables studies of long-term GSK-3 suppression without continuous compound presence [3]
  • Isoform-selective inhibitors help dissect distinct functions of GSK-3α versus GSK-3β in neurodegeneration [5]
  • Combination approaches with other pathway modulators may enhance therapeutic efficacy while reducing dosing requirements [2]
Emerging Opportunities and Development Challenges

Future research directions for GSK-3 inhibitors in neuroprotection include:

  • Improved brain delivery through formulation optimization or prodrug approaches
  • Isoform-specific inhibitors targeting either GSK-3α or GSK-3β to enhance precision [5]
  • Biomarker development to confirm target engagement and identify responsive patient populations
  • Novel chemical entities with improved potency and selectivity profiles [6] [2]

The major challenges remain achieving sufficient selectivity among kinases, demonstrating clear clinical efficacy in neurodegenerative diseases, and optimizing therapeutic windows for chronic administration.

Conclusion and Research Recommendations

This compound occupies a unique position among GSK-3 inhibitors due to its irreversible mechanism, clinical advancement, and comprehensive safety dataset. While clinical trials in Alzheimer's disease and PSP showed limited efficacy despite target engagement, its neuroprotective effects in diverse preclinical models support continued research application. The comparative analysis presented herein enables researchers to select appropriate GSK-3 inhibitors based on specific experimental requirements:

  • For irreversible inhibition and prolonged target engagement: this compound
  • For maximum potency in acute experiments: ATP-competitive inhibitors like CHIR99021
  • For tool compound studies requiring high selectivity: Emerging inhibitors like COB-187
  • For mechanistic studies of GSK-3 biology: Combined approaches using multiple inhibitor classes

References

Tideglusib safety profile vs other GSK-3β inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Tideglusib vs. Other GSK-3β Inhibitors

Inhibitor Name Mechanism of Inhibition Binding Site IC50 / Potency Key Safety & Clinical Development Notes
This compound Irreversible, non-ATP-competitive [1] [2] Allosteric site (involves Cys-199) [3] [1] 60 nM [2] Withdrawn from Phase II trials for Alzheimer's disease (safety & efficacy issues) [3]. Studied for other conditions (AUD, tooth repair) [4] [5].
AR-A014418 Reversible, ATP-competitive [3] ATP-binding site [3] Ki = 38 nM [2] Preclinical status. Selective over 26 other kinases in testing [2].
CHIR-99021 (Laduviglusib) Reversible, ATP-competitive [6] ATP-binding site [3] 6.7 nM [2] Preclinical status. High selectivity for GSK-3 over CDKs [2].
SB-216763 Reversible, ATP-competitive [3] ATP-binding site [3] ~34.3 nM [2] Preclinical status. Potent and selective in cell-free assays [2].

Detailed Profiles and Experimental Data

This compound
  • Irreversible Mechanism: Studies show that enzyme activity does not recover after this compound is removed, and its dissociation rate constant is effectively zero, classifying it as an irreversible inhibitor [1].
  • Safety and Efficacy in Trials: Despite positive results in animal models, it failed Phase II clinical studies for Alzheimer's disease due to a lack of sufficient efficacy and safety concerns [3] [7].
  • Potential Off-Target Effects: Research indicates that its inhibition is specific to GSK-3β and does not affect other kinases with a homologous cysteine residue, suggesting a degree of selectivity in its mechanism [1].
  • Other Research Applications: Preclinical studies show it can decrease ethanol consumption in models of alcohol use disorder (AUD) [4], and it is being investigated for promoting tooth repair by stimulating the Wnt/β-catenin signaling pathway [5].
Other Notable GSK-3β Inhibitors
  • ATP-competitive Inhibitors (e.g., CHIR-99021, AR-A014418): These compounds compete with ATP for binding in the kinase's catalytic site. While they can be highly potent and selective, a major challenge is achieving specificity across the hundreds of other kinases in the human genome, which raises the risk of off-target effects [6] [7].
  • Substrate-competitive Inhibitors (e.g., L803-mts): These peptides mimic the natural substrate of GSK-3β and inhibit its phosphorylation activity. They can offer high specificity but often face challenges with cellular permeability and stability [3] [6].

Key Experimental Protocols for Profiling Inhibitors

To objectively compare the safety and efficacy of these inhibitors, researchers rely on standardized experimental protocols. Key methodologies include:

  • Enzyme Kinetics and Irreversibility Testing:

    • Method: Pre-incubate GSK-3β enzyme with the inhibitor, then extensively dialyze the mixture to remove unbound compound [1].
    • Measurement: Compare enzyme activity before and after dialysis. A lack of activity recovery indicates irreversible inhibition, as seen with this compound [1].
    • Significance: This distinguishes reversible from irreversible inhibitors and has major implications for dosing and potential side effects.
  • Cellular Target Engagement and Toxicity:

    • Mechanism: Treat primary neurons or other relevant cell lines with the inhibitor [1] [4].
    • Measurement:
      • Western Blot: Analyze lysates for phosphorylation of canonical GSK-3β substrates (e.g., β-catenin) to confirm target engagement [6].
      • Cell Viability Assays: Use assays like MTT to detect cytotoxicity and establish a therapeutic window [1].
      • Liver Toxicity Markers: In vivo, measure serum markers like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) [4].
  • Kinase Selectivity Profiling:

    • Method: Use panels of hundreds of purified human kinases (e.g., 400+ kinases) to test the inhibitor across a wide spectrum [6].
    • Measurement: Identify kinases that are inhibited at a specific concentration (e.g., 1 µM). A compound with high selectivity will only affect a very small number of kinases besides GSK-3β [6].
    • Significance: This is a critical step in predicting potential off-target effects and overall safety.

GSK-3β Inhibition and Key Signaling Pathways

The diagram below illustrates the central role of GSK-3β in cellular signaling and the points of intervention for different inhibitor types.

G cluster_0 GSK-3β Regulation Wnt Wnt Signal APC_Axin APC/Axin Destruction Complex Wnt->APC_Axin Disassembles Complex Insulin Insulin / IGF-1 Signal GSK3B_Inactive GSK-3β (Inactive via p-Ser9) Insulin->GSK3B_Inactive Activates Akt GSK3B GSK-3β (Active) BetaCatenin_Stable Stable β-catenin GSK3B->BetaCatenin_Stable  Phosphorylates Tau Tau Protein GSK3B->Tau  Phosphorylates APC_Axin->GSK3B BetaCatenin_Degraded Degraded β-catenin BetaCatenin_Stable->BetaCatenin_Degraded GeneTranscription Gene Transcription (e.g., Cell Survival) BetaCatenin_Stable->GeneTranscription  When Stable pTau Hyperphosphorylated Tau (Pathological) Tau->pTau  Phosphorylates ATP_Inhib ATP-competitive Inhibitor (e.g., CHIR-99021) ATP_Inhib->GSK3B Binds ATP site Allosteric_Inhib Allosteric Inhibitor (e.g., this compound) Allosteric_Inhib->GSK3B Binds allosteric site

References

Tideglusib efficacy in different Alzheimer's disease models

Author: Smolecule Technical Support Team. Date: February 2026

Tideglusib Efficacy in Alzheimer's Disease Models

Model Type Key Findings on Efficacy Reported Data & Outcomes Context & Limitations

| Human Clinical Trial (Phase II) | Lack of Efficacy [1] [2] | Primary Outcome: No statistically significant benefit on cognitive scales (MMSE, ADAS-Cog) in the overall study group [3]. Secondary Finding: A subgroup of patients on the highest dose (1000 mg/day) showed a non-significant positive trend (e.g., +1.68 points on MMSE, -4.72 on ADAS-Cog+ vs. placebo) [3]. | Trial was a small pilot study (n=30) designed to evaluate safety and provide efficacy estimates [3]. The trial was discontinued due to lack of efficacy [1]. | | Human Cellular Models | Target Engagement Achieved | In lymphoblasts from sporadic ALS patients (a model with TDP-43 pathology), this compound treatment reduced aberrant TDP-43 phosphorylation and restored its nuclear localization [4]. | Evidence comes from studies focused on Amyotrophic Lateral Sclerosis (ALS), not AD. It demonstrates the drug's biological activity on a relevant protein kinase [4]. | | Animal Models (In Vivo) | Positive Pathological & Behavioral Outcomes | In a Prp-hTDP-43A315T transgenic mouse model, chronic this compound treatment reduced increased TDP-43 phosphorylation in the spinal cord [4]. Sustained administration in various animal models has been reported to decrease Tau hyperphosphorylation, lower brain amyloid plaque load, and improve learning and memory [5]. | These are preclinical findings. The specific animal models referenced are more directly relevant to TDP-43 proteinopathies like ALS, though GSK-3β inhibition is also a target for tau pathology in AD [4] [5]. |

Experimental Protocol Overview

For a research-oriented audience, here are the methodologies from key studies:

  • Clinical Trial Protocol: The 2013 pilot study was a double-blind, placebo-controlled, randomized trial with an escalating dose design. Mild-moderate AD patients on stable cholinesterase inhibitor treatment were administered this compound or placebo (ratio 2:1) at doses of 400, 600, 800, and 1000 mg for 4, 4, 6, and 6 weeks, respectively. The primary objective was safety, with cognitive function assessed as a secondary outcome using scales like MMSE and ADAS-Cog+ [3].
  • In Vitro Cellular Protocol: Studies using immortalized lymphoblasts from patients involved treating cells with this compound. The effects on TDP-43 were assessed through immunoblot analysis to measure phosphorylation levels and subcellular fractionation/immunocytochemistry to evaluate the protein's nuclear vs. cytoplasmic localization [4].
  • In Vivo Animal Protocol: In the TDP-43 (A315T) transgenic mouse model, this compound was administered via chronic oral treatment. The drug's effect was measured by analyzing TDP-43 phosphorylation levels in spinal cord tissue post-treatment, typically using immunohistochemistry or western blotting [4].

Mechanism of Action and Signaling Pathway

This compound is a potent, non-ATP competitive, and irreversible inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [5] [4]. In Alzheimer's disease, the hyperactivation of GSK-3β is a key pathological event. The following diagram illustrates the pathway targeted by this compound:

G A Active GSK-3β B Hyperphosphorylation of Tau Protein A->B Promotes C Tau Aggregation & Neurofibrillary Tangles B->C Leads to D Neuronal Dysfunction & Cell Death C->D Results in E This compound F Inhibited GSK-3β E->F Irreversibly Inhibits F->B Reduces

As the diagram shows, by irreversibly inhibiting GSK-3β, this compound aims to reduce the hyperphosphorylation of tau, thereby preventing its aggregation into neurofibrillary tangles, a hallmark of Alzheimer's pathology [2] [5] [4].

Interpretation Guide for Researchers

  • Contrasting Results: The disparity between promising preclinical data and failed clinical trials is common in drug development. Positive results in cellular and animal models demonstrate target engagement and biological plausibility, but they do not guarantee efficacy in the complex human disease.
  • Clinical Trial Context: The lack of efficacy in clinical trials for Alzheimer's and Progressive Supranuclear Palsy led to the discontinuation of its development for these indications [1]. The small, pilot nature of the cited trial means it was underpowered to detect a definitive clinical benefit, though it provided crucial safety and dosing information [3].
  • Current Research Direction: While not effective for AD, this compound's established safety profile in humans has encouraged its repurposing for other conditions involving GSK-3β dysfunction. Promising preclinical results have been reported for alcohol use disorder and Arrhythmogenic Cardiomyopathy (ACM), the latter having motivated a new randomized controlled trial (NCT06174220) [6] [7] [8].

References

Tideglusib vs Metformin for myotonic dystrophy treatment

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive Drug Comparison

The table below summarizes the core characteristics of Tideglusib and Metformin based on the available data.

Feature This compound (AMO-02) Metformin
Drug Type Repurposed small molecule; New Chemical Entity (NCE) IND for DM1 [1] Repurposed small molecule [1]
Primary Mechanism of Action Dual action: Inhibits overactive GSK3β kinase and reduces levels of toxic DMPK RNA [2] [1] Activates AMPK; restores DMPK mRNA levels and rescues mis-splicing events [3] [4]
Key Molecular Targets Glycogen Synthase Kinase 3 Beta (GSK3β), CELF1 levels, DMPK RNA [1] [5] DMPK mRNA, MBNL1/2 mis-splicing, Insulin Receptor (INSR) splicing [3]
Clinical Trial Phase Phase 3 planned for adult-onset DM1 [2]. A Phase 2/3 trial (REACH-CDM) in congenital/juvenile DM1 did not meet its primary endpoint [6]. Phase 3 completed (2019-2021) for efficacy on motility and strength [1].

| Reported Efficacy | Preclinical: Improved survival, weight, and neuromotor activity in mouse models [1]. Clinical: Post-hoc analyses showed benefits in walking, cognition, and biomarkers [2]. | Preclinical: Restored DMPK mRNA and rescued mis-splicing [3]. Clinical: Increased distance in 6-minute walk test (6MWT) and improved spectral analysis of stride [3]. | | Safety & Tolerability | Generally safe and well-tolerated; most common adverse events were respiratory infections and digestive events [6]. | Most reported adverse events were mild or moderate gastrointestinal problems [3]. | | Administration | Oral suspension [6] | Oral tablet (inferred) |

Mechanisms of Action and Experimental Evidence

The therapeutic potential of this compound and Metformin in DM1 is supported by distinct pathways and experimental data.

This compound: Targeting GSK3β and RNA Toxicity

This compound's mechanism is focused on correcting the dysregulated GSK3β pathway and directly addressing RNA toxicity.

  • Key Pathway and Workflow: The following diagram illustrates the mechanistic pathway and the corresponding preclinical experimental workflow for this compound.

    tideglusib_flow cluster_pathway Proposed Mechanism of Action cluster_experiment Key Preclinical Experiments DM1_Mutation DM1 Mutation (Expanded CTG repeat) Tox_RNA Toxic DMPK RNA DM1_Mutation->Tox_RNA GSK3B_Up Elevated GSK3β Activity CELF1_Up Increased CELF1 Activity GSK3B_Up->CELF1_Up Splicing_Defects Splicing Defects & Muscle Pathology CELF1_Up->Splicing_Defects This compound This compound This compound->GSK3B_Up Inhibits This compound->Tox_RNA Reduces Tox_RNA->GSK3B_Up Exp_Model Animal Models: DMSXL Mice, HSALR Mice Exp_Dose Treatment: Oral administration (Weight-adjusted doses) Exp_Model->Exp_Dose Exp_Assess Assessment: - Survival & Body Weight - Grip Strength (Functional) - Muscle Histopathology - Splicing Correction Exp_Dose->Exp_Assess

  • Supporting Experimental Evidence:

    • Preclinical Models: Studies used the DMSXL mouse model (carrying >700 CTG repeats) and the HSALR mouse model (expressing 250 CUG repeats) [1] [5].
    • Treatment Protocol: In a key preclinical study, early intervention was tested by administering this compound to young (1.5-month-old) HSALR mice. The regimen involved intraperitoneal injection every 48 hours for 6 weeks [5].
    • Outcome Measures: Efficacy was evaluated through improved postnatal survival, body weight, and neuromotor activity in DMSXL mice. In HSALR mice, improvements were seen in functional parameters like muscle weakness and myotonia, and correction of molecular pathways (GSK3β and CELF1 levels) [1].
Metformin: Targeting AMPK and Splicing Defects

Metformin is proposed to work primarily by activating AMPK, which influences several downstream effects relevant to DM1 pathology.

  • Key Pathway and Workflow: The diagram below outlines Metformin's proposed mechanism and a typical experimental design for validating its effect in DM1.

    metformin_flow cluster_pathway Proposed Mechanism of Action cluster_experiment Key Experimental Evidence Metformin Metformin AMPK Activates AMPK Metformin->AMPK DMPK_Restore Restores DMPK mRNA Levels AMPK->DMPK_Restore MBNL_Rescue Rescues MBNL1/2 Mis-splicing AMPK->MBNL_Rescue INSR_Splicing Improves Insulin Receptor (INSR) Splicing MBNL_Rescue->INSR_Splicing Exp_Model_M In-Vitro & In-Vivo Models: DM1 Patient Myoblasts, Animal Models Exp_Dose_M Treatment: Oral administration (e.g., 3000 mg/day in clinical trial) Exp_Model_M->Exp_Dose_M Exp_Assess_M Assessment: - DMPK RNA & mRNA Levels - Splicing Patterns (MBNL1/2, INSR) - 6-Minute Walk Test (6MWT) - Glucose Metabolism Exp_Dose_M->Exp_Assess_M

  • Supporting Experimental Evidence:

    • Experimental Models: Evidence comes from in-vitro studies (e.g., DM1 patient-derived myoblasts) and in-vivo models [3] [4].
    • Treatment and Assessment: A clinical trial administered 3000 mg/day of metformin to DM1 patients [3]. Key outcomes included:
      • Molecular: Restoration of DMPK mRNA levels and rescue of mis-splicing events in genes like MBNL1 and MBNL2 [3].
      • Functional: A significant increase in the distance walked in the 6-minute walk test (6MWT) and improvements in spectral analysis of stride (parameters like pAP, pCC, and PT) [3].

Conclusion and Development Outlook

For researchers and drug development professionals, the choice between these two candidates depends on the strategic focus of the therapeutic program:

  • For this compound: The most recent update (May 2024) confirms that a Phase 3 trial in adult-onset DM1 is being planned following discussions with the FDA [2]. The strategy is to use data from this adult trial, combined with existing data from the pediatric study (REACH-CDM), to support a broad marketing authorization application. Its dual mechanism offers a unique approach.
  • For Metformin: A Phase 3 trial investigating its efficacy on motility and strength in DM1 was completed in 2021 [1]. The available data shows promise in preclinical and clinical settings, particularly in addressing splicing defects and functional mobility.

Both investigational therapies have demonstrated a satisfactory safety profile in DM1 patients, with the most common adverse events being gastrointestinal issues for Metformin and respiratory infections or digestive events for this compound [3] [6].

References

Tideglusib binding affinity comparison with phytochemical inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Phytochemicals vs. Tideglusib: Binding Affinity Comparison

Compound Name Binding Affinity (kcal/mol) Experimental Method & Notes
Jatrophone -9.00 Molecular Docking; non-ATP competitive, highest affinity in study [1]
Uzarigenin -8.63 Molecular Docking & 200ns MD Simulation; stable complex [1]
Podolide -8.60 Molecular Docking & 200ns MD Simulation; stable complex [1]
Chrysin -8.50 Molecular Docking [1]
This compound (Control) -8.53 Molecular Docking; used as a reference standard [1]

Key Experimental Protocols

The quantitative data in the table is sourced from a specific 2025 study that employed a rigorous computational workflow to ensure reliable and comparable results [1].

  • Molecular Docking: This process predicts how a small molecule (like a drug or phytochemical) fits into a protein's binding pocket. The study used AutoDock Vina to calculate binding affinity, with lower (more negative) values indicating stronger binding [1]. The target was the GSK-3β protein (PDB ID: 6H0U), and docking was focused on its known active site [1].
  • Molecular Dynamics (MD) Simulations: To confirm the stability of the docking results, top compounds were subjected to 200-nanosecond MD simulations. This method models the physical movements of atoms over time, verifying that the protein-ligand complex remains stable. Key analyses included RMSD (stability), Rg (compactness), and SASA (surface accessibility) [1].
  • ADMET Profiling: Before docking, the phytochemical library was filtered using tools like SwissADME and pkCSM to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. This step ensures the identified compounds have drug-like potential [1].

Mechanisms of Action and Therapeutic Context

Understanding how these inhibitors work and their role in disease provides crucial context for the binding data.

  • Mechanism of this compound: this compound is an irreversible, non-ATP competitive inhibitor [2] [3] [4]. Its action may involve the Cys-199 residue in the allosteric site of GSK-3β, and enzyme activity does not recover after the drug is removed [2] [5].
  • GSK-3β as a Therapeutic Target: GSK-3β is a serine/threonine kinase implicated in multiple pathways in chronic diseases. In Alzheimer's disease, it is central to the formation of two key pathologies: neurofibrillary tangles (via tau protein hyperphosphorylation) and amyloid-beta plaques [1] [6] [5]. The following diagram illustrates its key role.

gsk3_pathway GSK3b GSK-3β (Overactive) Tau Tau Protein GSK3b->Tau Hyperphosphorylates AB Amyloid-β Plaques GSK3b->AB Promotes Formation Neuroinflammation Neuroinflammation GSK3b->Neuroinflammation Activates SynapticDysfunction Synaptic Dysfunction & Memory Impairment GSK3b->SynapticDysfunction Causes NFT Neurofibrillary Tangles (NFTs) Tau->NFT Inhibitor GSK-3β Inhibitor Inhibitor->GSK3b Inhibits

Interpretation and Research Implications

For a researcher, the key takeaways from this data are:

  • Promising Phytochemical Candidates: Compounds like uzarigenin and podolide are particularly promising as they demonstrated both high binding affinity and complex stability in molecular dynamics simulations [1].
  • Distinct Binding Mechanisms: The superior binding affinity of these phytochemicals, calculated through molecular docking, suggests they may bind strongly to the GSK-3β active site. However, their specific mechanisms (e.g., ATP-competitive vs. allosteric) and whether they are reversible require further investigation [1] [5].
  • The Irreversibility Factor: The clinical implications of this compound's irreversible mechanism are significant. It can lead to prolonged pharmacodynamic effects, which may be advantageous but also requires careful consideration of potential long-term consequences [2] [7].

The search results indicate that this compound itself was withdrawn from clinical trials for Alzheimer's disease due to efficacy and safety concerns [5], highlighting the need for better alternatives.

References

Tideglusib irreversible vs reversible GSK-3 inhibition benefits

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

The classification of these inhibitors is supported by specific biochemical assays.

  • Evidence for Irreversible Inhibition (Tideglusib): The key experiment involves pre-incubating GSK-3β with this compound, followed by a massive dilution to dramatically reduce the concentration of the unbound drug. If the inhibition were reversible, enzyme activity would recover after dilution. For this compound, activity does not recover, confirming irreversible inhibition [1] [2]. The dissociation rate constant (kₒ₆₆) is reported to be not significantly different from zero [1].
  • Evidence for Reversible Inhibition (COB-187): The same jump dilution assay was used to test COB-187. In this case, enzyme activity recovered after dilution, demonstrating that the binding is reversible and not covalent [3]. Progress curve analysis further showed that its inhibition is time-dependent, suggesting an induced-fit binding mechanism [3].
  • Role of Cys-199: Both inhibitors critically depend on the Cys-199 residue located at the entry to the enzyme's active site. Studies on a mutant GSK-3β (C199A) show a dramatic loss of potency for both this compound and COB-187 [1] [3]. This indicates that while both bind to the same structural region, the nature of the bond formed (covalent vs. non-covalent) is fundamentally different.

Therapeutic Implications & Benefits Analysis

The irreversible versus reversible mechanism translates into distinct pharmacological profiles.

Therapeutic Consideration Irreversible Inhibitor (this compound) Reversible Inhibitor (COB-187)
Duration of Action Long-lasting; effect persists until new enzyme is synthesized [1]. Shorter; effect is tied to the drug's pharmacokinetic half-life [3].
Dosing Regimen Potentially less frequent dosing [1]. May require more frequent dosing to maintain effect.
Target Specificity May be lower, potentially leading to off-target effects [3]. Potentially higher, which may reduce toxicity and off-target effects [4] [3].
Therapeutic Potential Tested in Alzheimer's, PSP, myotonic dystrophy, autism [4] [5]. Preclinical promise in inflammatory models (e.g., sepsis) [3].

The Role of GSK-3 Inhibition

To understand the therapeutic interest in these inhibitors, it's helpful to see how they affect key cellular signaling pathways. Both irreversible and reversible inhibitors ultimately lead to the accumulation of β-catenin and its translocation to the nucleus, which activates genes responsible for cell survival, regeneration, and metabolic regulation [6] [7] [8].

G GSK3_Inhibitor GSK-3 Inhibitor (this compound or COB-187) GSK3 GSK-3β GSK3_Inhibitor->GSK3 Inhibits BetaCatenin β-Catenin GSK3->BetaCatenin Phosphorylates BetaCatenin_Phos Phosphorylated β-Catenin BetaCatenin->BetaCatenin_Phos GeneActivation Gene Activation (Cell Survival, Regeneration) BetaCatenin->GeneActivation Accumulates & Translocates to Nucleus Degradation Degradation (Proteasome) BetaCatenin_Phos->Degradation

The provided search results do not contain detailed experimental protocols for every cited study. For complete methodological details, such as specific reagent concentrations, buffer compositions, or full assay conditions, you would need to consult the original research articles directly.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

334.07759887 Da

Monoisotopic Mass

334.07759887 Da

Boiling Point

511.3ºC at 760 mmHg

Heavy Atom Count

24

LogP

3.28

Appearance

Solid powder

Melting Point

148-150ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q747Y6TT42

Drug Indication

Tideglusib was initially formulated for the treatment of Alzheimer and progressive supranuclear palsy. The raising interest for the use of tideglusib comes from the significant upregulation of GSK-3 in the brain in patients with Alzheimer disease. Its function as a degradant of β-catenin, was also important, as it prevents the transcription of cell survival genes. All these factors have directed current research towards this kinase as a potential target. Alzheimer disease is the most prevalent form of dementia. The most accepted hypothesis to explain this disease is related to the presence of amyloid β, which triggers a cascade that will alter the Tau protein and provoke synaptic dysfunction and neuronal death. GSK-3 importance in the tissue repair pathway has also pointed out a novel application for tideglusib. Thus, it is also under the research for the natural repair treatment of deep caries lesions.

Pharmacology

It is reported that tideglusib administration inhibits the activation of astrocytes and microglial cells, thus it presented a neuroprotective effect. It is known as well that the inactivation of GSK-3 protects against excitotoxicity.[A31601] In pre-clinical trials, there have been reports of decrease Tau hyperphosphorylation, lower brain amyloid plaque load, learning and memory enhancement, prevention of neuronal loss and significant increases of the insulin growth factor 1 which is a potent neurotrophic peptide with therapeutic value.The reports in clinical trials have shown a trend in cognition increase of Alzheimer patients treated for 24 weeks.[A31603, A31605]

Mechanism of Action

GSK-3 is a proline/serine protein kinase that is ubiquitously expressed and involved in many cellular signaling pathways. From all its diverse functions, it plays a key role in Alzheimer's disease. This role is related to its link with β-amyloid and tau pathology. It has been suggested that aberrant Wnt or insulin signaling results in increased GSK-3 function. This kinase acts on γ-secretase producing the hyperphosphorylation of tau, the formation of neurofibrillary tangles and senile plaques. Tideglusib inhibits GSK-3 irreversibly by presenting a non-competitive inhibition pattern with respect to ATP. The binding of tideglusib seems to directly relate to the motif containing Cys199.

Other CAS

865854-05-3

Wikipedia

Tideglusib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.

Del Ser T (2010). "Phase IIa clinical trial on Alzheimer's disease with NP12, a GSK3 inhibitor". Alzheimer's & Dementia. 6 (4): S147. doi:10.1016/j.jalz.2010.05.455. S2CID 54293332.

Eldar-Finkelman H, Martinez A (2011). "GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS". Frontiers in Molecular Neuroscience. 4: 32. doi:10.3389/fnmol.2011.00032. PMC 3204427. PMID 22065134.

del Ser T, Steinwachs KC, Gertz HJ, Andrés MV, Gómez-Carrillo B, Medina M, et al. (2013). "Treatment of Alzheimer's disease with the GSK-3 inhibitor tideglusib: a pilot study". Journal of Alzheimer's Disease. 33 (1): 205–15. doi:10.3233/JAD-2012-120805. PMID 22936007.

"FDA Grants Fast Track Status to Tideglusib (ZentylorTM) for Progressive Supranuclear Palsy". PR Newswire Europe Including UK Disclose. 10 September 2010. ProQuest 750175748.

Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.

Neves VC, Babb R, Chandrasekaran D, Sharpe PT (January 2017). "Promotion of natural tooth repair by small molecule GSK3 antagonists". Scientific Reports. 7: 39654. Bibcode:2017NatSR...739654N. doi:10.1038/srep39654. PMC 5220443. PMID 28067250.

Gallagher J (2017-01-09). "'Tooth repair drug' may replace fillings". BBC News. Retrieved 2017-01-09.

"AMO-2". AMO Pharmaceuticals. Retrieved 2017-09-21.

Luna-Medina, R., Cortes-Canteli, M., Sanchez-Galiano, S., et al. NP031112, a thiadiazolidinone compound, prevents inflammation and neurodegeneration under excitotoxic conditions: Potential therapeutic role in brain disorders. J. Neurosci. 27(21), 5766-5776 (2007).

Domínguez, J.M., Fuertes, A., Orozco, L., et al. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J. Biol. Chem. 287(2), 893-904 (2012).

Morales-Garcia, J.A., Luna-Medina, R., Alonso-Gil, S., et al. Glycogen synthase kinase 3 inhibition promotes adult hippocampal neurogenesis in vitro and in vivo. ACS Chem. Neurosci. 3(11), 963-971 (2012).

Martinez, A., Gil, C., and Perez, D.I. Glycogen synthase kinase 3 inhibitors in the next horizon for Alzheimer’s disease treatment. Int. J. Alzheimers Dis. 280502 (2011).

Explore Compound Types